molecular formula C19H23N3O3 B2818751 Phentolamine acetate CAS No. 249607-96-3

Phentolamine acetate

Cat. No.: B2818751
CAS No.: 249607-96-3
M. Wt: 341.4 g/mol
InChI Key: BKSNZPUAZBUONA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phentolamine acetate is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O.C2H4O2/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;1-2(3)4/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSNZPUAZBUONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249607-96-3
Record name 3-{[(4,5-dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino}phenol; acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Phentolamine Acetate in Smooth Muscle: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentolamine (B1677648), a non-selective alpha-adrenergic antagonist, elicits profound effects on smooth muscle physiology, primarily through competitive and reversible blockade of both α1 and α2-adrenergic receptors. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning phentolamine's action in smooth muscle. It details the receptor binding kinetics, downstream signaling cascades, and methodologies for experimental validation. Quantitative data are presented for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Phentolamine is a potent vasodilator whose clinical utility and research applications are rooted in its ability to antagonize the effects of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, at alpha-adrenergic receptors on smooth muscle cells.[1][2] This antagonism disrupts the signaling pathways that lead to smooth muscle contraction, resulting in vasodilation and a subsequent reduction in blood pressure.[1] A thorough understanding of its mechanism of action at the molecular level is critical for its therapeutic application and for the development of novel, more selective adrenergic modulators.

Core Mechanism of Action: Alpha-Adrenergic Receptor Antagonism

Phentolamine functions as a competitive and reversible antagonist at both α1 and α2-adrenergic receptors.[3] This non-selective blockade is the cornerstone of its pharmacological effects in smooth muscle.

  • α1-Adrenergic Receptor Blockade: Located on postsynaptic membranes of smooth muscle cells, α1-adrenergic receptors are primarily coupled to the Gq family of G-proteins.[4] Agonist binding to these receptors initiates a signaling cascade that leads to smooth muscle contraction. By competitively inhibiting agonist binding, phentolamine effectively abrogates this contractile signal.[1]

  • α2-Adrenergic Receptor Blockade: α2-adrenergic receptors are predominantly found on presynaptic nerve terminals, where they mediate a negative feedback loop to inhibit further release of norepinephrine.[1] They are also present on some vascular smooth muscle cells. These receptors are coupled to the Gi family of G-proteins.[4] Phentolamine's blockade of presynaptic α2-receptors can lead to an increase in norepinephrine release, which can partially counteract the postsynaptic α1-blockade and may contribute to side effects such as tachycardia.[1]

Signaling Pathways

The physiological response of smooth muscle to phentolamine is a direct consequence of its interference with the downstream signaling pathways of α1 and α2-adrenergic receptors.

Inhibition of the Gq-Protein Signaling Pathway (α1-Blockade)

The blockade of α1-adrenergic receptors by phentolamine prevents the activation of the Gq-protein signaling cascade, which is the primary pathway for adrenergically-mediated smooth muscle contraction.

Gq_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Activates Phentolamine Phentolamine Phentolamine->Alpha1_Receptor Blocks Relaxation Smooth Muscle Relaxation Phentolamine->Relaxation Promotes Gq Gq-protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release SR->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to

Phentolamine's blockade of the α1-adrenergic receptor Gq signaling pathway.
Modulation of the Gi-Protein Signaling Pathway (α2-Blockade)

By blocking α2-adrenergic receptors, phentolamine disinhibits adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP promotes smooth muscle relaxation.

Gi_Pathway_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha2_Receptor α2-Adrenergic Receptor Norepinephrine->Alpha2_Receptor Activates Phentolamine Phentolamine Phentolamine->Alpha2_Receptor Blocks Gi Gi-protein Alpha2_Receptor->Gi Activates AdenylylCyclase Adenylyl Cyclase Gi->AdenylylCyclase Inhibits ATP ATP AdenylylCyclase->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes

Phentolamine's effect on the α2-adrenergic receptor Gi signaling pathway.

Quantitative Data

The affinity and potency of phentolamine can be quantified through various parameters. The following tables summarize key quantitative data from the literature.

Table 1: Phentolamine Receptor Binding Affinity (Ki)

Receptor SubtypeTissue/Cell LineRadioligandKi (nM)
α1-AdrenergicHuman Corpus Cavernosum[125I]HEAT~1-10
α1-AdrenergicHuman Corpus Cavernosum[3H]prazosin~1-10
α2-AdrenergicHuman Corpus Cavernosum[3H]rauwolscine~1-10
α2-AdrenergicHuman Corpus Cavernosum[3H]RX 821002~1-10
α2C-AdrenergicCHO cell line-3.6[5]

Table 2: Phentolamine Functional Potency (IC50/EC50/Kβ)

ParameterTissueAgonistValue (nM)
Rat, Rabbit, Guinea-Pig Smooth MuscleVarious α-agonists4 - 28[3]
IC50Rat, Rabbit, Guinea-Pig Smooth MuscleVarious α-agonists5 - 30[3]
Half-maximal relaxationHuman/Rabbit Corpus CavernosumPhenylephrineSimilar to plasma concentrations after 40 mg oral dose[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of phentolamine in smooth muscle.

Isolated Aortic Ring Contractility Assay

This ex vivo method assesses the effect of phentolamine on the contractility of vascular smooth muscle.

Aortic_Ring_Workflow cluster_prep Tissue Preparation cluster_mounting Mounting and Equilibration cluster_experiment Experimental Procedure cluster_analysis Data Analysis Dissect 1. Dissect Thoracic Aorta Clean 2. Remove Connective Tissue Dissect->Clean Cut 3. Cut into 3-5 mm Rings Clean->Cut Mount 4. Mount Rings in Organ Bath Cut->Mount Equilibrate 5. Equilibrate in KHS at 37°C with Carbogen (B8564812) Mount->Equilibrate Tension 6. Apply Optimal Resting Tension Equilibrate->Tension Viability 7. Assess Viability with KCl Tension->Viability Precontract 8. Induce Contraction (e.g., Phenylephrine) Viability->Precontract Phentolamine_add 9. Add Cumulative Concentrations of Phentolamine Precontract->Phentolamine_add Record 10. Record Isometric Tension Phentolamine_add->Record CRC 11. Generate Concentration-Response Curves Record->CRC Calculate 12. Calculate EC50/IC50 and pA2 CRC->Calculate

Workflow for the isolated aortic ring contractility assay.

Protocol:

  • Tissue Preparation:

    • Euthanize a rabbit and carefully dissect the thoracic aorta.[7]

    • Place the aorta in cold Krebs-Henseleit Solution (KHS).[7]

    • Remove excess connective and adipose tissue.[7]

    • Cut the aorta into rings of approximately 3-5 mm in length.[7]

  • Mounting and Equilibration:

    • Mount each aortic ring between two stainless steel hooks in an organ bath filled with KHS maintained at 37°C and continuously bubbled with carbogen (95% O2 / 5% CO2).[7]

    • Connect the upper hook to an isometric force transducer.[7]

    • Apply an optimal resting tension (e.g., 1.5-2.0 g) and allow the tissue to equilibrate for 60-90 minutes, washing with fresh KHS every 15-20 minutes.[7]

  • Experimental Procedure:

    • Assess the viability of the tissue by inducing a contraction with a standard depolarizing agent like KCl (e.g., 80 mM).[7]

    • After washout and return to baseline, induce a submaximal, stable contraction with an α1-agonist such as phenylephrine.[7]

    • Once a stable contraction is achieved, add phentolamine in a cumulative manner in increasing concentrations.[7]

    • Record the isometric tension changes using a data acquisition system.[7]

  • Data Analysis:

    • Plot the relaxation response as a percentage of the pre-contraction against the logarithm of the phentolamine concentration to generate a concentration-response curve.

    • From this curve, determine the EC50 (concentration causing 50% of the maximal relaxation) or IC50 (concentration causing 50% inhibition of the pre-contraction).

    • To determine the pA2 value, which represents the affinity of a competitive antagonist, repeat the agonist concentration-response curve in the presence of several fixed concentrations of phentolamine. A Schild plot is then constructed.[8][9][10][11]

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity (Ki) of phentolamine for α1 and α2-adrenergic receptors.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes from Tissues/Cells Expressing Adrenergic Receptors Protein_Assay 2. Determine Protein Concentration Membrane_Prep->Protein_Assay Setup_Plate 3. Set up 96-well Plate (Total, Non-specific, Competitive Binding) Protein_Assay->Setup_Plate Add_Components 4. Add Membranes, Radioligand, and Phentolamine Setup_Plate->Add_Components Incubate 5. Incubate to Reach Equilibrium Add_Components->Incubate Filter 6. Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash 7. Wash Filters with Cold Buffer Filter->Wash Count 8. Quantify Radioactivity with Scintillation Counter Wash->Count Calculate_SB 9. Calculate Specific Binding Count->Calculate_SB Plot 10. Plot % Specific Binding vs. Log[Phentolamine] Calculate_SB->Plot Determine_IC50_Ki 11. Determine IC50 and Calculate Ki Plot->Determine_IC50_Ki

References

Phentolamine Acetate: An In-depth Technical Guide to its α-Adrenoceptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research into the α-adrenoceptor selectivity of phentolamine (B1677648), a non-selective α-adrenergic antagonist. Phentolamine competitively blocks both α1 and α2-adrenergic receptors, an action that is transient and incomplete.[1][2] This dual antagonism is fundamental to its pharmacological effects, primarily vasodilation, and its clinical applications.[1]

Core Mechanism of Action

Phentolamine functions by competitively inhibiting α-adrenergic receptors.[3] Its blockade of α1-adrenoceptors, located on vascular smooth muscle, leads to vasodilation and a subsequent decrease in peripheral resistance.[3] Simultaneously, its antagonism of presynaptic α2-adrenoceptors results in an increased release of norepinephrine (B1679862) from sympathetic nerve endings.[4] This surge in norepinephrine can lead to reflex tachycardia as a compensatory response to the drop in blood pressure.[4]

Quantitative Analysis of α-Adrenoceptor Selectivity

The binding affinity of phentolamine for various α-adrenoceptor subtypes has been quantified through radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The data presented below, collated from multiple studies, demonstrates phentolamine's non-selective profile across α1 and α2 subtypes.

Adrenoceptor SubtypeSpeciesKi (nM)pKiReference RadioligandSource
α1A Human55.97.25Bioorg Med Chem Lett (2005) 15: 4691-4695
Human2.68.59J Med Chem (1995) 38: 3415-3444
Human-8.4Mol Pharmacol (1992) 42: 1-5
α1B Human487.32Bioorg Med Chem Lett (2005) 15: 4691-4695
α1D Rat457.35[3H]prazosin (0.3 nM)J Med Chem (2003) 46: 265-283
α2A Human55.97.25Bioorg Med Chem Lett (2005) 15: 4691-4695
Human2.68.59J Med Chem (1995) 38: 3415-3444
Human2.258.65MK-912DrugMatrix in vitro pharmacology data
Human1.78.77[3H]RX781094J Nat Prod (1993) 56: 441-455
Bovine2.18.68[3H]prazosinJ Med Chem (1983) 26: 1769-1772
Bovine0.939.03[3H]clonidineJ Med Chem (1983) 26: 1769-1772
Rat4.78.33J Med Chem (1995) 38: 3415-3444
α2B Human487.32Bioorg Med Chem Lett (2005) 15: 4691-4695
Human8.238.08RauwolscineDrugMatrix in vitro pharmacology data
α2C Human21.87.66Bioorg Med Chem Lett (2005) 15: 4691-4695
Human1.98.72J Med Chem (1995) 38: 3415-3444
Human1.98.72MK-912DrugMatrix in vitro pharmacology data

Signaling Pathways

The differential effects of phentolamine on α1 and α2 adrenoceptors stem from their distinct downstream signaling cascades. α1-adrenoceptors are Gq-protein coupled, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. In contrast, α2-adrenoceptors are Gi-protein coupled, which results in the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

alpha_signaling cluster_alpha1 α1-Adrenoceptor Signaling (Gq-coupled) cluster_alpha2 α2-Adrenoceptor Signaling (Gi-coupled) a1 Phentolamine ar1 α1-Adrenoceptor a1->ar1 Blocks gq Gq Protein ar1->gq Activates plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca ↑ Intracellular Ca²⁺ ip3->ca pkc Protein Kinase C dag->pkc response1 Physiological Response (e.g., Smooth Muscle Contraction) ca->response1 pkc->response1 a2 Phentolamine ar2 α2-Adrenoceptor a2->ar2 Blocks gi Gi Protein ar2->gi Activates ac Adenylyl Cyclase gi->ac Inhibits atp ATP ac->atp Converts camp ↓ cAMP atp->camp pka Protein Kinase A camp->pka Inhibits response2 Physiological Response (e.g., Inhibition of Neurotransmitter Release) pka->response2

Figure 1: Phentolamine's Antagonism of α1 and α2-Adrenoceptor Signaling Pathways.

Experimental Protocols

The determination of phentolamine's binding affinity and functional antagonism at α-adrenoceptors relies on established in vitro pharmacological assays.

Radioligand Binding Assay for α1 and α2-Adrenoceptor Affinity

This protocol outlines a competitive binding assay to determine the Ki of phentolamine for α1 and α2-adrenoceptor subtypes.

Objective: To determine the binding affinity (Ki) of phentolamine for α1 and α2-adrenoceptor subtypes expressed in cell membranes.

Materials:

  • Cell membranes from cell lines stably expressing specific human α1 (e.g., α1A, α1B, α1D) or α2 (e.g., α2A, α2B, α2C) adrenoceptor subtypes.

  • Radioligands:

    • For α1 subtypes: [³H]-Prazosin (a selective α1-adrenoceptor antagonist).

    • For α2 subtypes: [³H]-Yohimbine or [³H]-Rauwolscine (selective α2-adrenoceptor antagonists).

  • Phentolamine acetate (B1210297) stock solution.

  • Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine for total displacement, or a more subtype-selective antagonist).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • 96-well plates.

Procedure:

  • Membrane Preparation:

    • Thaw the cell membrane preparations on ice.

    • Resuspend the membranes in ice-cold binding buffer to a predetermined optimal protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add binding buffer.

    • Non-specific Binding Wells: Add the non-specific binding control agent.

    • Competition Wells: Add serial dilutions of phentolamine acetate.

    • To all wells, add the appropriate radioligand ([³H]-Prazosin for α1, [³H]-Yohimbine for α2) at a concentration at or below its Kd for the receptor subtype.

    • Initiate the binding reaction by adding the membrane suspension to all wells.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration of the well contents through the glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the phentolamine concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of phentolamine that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

experimental_workflow prep Prepare Cell Membranes Expressing α-Adrenoceptor Subtype setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Phentolamine dilutions prep->setup add_radioligand Add Radioligand ([³H]-Prazosin for α1 or [³H]-Yohimbine for α2) setup->add_radioligand add_membranes Add Cell Membranes to Initiate Binding Reaction add_radioligand->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Liquid Scintillation Counting) wash->count analyze Data Analysis: - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff Equation count->analyze

Figure 2: Experimental Workflow for Radioligand Binding Assay.
Functional Assay: Schild Analysis for α-Adrenoceptor Antagonism

Schild analysis is a classical pharmacological method used to quantify the potency of a competitive antagonist.

Objective: To determine the pA₂ value for phentolamine, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.

Materials:

  • Isolated tissue preparation expressing the α-adrenoceptor of interest (e.g., rat aorta for α1, rat vas deferens for α2).

  • Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Isotonic transducer and data acquisition system.

  • α-Adrenoceptor agonist (e.g., phenylephrine (B352888) for α1, clonidine (B47849) for α2).

  • This compound solutions of varying concentrations.

Procedure:

  • Tissue Preparation and Equilibration:

    • Mount the isolated tissue in the organ bath under a resting tension.

    • Allow the tissue to equilibrate in the physiological salt solution.

  • Control Agonist Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for the agonist to establish a baseline.

  • Antagonist Incubation:

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a known concentration of phentolamine for a predetermined period.

  • Agonist Concentration-Response Curve in the Presence of Antagonist:

    • In the continued presence of phentolamine, generate a second cumulative concentration-response curve for the agonist. A rightward shift in the curve is expected for a competitive antagonist.

  • Repeat with Different Antagonist Concentrations:

    • Repeat steps 3 and 4 with increasing concentrations of phentolamine.

  • Data Analysis (Schild Plot):

    • Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in the absence of the antagonist) for each concentration of phentolamine.

    • Plot the log (dose ratio - 1) against the log of the molar concentration of phentolamine.

    • The x-intercept of the linear regression line of this plot provides the pA₂ value. A slope of unity is indicative of competitive antagonism.

Conclusion

Phentolamine exhibits a non-selective antagonist profile at both α1 and α2-adrenoceptors, a characteristic that dictates its therapeutic effects and side-effect profile. The quantitative data from radioligand binding assays confirm its comparable affinity for both receptor families. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced interactions of phentolamine and novel α-adrenergic ligands with their receptors, aiding in the development of more selective and effective therapeutics.

References

Phentolamine Acetate vs. Phentolamine Mesylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of phentolamine (B1677648) acetate (B1210297) and phentolamine mesylate for research applications. Phentolamine is a potent non-selective alpha-adrenergic antagonist widely used in experimental pharmacology to investigate the role of the adrenergic system in various physiological and pathological processes. The choice of salt form can significantly impact the physicochemical properties of a compound, influencing its suitability for specific experimental designs. While phentolamine mesylate is the most commonly used and well-characterized salt form, this guide also addresses the available information on phentolamine acetate to aid researchers in making informed decisions for their studies.

Core Compound: Phentolamine

Phentolamine is a competitive antagonist at both α1- and α2-adrenergic receptors.[1][2] Its primary pharmacological effect is vasodilation, resulting from the blockade of α1-adrenergic receptors on vascular smooth muscle.[1][2] Blockade of presynaptic α2-adrenergic receptors can also lead to an increase in norepinephrine (B1679862) release, which may cause reflex tachycardia.[1] Phentolamine is utilized in a variety of research contexts, including the study of cardiovascular diseases, erectile dysfunction, and as a tool to counteract the effects of alpha-adrenergic agonists.[3][4]

Physicochemical Properties: A Comparative Analysis

The selection of a salt form is a critical step in drug development and experimental design, as it can influence solubility, stability, and handling characteristics. While extensive data is available for phentolamine mesylate, information on this compound is sparse in peer-reviewed literature, with most data originating from commercial suppliers.

PropertyThis compoundPhentolamine Mesylate
Molecular Formula C₁₉H₂₃N₃O₃C₁₈H₂₃N₃O₄S
Molecular Weight 341.41 g/mol 377.46 g/mol [5]
CAS Number 249607-96-365-28-1[5]
Appearance Crystalline solidWhite to off-white crystalline powder[5]
Storage Conditions Room temperature-20°C for long-term storage of the solid[5]

Note: The information for this compound is primarily from supplier data and has not been independently verified in peer-reviewed publications.

Solubility Profile

The solubility of a compound is a crucial factor for in vitro and in vivo experimentation, dictating the choice of solvent and the achievable concentration in stock solutions and experimental media.

SolventThis compoundPhentolamine Mesylate
Water No quantitative data available.Freely soluble[5]; 50 mg/mL[5]
Ethanol No quantitative data available.Soluble[5]; 15 mg/mL[5], 26 mg/mL[5]
DMSO No quantitative data available.Soluble; 30 mg/mL[5]
Dimethylformamide (DMF) No quantitative data available.Soluble; 50 mg/mL[5]
PBS (pH 7.2) No quantitative data available.Approximately 10 mg/mL[5]

The high aqueous solubility of phentolamine mesylate makes it suitable for a wide range of biological experiments where physiological buffers are required.

Stability and Handling

The stability of the salt form in solid state and in solution is critical for ensuring the accuracy and reproducibility of experimental results.

  • This compound : There is a lack of published stability data for this compound.

  • Phentolamine Mesylate : The solid form is stable for at least four years when stored at -20°C.[5] Reconstituted aqueous solutions are not recommended for long-term storage.[5] Following reconstitution, solutions are reported to be stable for 48 hours at room temperature and for one week at 2-8°C; however, immediate use is generally recommended.[6]

In general, mesylate salts are often chosen during drug development for their potential to offer greater stability compared to acetate salts, which can be more susceptible to degradation.[7] This is a key consideration for the long-term storage of stock solutions and for the design of extended experiments.

Signaling Pathways of Phentolamine

Phentolamine exerts its effects by blocking the signaling cascades initiated by the binding of catecholamines, such as norepinephrine and epinephrine, to α-adrenergic receptors.

Phentolamine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Smooth Muscle) cluster_pre_receptor NE_vesicle Norepinephrine (NE) NE NE_vesicle->NE Release alpha1 α1-Adrenergic Receptor Gq Gq protein alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Induces Contraction Smooth Muscle Contraction Ca_release->Contraction alpha2 α2-Adrenergic Receptor alpha2->NE_vesicle Inhibits NE Release (Negative Feedback) Phentolamine Phentolamine Phentolamine->alpha1 Blocks Phentolamine->alpha2 Blocks NE->alpha1 Binds NE->alpha2 Binds

Caption: Phentolamine's mechanism of action.

Experimental Protocols

Due to the extensive use of phentolamine mesylate in research, a wealth of experimental protocols is available in the literature. The following provides a generalized workflow for an in vitro experiment investigating the vasodilatory effects of phentolamine.

In Vitro Vasodilation Assay

Objective: To determine the concentration-response curve of phentolamine-induced relaxation in pre-contracted isolated aortic rings.

Methodology:

  • Tissue Preparation:

    • Euthanize a laboratory animal (e.g., rat) according to approved institutional guidelines.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.

    • Clean the aorta of adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width.

  • Organ Bath Setup:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

  • Viability and Contraction:

    • Assess the viability of the rings by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

    • After washing out the KCl and allowing the tension to return to baseline, induce a stable contraction with an α-adrenergic agonist such as phenylephrine (B352888) (e.g., 1 µM).

  • Phentolamine Administration:

    • Once a stable contraction plateau is reached, add phentolamine mesylate cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 10 µM).

    • Allow the tissue to stabilize at each concentration before adding the next.

  • Data Analysis:

    • Record the relaxation at each phentolamine concentration as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the EC₅₀ (the concentration of phentolamine that produces 50% of the maximal relaxation).

Experimental_Workflow A Tissue Preparation (Aortic Rings) B Organ Bath Mounting & Equilibration A->B C Viability Check (KCl Contraction) B->C D Induce Stable Contraction (Phenylephrine) C->D E Cumulative Addition of Phentolamine Mesylate D->E F Record Relaxation E->F G Data Analysis (Concentration-Response Curve) F->G

Caption: In vitro vasodilation assay workflow.

Conclusion and Recommendations

For researchers investigating the role of α-adrenergic receptors, phentolamine remains an indispensable pharmacological tool. Based on the currently available data, phentolamine mesylate is the recommended salt form for most research applications. Its well-documented physicochemical properties, high aqueous solubility, and established stability profile ensure reliable and reproducible experimental outcomes.

The use of this compound in research is not well-documented in the scientific literature. While it may possess the same core pharmacological activity, the lack of data on its solubility, stability, and potential impurities from the synthesis process introduces a significant level of uncertainty. Researchers considering the use of this compound should be prepared to conduct their own characterization and validation studies.

References

Phentolamine Acetate: A Comprehensive Technical Review of its Molecular and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentolamine (B1677648) acetate (B1210297), an important alpha-adrenergic antagonist, plays a significant role in various pharmacological applications. This document provides an in-depth technical guide to the core molecular and chemical properties of phentolamine acetate. It includes a detailed summary of its quantitative data, methodologies for key experimental characterizations, and a visual representation of its signaling pathway and experimental workflows. This guide is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and academic research.

Introduction

Phentolamine is a potent, non-selective, reversible alpha-adrenergic receptor antagonist.[1][2][3] It exerts its pharmacological effects by blocking both α1- and α2-adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure.[2][4][5] While commonly available as a mesylate or hydrochloride salt for clinical use, the acetate salt also finds utility in research settings.[6][7][8][9] Understanding the fundamental molecular and chemical properties of this compound is crucial for its application in experimental studies and for the development of new therapeutic agents.

Molecular and Chemical Properties

The core chemical and physical characteristics of phentolamine and its acetate salt are summarized below. For comparative purposes, data for the more extensively characterized phentolamine free base and its mesylate and hydrochloride salts are also included where available.

Quantitative Data Summary
PropertyThis compoundPhentolamine (Free Base)Phentolamine MesylatePhentolamine Hydrochloride
Molecular Formula C19H23N3O3[7][8]C17H19N3O[1][3]C18H23N3O4S[10]C17H19N3O・HCl[11][12]
Molecular Weight 341.40 g/mol [6][9]281.36 g/mol [1][3]377.46 g/mol [10][11]317.81 g/mol [11][12]
Melting Point Not explicitly found174-175 °C[11]177-182 °C[10][11]239-240 °C[11][12][13]
Solubility Soluble in DMSO (55 mg/mL)[8]Relatively insoluble in water[14]Soluble in water (1g/50mL), ethanol (B145695) (1g/23mL), and DMSO (30 mg/mL)[11][15][16]Soluble in water (1g/50mL) and alcohol (1g/70mL); practically insoluble in acetone (B3395972) and ethyl acetate[11][12][13]
pH of 1% Aqueous Solution Not explicitly foundNot applicable4.5 - 5.5[11]4.5 - 5.5[11][13]

Signaling Pathway of Phentolamine

Phentolamine functions as a competitive antagonist at both α1- and α2-adrenergic receptors. Its blockade of these receptors disrupts the normal signaling cascade of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.

  • α1-Adrenergic Receptor Blockade : In vascular smooth muscle, α1 receptors are coupled to Gq proteins. Their activation by catecholamines leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to vasoconstriction. Phentolamine blocks this pathway, resulting in vasodilation and a decrease in peripheral resistance.[4][17]

  • α2-Adrenergic Receptor Blockade : Presynaptic α2 receptors are coupled to Gi proteins and act as a negative feedback mechanism, inhibiting further release of norepinephrine from the nerve terminal. Phentolamine's blockade of these receptors leads to an increased release of norepinephrine, which can result in an increased heart rate (tachycardia) due to the stimulation of cardiac β1-adrenergic receptors.[1][4]

Phentolamine_Signaling_Pathway cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_alpha2 α2-Adrenergic Receptor Pathway Norepinephrine1 Norepinephrine Alpha1_Receptor α1-Ad Receptor Norepinephrine1->Alpha1_Receptor Activates Gq Gq Protein Alpha1_Receptor->Gq Phentolamine1 Phentolamine Phentolamine1->Alpha1_Receptor Blocks PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Norepinephrine2 Norepinephrine Alpha2_Receptor α2-Ad Receptor (Presynaptic) Norepinephrine2->Alpha2_Receptor Activates Gi Gi Protein Alpha2_Receptor->Gi Phentolamine2 Phentolamine Phentolamine2->Alpha2_Receptor Blocks AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP NE_Release_Inhibition Inhibition of NE Release cAMP->NE_Release_Inhibition

Caption: Phentolamine's dual blockade of α1 and α2 adrenergic signaling pathways.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. The following sections outline the methodologies for determining key chemical properties.

Determination of Molecular Weight by Mass Spectrometry

Objective: To confirm the molecular weight of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed to generate protonated molecular ions [M+H]+.

  • Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The molecular weight of the phentolamine cation (C17H20N3O+) is determined, and the presence of the acetate counter-ion can be inferred.

  • Data Interpretation: The experimentally determined monoisotopic mass is compared to the theoretical calculated mass of the protonated molecule.

MS_Workflow A This compound Sample B Dissolve in Volatile Solvent A->B C Infuse into Mass Spectrometer B->C D Electrospray Ionization (ESI) C->D E Mass Analysis (e.g., TOF) D->E F Detect [M+H]⁺ Ion E->F G Compare Experimental vs. Theoretical Mass F->G

Caption: Experimental workflow for molecular weight determination by mass spectrometry.

Determination of Melting Point

Objective: To determine the temperature at which this compound transitions from a solid to a liquid.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the apparatus, and the temperature is slowly increased (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample is liquid.

Determination of Solubility

Objective: To quantify the solubility of this compound in various solvents.

Methodology (Shake-Flask Method):

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is filtered to remove any undissolved solid.

  • Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Logical Relationships of Chemical Properties

The chemical properties of this compound are interconnected and influence its behavior in various applications.

Chemical_Properties_Relationship MW Molecular Weight Solubility Solubility MW->Solubility Formulation Pharmaceutical Formulation Solubility->Formulation Bioavailability Bioavailability Solubility->Bioavailability pKa pKa pKa->Solubility pKa->Formulation Stability Chemical Stability Stability->Formulation Formulation->Bioavailability

Caption: Interrelationship of key chemical properties of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular weight and chemical properties of this compound. The presented data, experimental methodologies, and pathway visualizations offer a foundational resource for researchers and professionals in the field. A thorough understanding of these properties is essential for the effective use of this compound in research and for the development of novel therapeutics targeting the adrenergic system.

References

The Discovery and Pharmacological History of Phentolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentolamine (B1677648), an imidazoline (B1206853) derivative, is a potent, reversible, non-selective alpha-adrenergic antagonist. Its journey in pharmacology is a compelling narrative of discovery, initial application, and subsequent repurposing. Originally investigated for the treatment of hypertension, its systemic side effects led to the cessation of this broad application. However, its powerful vasodilatory properties secured its role in the management of hypertensive crises, particularly those associated with pheochromocytoma. This guide provides an in-depth technical overview of the discovery, history, and pharmacology of phentolamine, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Discovery and History

Phentolamine was developed by the Swiss pharmaceutical company Ciba in the late 1940s and was first approved in 1951.[1] Initially introduced under the brand name Regitine, its primary therapeutic goal was the management of hypertension.[1][2] However, the prolonged oral administration of large doses resulted in significant cardiovascular and gastrointestinal adverse effects, leading to the discontinuation of its use as a first-line antihypertensive agent.[2]

Despite this setback, the unique pharmacological profile of phentolamine paved the way for its use in more specialized indications. Its ability to counteract the potent vasoconstrictive effects of catecholamines made it an invaluable tool in the diagnosis and surgical management of pheochromocytoma, a catecholamine-secreting tumor of the adrenal medulla.[3][4][5] This remains a primary application of phentolamine in clinical practice today.

In recent years, the therapeutic applications of phentolamine have expanded further, demonstrating its versatility. It is now used as a reversal agent for soft-tissue anesthesia in dentistry (OraVerse®) and for pharmacologically-induced mydriasis in ophthalmology (Ryzumvi®).[6] This evolution from a systemic antihypertensive to a niche therapeutic agent underscores the importance of understanding a drug's complete pharmacological profile.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for phentolamine, providing a comparative overview of its binding affinities and pharmacokinetic properties.

Table 1: Phentolamine Receptor Binding Affinities (Ki values)

Receptor SubtypeSpeciesKi (nM)Reference
α1AHuman45[7]
α1BHuman--
α1DHuman--
α2AHuman2.25 - 55.9[7]
α2BHuman--
α2CHuman3.6[8]

Note: Data for all subtypes were not consistently available in the reviewed literature. The range for α2A reflects values from different studies.

Table 2: Phentolamine Functional Antagonism (IC50 values)

AssayTissue/Cell LineAgonistIC50 (µM)Reference
Voltage-gated sodium channel inhibitionHEK and CHO cells expressing NaV1.7-57 - 72[9]
Voltage-gated sodium channel inhibitionCHO cells expressing NaV1.5-27[9]

Table 3: Phentolamine Pharmacokinetic Parameters

ParameterValueRoute of AdministrationReference
Half-life (t½)19 minutes - 4.07 hoursIV, Submucosal[6][10]
Time to Peak Concentration (Tmax)12 - 13 minutesSubmucosal[10]
Clearance (CL)190 L/hSubmucosal[10]
Oral Bioavailability~20% of parenteralOral[2]
Protein Binding< 72%-[2]
Volume of Distribution (Vd)---

Note: Pharmacokinetic parameters can vary depending on the patient population and clinical context.

Mechanism of Action and Signaling Pathways

Phentolamine exerts its pharmacological effects by competitively blocking both α1- and α2-adrenergic receptors.[6]

α1-Adrenergic Receptor Antagonism

Blockade of postsynaptic α1-adrenergic receptors on vascular smooth muscle is the primary mechanism behind phentolamine's vasodilatory effects. These receptors are coupled to the Gq family of G-proteins.

  • Signaling Pathway:

    • Norepinephrine (B1679862) or epinephrine (B1671497) binds to the α1-adrenergic receptor.

    • The associated Gq protein is activated, leading to the activation of phospholipase C (PLC).[11][12]

    • PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12]

    • IP3 diffuses through the cytoplasm and binds to receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+).[12]

    • The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to smooth muscle contraction and vasoconstriction.

By competitively inhibiting the binding of catecholamines to the α1-receptor, phentolamine prevents this signaling cascade, resulting in vasodilation and a decrease in blood pressure.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Phentolamine Phentolamine Alpha1_Receptor α1-Adrenergic Receptor Phentolamine->Alpha1_Receptor NE_Epi Norepinephrine/ Epinephrine NE_Epi->Alpha1_Receptor Gq Gq Alpha1_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Contraction Smooth Muscle Contraction PKC->Contraction leads to

Figure 1: Phentolamine's antagonism of the α1-adrenergic signaling pathway.
α2-Adrenergic Receptor Antagonism

Phentolamine also blocks presynaptic α2-adrenergic receptors, which are part of a negative feedback loop that regulates norepinephrine release from sympathetic nerve terminals. These receptors are coupled to the Gi family of G-proteins.

  • Signaling Pathway:

    • Norepinephrine in the synaptic cleft binds to presynaptic α2-adrenergic receptors.

    • The associated Gi protein is activated, which inhibits the enzyme adenylyl cyclase.[13]

    • Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[13]

    • Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation of proteins involved in norepinephrine release, thereby inhibiting further release.

By blocking these presynaptic α2-receptors, phentolamine disrupts this negative feedback mechanism, leading to an increased release of norepinephrine into the synapse. This can result in a reflex tachycardia as the excess norepinephrine acts on β1-adrenergic receptors in the heart.[6]

Gi_Pathway cluster_presynaptic Presynaptic Terminal Phentolamine Phentolamine Alpha2_Receptor α2-Adrenergic Receptor Phentolamine->Alpha2_Receptor NE_synapse Norepinephrine (Synaptic Cleft) NE_synapse->Alpha2_Receptor Gi Gi Alpha2_Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts NE_release Norepinephrine Release AC->NE_release indirectly inhibits cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->NE_release promotes

Figure 2: Phentolamine's antagonism of the α2-adrenergic negative feedback loop.

Detailed Experimental Protocols

Functional Assay: Isolated Aortic Ring Preparation

This protocol describes a classic ex vivo method to assess the vasoconstrictor and vasodilator properties of compounds like phentolamine.

  • Objective: To determine the functional antagonism of phentolamine on norepinephrine-induced vasoconstriction in isolated rabbit aortic rings.

  • Materials:

    • Male New Zealand white rabbits

    • Krebs-Henseleit Solution (KHS)

    • Carbogen (B8564812) gas (95% O2 / 5% CO2)

    • Dissection instruments

    • Organ bath system with isometric force transducer

    • Norepinephrine, phentolamine

  • Procedure:

    • Tissue Preparation:

      • Humanely euthanize a rabbit and dissect the thoracic aorta.

      • Place the aorta in ice-cold KHS.

      • Clean the aorta of adhering connective and adipose tissue.

      • Cut the aorta into rings of 3-5 mm in length.

    • Mounting:

      • Mount each aortic ring in an organ bath filled with KHS maintained at 37°C and continuously bubbled with carbogen gas.

      • Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, washing with fresh KHS every 15-20 minutes.

    • Viability Test:

      • Assess tissue viability by inducing a contraction with 80 mM KCl.

    • Concentration-Response Curve for Norepinephrine:

      • After washout of KCl and re-equilibration, add cumulative concentrations of norepinephrine to the organ bath to establish a control concentration-response curve.

    • Phentolamine Incubation:

      • Wash out the norepinephrine and allow the tissue to return to baseline.

      • Incubate the aortic rings with a fixed concentration of phentolamine for a predetermined time (e.g., 30 minutes).

    • Concentration-Response Curve in the Presence of Phentolamine:

      • In the continued presence of phentolamine, repeat the cumulative addition of norepinephrine to generate a second concentration-response curve.

  • Data Analysis:

    • Compare the concentration-response curves of norepinephrine in the absence and presence of phentolamine. A rightward shift in the curve indicates competitive antagonism.

    • Calculate the EC50 values for norepinephrine in both conditions.

Aortic_Ring_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect Thoracic Aorta Cleaning Clean Connective Tissue Dissection->Cleaning Slicing Slice into 3-5 mm Rings Cleaning->Slicing Mounting Mount in Organ Bath Slicing->Mounting Equilibration Equilibrate (60-90 min) Mounting->Equilibration Viability Viability Test (KCl) Equilibration->Viability NE_Control Norepinephrine Concentration-Response Viability->NE_Control Washout1 Washout NE_Control->Washout1 Phentolamine_Inc Incubate with Phentolamine Washout1->Phentolamine_Inc NE_Phentolamine Norepinephrine Concentration-Response (+ Phentolamine) Phentolamine_Inc->NE_Phentolamine Comparison Compare Dose-Response Curves NE_Phentolamine->Comparison EC50_Calc Calculate EC50 Shift Comparison->EC50_Calc

Figure 3: Experimental workflow for the isolated aortic ring assay.
Early Clinical Trial Protocol: Phentolamine Test for Pheochromocytoma

This protocol is based on the early clinical use of phentolamine for the diagnosis of pheochromocytoma.

  • Objective: To assess the diagnostic utility of phentolamine in patients with suspected pheochromocytoma by observing the blood pressure response to intravenous administration.

  • Patient Population: Patients with paroxysmal or sustained hypertension.

  • Procedure:

    • Baseline Measurement:

      • The patient rests in a supine position in a quiet room.

      • Blood pressure is measured every 10 minutes for at least 30 minutes to establish a stable baseline.

    • Phentolamine Administration:

      • A dose of 5 mg of phentolamine is administered intravenously.

    • Post-Injection Monitoring:

      • Blood pressure is measured immediately after injection and then at 30-second intervals for the first 3 minutes, and at 1-minute intervals for the next 7 minutes.

  • Interpretation:

    • A positive test is indicated by a prompt and marked fall in blood pressure, typically a decrease of more than 35 mmHg systolic and 25 mmHg diastolic, within 2 minutes of administration.

    • False-positive and false-negative results can occur.

Conclusion

Phentolamine's enduring presence in the pharmacological armamentarium is a testament to its potent and well-characterized mechanism of action. From its initial development as an antihypertensive agent to its current, more targeted applications, the story of phentolamine highlights the dynamic nature of drug development and the importance of continued research to uncover the full therapeutic potential of a compound. This guide has provided a comprehensive technical overview intended to support researchers and clinicians in understanding and utilizing this important pharmacological tool.

References

Phentolamine Acetate: An In-Depth Technical Guide to a Non-Selective Alpha-Adrenergic Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentolamine (B1677648) is a potent, reversible, non-selective alpha-adrenergic antagonist that competitively blocks both α1 and α2-adrenergic receptors.[1][2] This comprehensive technical guide details the pharmacology, mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental applications of phentolamine acetate. The document provides structured quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to serve as a critical resource for researchers, scientists, and professionals in drug development. Its clinical utility spans from the management of hypertensive crises, particularly in the context of pheochromocytoma, to the reversal of soft-tissue anesthesia in dentistry.[3][4][5]

Chemical and Physical Properties

Phentolamine is an imidazoline (B1206853) derivative.[1] The commercially available form is often phentolamine mesylate, a white or off-white crystalline powder that is freely soluble in water and alcohol.[6]

PropertyValueSource
Molecular Formula C17H19N3O[7]
Molecular Weight 281.35 g/mol [7]
CAS Number 50-60-2 (Phentolamine), 65-28-1 (Phentolamine Mesylate)[7][8]
Melting Point ~178°C (Mesylate salt)[6]
Chemical Name 3-[--INVALID-LINK--amino]phenol[7]

Mechanism of Action: Non-Selective Alpha-Adrenergic Blockade

Phentolamine exerts its pharmacological effects by competitively inhibiting the binding of catecholamines, such as norepinephrine (B1679862) and epinephrine, to both α1 and α2-adrenergic receptors.[9][10]

  • α1-Adrenergic Receptor Blockade: Located on postsynaptic membranes of vascular smooth muscle, α1-receptors mediate vasoconstriction upon activation by catecholamines. Phentolamine's antagonism of these receptors leads to vasodilation, a decrease in peripheral vascular resistance, and a subsequent reduction in blood pressure.[3][9]

  • α2-Adrenergic Receptor Blockade: α2-receptors are primarily located on presynaptic nerve terminals and their activation provides a negative feedback mechanism, inhibiting further release of norepinephrine.[10] By blocking these receptors, phentolamine can increase the release of norepinephrine from sympathetic nerve endings, which can lead to reflex tachycardia.[9]

Signaling Pathways

The blockade of α1 and α2-adrenergic receptors by phentolamine interrupts distinct downstream signaling cascades.

α1-adrenergic receptors are Gq-protein coupled receptors. Their activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The net effect is an increase in intracellular calcium, leading to smooth muscle contraction. Phentolamine blocks the initial binding of the agonist, thereby inhibiting this entire cascade.[8][11]

G cluster_alpha1 α1-Adrenergic Receptor Signaling Agonist Norepinephrine/ Epinephrine Receptor α1-Adrenergic Receptor Agonist->Receptor Activates Phentolamine Phentolamine Phentolamine->Receptor Blocks Gq Gq-protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Smooth Muscle Contraction Ca_release->Response PKC->Response

Caption: α1-Adrenergic Receptor Signaling Pathway Blockade by Phentolamine.

α2-adrenergic receptors are coupled to Gi-proteins, which are inhibitory.[12] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13][14] This reduction in cAMP inhibits the release of norepinephrine from the presynaptic neuron. Phentolamine's antagonism of α2-receptors prevents this inhibitory effect, thereby increasing norepinephrine release.[9]

G cluster_alpha2 α2-Adrenergic Receptor Signaling Agonist Norepinephrine Receptor α2-Adrenergic Receptor (Presynaptic) Agonist->Receptor Activates Phentolamine Phentolamine Phentolamine->Receptor Blocks Gi Gi-protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP NE_release Norepinephrine Release cAMP->NE_release Inhibits G cluster_workflow Radioligand Binding Assay Workflow start Start prep 1. Membrane Preparation start->prep assay 2. Competition Binding Assay prep->assay separation 3. Separation of Bound/Free Ligand assay->separation quantification 4. Quantification of Bound Radioactivity separation->quantification analysis 5. Data Analysis (IC50 and Ki) quantification->analysis end End analysis->end G cluster_workflow In Vivo Blood Pressure Study Workflow start Start animal_prep 1. Animal Preparation (Anesthesia, Catheterization) start->animal_prep baseline 2. Baseline Blood Pressure Recording animal_prep->baseline induction 3. Induction of Hypertension (Optional) baseline->induction admin 4. Phentolamine Administration (i.v.) induction->admin monitoring 5. Continuous Blood Pressure Monitoring admin->monitoring analysis 6. Data Analysis monitoring->analysis end End analysis->end

References

Phentolamine Acetate in Cardiovascular Physiology Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Phentolamine (B1677648) is a potent, reversible, non-selective alpha-adrenergic antagonist widely utilized in cardiovascular research and clinical settings.[1][2][3] Its primary mechanism involves the competitive blockade of both α1- and α2-adrenergic receptors, leading to significant and complex effects on the cardiovascular system.[1] This technical guide provides an in-depth overview of phentolamine's mechanism of action, summarizes quantitative physiological data, details key experimental protocols, and presents visual diagrams of its associated pathways and workflows. The information is curated for professionals engaged in cardiovascular physiology research and drug development.

Mechanism of Action

Phentolamine's cardiovascular effects are a direct consequence of its interaction with the sympathetic nervous system's alpha-adrenergic receptors.[1]

Dual Alpha-Adrenergic Blockade

Phentolamine functions by competitively blocking both postsynaptic α1 and presynaptic α2 receptors.[1][4]

  • α1-Adrenergic Receptor Blockade : These receptors are located on vascular smooth muscle. Their stimulation by catecholamines like norepinephrine (B1679862) causes vasoconstriction.[1] By blocking these receptors, phentolamine prevents vasoconstriction, resulting in vasodilation of both arterial and venous vessels.[1][2][4] This action decreases total peripheral resistance and venous return.[4]

  • α2-Adrenergic Receptor Blockade : These receptors are primarily located on presynaptic nerve terminals and are part of a negative feedback loop that inhibits further release of norepinephrine.[1][2] Phentolamine's blockade of α2 receptors removes this inhibitory feedback, leading to an increased release of norepinephrine into the synapse.[1][2]

Net Cardiovascular Effects

The dual blockade results in a predictable set of physiological responses:

  • Hypotension : The predominant effect of α1-blockade is vasodilation, which leads to a decrease in systemic vascular resistance and a subsequent fall in blood pressure.[1][5]

  • Reflex Tachycardia : The drop in blood pressure is detected by baroreceptors, triggering a reflex increase in sympathetic outflow to the heart.[2] This effect is significantly amplified by the increased norepinephrine release (from α2-blockade) stimulating cardiac β1-adrenergic receptors, resulting in a pronounced increase in heart rate.[1][2][5]

  • Increased Cardiac Output : The elevated heart rate, a response to both reflex mechanisms and enhanced norepinephrine, contributes to an increase in cardiac output.[6][7]

Some studies also suggest that phentolamine may have a direct stimulatory effect on β-adrenergic receptors, further contributing to its cardiac effects.[2][8]

Phentolamine_Mechanism cluster_0 Phentolamine Action cluster_1 Postsynaptic Effects (Vascular Smooth Muscle) cluster_2 Presynaptic Effects (Nerve Terminal) cluster_3 Systemic Cardiovascular Response Phentolamine Phentolamine Alpha1 α1-Adrenergic Receptor Phentolamine->Alpha1 Blocks Alpha2 α2-Adrenergic Receptor (Negative Feedback) Phentolamine->Alpha2 Blocks VasoC Vasoconstriction Alpha1->VasoC Mediates VasoD Vasodilation Alpha1->VasoD Leads to TPR ↓ Total Peripheral Resistance VasoD->TPR Hypotension Hypotension (↓ Blood Pressure) TPR->Hypotension NE_Release ↑ Norepinephrine Release Alpha2->NE_Release Inhibition Removed Tachycardia Reflex Tachycardia (↑ Heart Rate) NE_Release->Tachycardia Stimulates β1 Receptors Baroreflex Baroreceptor Reflex Hypotension->Baroreflex Sensed by Baroreflex->Tachycardia Activates

Phentolamine's dual alpha-receptor blockade and resulting cardiovascular effects.

Quantitative Cardiovascular Effects

Phentolamine's impact on cardiovascular parameters has been quantified in numerous animal and human studies. The data reveal its potent and rapid, though often short-lived, hemodynamic effects.

ParameterSpeciesDosage/AdministrationObserved EffectCitation(s)
Blood Pressure Conscious Dogs100 µg/kg/min IV infusion for 15 min15-20% decrease (controlled hypotension)[9]
HumansIV administrationImmediate decrease in diastolic BP[6][7]
Humans2 mg/kg IV17 mmHg decrease in mean arterial pressure[10]
Heart Rate Conscious Dogs100 µg/kg/min IV infusion for 15 min50-70% increase[9]
HumansIV administrationImmediate increase[6][7]
Cardiac Output HumansIV administrationImmediate increase[6][7]
Total Peripheral Resistance Conscious Dogs100 µg/kg/min IV infusion for 15 min20% decrease[9]
Stroke Volume Conscious Dogs100 µg/kg/min IV infusion for 15 min35-42% decrease[9]
Myocardial Blood Flow Conscious Dogs100 µg/kg/min IV infusion for 15 min30-51% increase[9]
Coronary Vascular Resistance Humans6 mg IV infusionAbolished LBNP-induced increase in resistance[11][12]
Atrioventricular (AV) Conduction Humans0.3 mg/min IV for 15 minSignificant decrease in AH interval; no effect on HV interval[13][14]

Key Experimental Applications and Protocols

Phentolamine serves as a critical pharmacological tool in several well-defined experimental and clinical protocols.

Diagnosis of Pheochromocytoma

The "phentolamine blocking test" is a classic, albeit less common now, method for diagnosing pheochromocytoma, a catecholamine-secreting tumor.[15][16] The test's logic is that the hypertension in these patients is driven by excessive alpha-adrenergic stimulation; blocking these receptors should cause a marked drop in blood pressure.[16]

Experimental Protocol: Phentolamine Blocking Test [16]

  • Patient Preparation : Withhold all non-essential medications, especially sedatives, analgesics, and antihypertensives, for 24-72 hours prior to the test to allow blood pressure to return to its untreated, hypertensive level.[16]

  • Resting Phase : The patient rests in a supine position in a quiet, dark room. Blood pressure is monitored every 10 minutes for at least 30 minutes until a stable baseline is achieved.[16]

  • Drug Administration : A 5 mg dose of phentolamine is injected rapidly intravenously.[16]

  • Monitoring : Blood pressure is recorded immediately, then every 30 seconds for the first 3 minutes, and every 60 seconds for the subsequent 7 minutes.[16]

  • Interpretation :

    • Positive Response : A decrease in blood pressure of more than 35 mmHg systolic and 25 mmHg diastolic suggests pheochromocytoma.[16]

    • Negative Response : A lesser reduction in blood pressure. False-negative results are common, especially in patients with paroxysmal hypertension.[16]

Phentolamine_Test_Workflow prep 1. Patient Preparation (Withhold interfering medications for 24-72h) baseline 2. Establish Stable Baseline BP (Supine, quiet room, monitor for 30+ min) prep->baseline admin 3. Administer 5 mg Phentolamine IV (Rapid Injection) baseline->admin monitor 4. Monitor BP Intensely (30s intervals for 3 min, then 60s for 7 min) admin->monitor decision 5. Analyze BP Drop monitor->decision positive Positive Response (↓ Sys >35 mmHg AND ↓ Dia >25 mmHg) Suggests Pheochromocytoma decision->positive Yes negative Negative Response (Lesser BP Drop) Diagnosis not excluded decision->negative No

Experimental workflow for the phentolamine blocking test for pheochromocytoma.

Table 2: Phentolamine Dosing for Pheochromocytoma Management

ApplicationAdult DosageCitation(s)
Diagnostic Test 5 mg IV or IM[16][17]
Preoperative Management 5 mg IV or IM, 1-2 hours before surgery[15][16]
Intraoperative Hypertension 5 mg IV as needed[15][16]
Management of Hypertensive Crises

Phentolamine is a drug of choice for treating hypertensive emergencies caused by catecholamine excess, such as in pheochromocytoma, stimulant overdose, or clonidine (B47849) withdrawal.[4][15][18] Its rapid onset of action makes it ideal for controlling sudden, severe blood pressure elevations.[4] An initial intravenous bolus of 5 mg can be given and repeated every 10 minutes as needed to reach the target blood pressure.[18]

Treatment of Vasopressor Extravasation

Extravasation (leakage) of potent vasoconstrictors like norepinephrine into subcutaneous tissue can cause severe local ischemia and tissue necrosis.[19][20] Phentolamine is the FDA-approved antidote, reversing vasoconstriction and restoring blood flow to the affected area.[19]

Protocol: Phentolamine for Extravasation

StepProcedureDetailsCitation(s)
1. Preparation Dilute PhentolaminePrepare a solution of 5 to 10 mg of phentolamine in 10 mL of 0.9% sodium chloride.[19][20]
2. Administration Infiltrate the AreaUsing a fine needle (e.g., 25 gauge), inject the solution subcutaneously throughout the blanched, ischemic area.[20][21]
3. Timing Administer PromptlyTreatment is most effective if given within hours but can be beneficial up to 12 hours after extravasation.[16][19][21]
4. Monitoring Observe SiteThe blanched appearance should reverse almost immediately. Monitor for recurrence, which may require additional injections.[20][21]
In Vitro Vascular Studies

Phentolamine is used extensively in in vitro organ bath experiments to study vascular smooth muscle physiology. Researchers can induce contraction in isolated arterial rings (e.g., rat aorta) with an alpha-agonist like phenylephrine (B352888) and then administer phentolamine to quantify its dose-dependent vasorelaxant effects.[22][23] This methodology allows for the precise study of receptor kinetics and downstream signaling without confounding systemic reflexes.

Baroreflex Sensitivity Studies

Baroreflex sensitivity (BRS) is a measure of the heart's reflex response to changes in blood pressure.[24] Pharmacological agents are used to induce these pressure changes. Phentolamine can be used to induce hypotension, which triggers a reflex increase in heart rate.[25] By plotting the change in heart rate against the change in blood pressure, researchers can calculate BRS, providing insights into autonomic nervous system function.[24]

Baroreflex_Logic cluster_0 Pharmacological Trigger cluster_1 Vascular & Hemodynamic Change cluster_2 Baroreflex Arc cluster_3 Cardiac Response Phentolamine Phentolamine Administration Vasodilation Vasodilation Phentolamine->Vasodilation Causes BP_Drop Blood Pressure Decreases Vasodilation->BP_Drop Leads to Baro Baroreceptor Firing Decreases BP_Drop->Baro Sensed as BRS Baroreflex Sensitivity (BRS) = ΔHR / ΔBP BP_Drop->BRS CNS CNS Integration Baro->CNS Sympathetic Sympathetic Outflow Increases CNS->Sympathetic HR_Increase Heart Rate Increases Sympathetic->HR_Increase Stimulates HR_Increase->BRS

Logical flow of using phentolamine to assess baroreflex sensitivity (BRS).

Summary and Conclusion

Phentolamine acetate (B1210297) remains an invaluable pharmacological agent in the field of cardiovascular physiology. Its well-characterized mechanism as a non-selective alpha-adrenergic antagonist allows for the targeted investigation of sympathetic control over blood pressure, vascular tone, and cardiac function. From diagnosing catecholamine-secreting tumors and managing hypertensive crises to serving as a precise tool in in vivo and in vitro experimental models, phentolamine provides researchers and clinicians with a reliable method to modulate and study alpha-adrenergic pathways. A thorough understanding of its quantitative effects and established protocols is essential for its effective and safe application in both research and clinical practice.

References

Phentolamine Acetate and the Sympathetic Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentolamine (B1677648) is a potent, non-selective alpha-adrenergic antagonist that exerts significant effects on the sympathetic nervous system. By competitively blocking both α1 and α2-adrenergic receptors, phentolamine induces vasodilation and modulates norepinephrine (B1679862) release, leading to complex cardiovascular responses. This technical guide provides an in-depth overview of the pharmacology of phentolamine, focusing on its mechanism of action, receptor binding affinities, downstream signaling pathways, and physiological effects. Detailed experimental protocols for assessing alpha-adrenergic antagonists are also presented, alongside quantitative data on phentolamine's cardiovascular effects. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and cardiovascular physiology.

Introduction

The sympathetic nervous system plays a crucial role in regulating cardiovascular homeostasis, primarily through the actions of catecholamines such as norepinephrine and epinephrine (B1671497) on adrenergic receptors. Alpha-adrenergic receptors, which are G-protein coupled receptors, are key mediators of the vasoconstrictive effects of catecholamines. Phentolamine, an imidazoline (B1206853) derivative, is a reversible, non-selective antagonist of both α1 and α2-adrenergic receptors.[1][2] Its ability to counteract the effects of excessive catecholamine stimulation has led to its clinical use in the management of hypertensive crises, particularly those associated with pheochromocytoma.[3] This guide delves into the technical aspects of phentolamine's interaction with the sympathetic nervous system, providing a detailed analysis for the scientific community.

Mechanism of Action

Phentolamine's pharmacological effects are a direct consequence of its antagonism at alpha-adrenergic receptors.

  • α1-Adrenergic Receptor Blockade: Located on postsynaptic membranes of vascular smooth muscle, α1-adrenergic receptors mediate vasoconstriction upon stimulation by norepinephrine. Phentolamine competitively blocks these receptors, leading to vasodilation of both arteries and veins. This results in a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure.[3]

  • α2-Adrenergic Receptor Blockade: α2-adrenergic receptors are primarily located on presynaptic nerve terminals and function as autoreceptors that inhibit the further release of norepinephrine. By blocking these receptors, phentolamine removes this negative feedback loop, leading to an increased release of norepinephrine into the synaptic cleft.[4] This effect can partially counteract the hypotensive effect of α1-blockade and is responsible for some of phentolamine's side effects, such as tachycardia.

Data Presentation: Quantitative Effects of Phentolamine

Receptor Binding Affinity

The affinity of phentolamine for various adrenergic receptor subtypes has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity.

Receptor SubtypeSpeciesK_i_ (nM)pK_i_Reference
α_1A_ Human4.668.33[5]
Rat457.35[5]
α_1B_ Human--
Rat--
α_1D_ Human--
Rat457.35[5]
α_2A_ Human2.25 - 55.97.25 - 8.65[5]
Bovine2.18.68[5]
α_2B_ Human--
α_2C_ Human--

Note: Data for some receptor subtypes were not available in the searched literature. pKi is the negative logarithm of the Ki value.

Cardiovascular Effects in Humans

Intravenous administration of phentolamine elicits a dose-dependent response on blood pressure and heart rate.

DoseChange in Diastolic Blood PressureChange in Heart RateChange in Cardiac OutputReference
Intravenous BolusImmediate DecreaseIncreaseIncrease[6][7]
40 mg (oral)Reduction in standing blood pressure (60-90 mins post-dose)Supine heart rate unaffected-[8]
Effects on Plasma Norepinephrine

Phentolamine's blockade of presynaptic α2-adrenergic receptors leads to an increase in plasma norepinephrine concentrations.

ConditionPhentolamine DoseChange in Plasma NorepinephrineSpeciesReference
Conscious, at rest2 mg/kg i.v.IncreaseDog[4]
Morphine-dependent, naloxone-precipitated withdrawal-IncreaseRat[9]
Healthy volunteers with adrenaline infusion500 µ g/min Marked elevationHuman

Signaling Pathways

The binding of phentolamine to alpha-adrenergic receptors competitively inhibits the downstream signaling cascades initiated by endogenous catecholamines.

α1-Adrenergic Receptor Signaling

α1-adrenergic receptors are coupled to the Gq family of G-proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction. Phentolamine blocks the initial activation of the Gq protein by norepinephrine, thereby inhibiting this entire pathway.

alpha1_signaling cluster_membrane Cell Membrane a1r α1 Receptor gq Gq a1r->gq activates plc PLC gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes phentolamine Phentolamine phentolamine->a1r blocks norepinephrine Norepinephrine norepinephrine->a1r binds ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release triggers pkc PKC Activation dag->pkc contraction Smooth Muscle Contraction ca_release->contraction pkc->contraction

Phentolamine's blockade of α1-adrenergic receptor signaling.
α2-Adrenergic Receptor Signaling

α2-adrenergic receptors are coupled to the Gi family of G-proteins. Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has various downstream effects, including the inhibition of further norepinephrine release from presynaptic neurons. Phentolamine's antagonism at these receptors prevents the Gi-mediated inhibition of adenylyl cyclase.

alpha2_signaling cluster_membrane Presynaptic Terminal Membrane a2r α2 Receptor gi Gi a2r->gi activates ac Adenylyl Cyclase gi->ac inhibits atp ATP ac->atp converts phentolamine Phentolamine phentolamine->a2r blocks norepinephrine_synapse Norepinephrine (Synaptic) norepinephrine_synapse->a2r binds camp cAMP atp->camp pka PKA camp->pka activates ne_release Norepinephrine Release pka->ne_release inhibits

Phentolamine's effect on α2-adrenergic receptor signaling.

Experimental Protocols

Radioligand Binding Assay for Determining Receptor Affinity (K_i_)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the inhibition constant (Ki) of phentolamine for a specific alpha-adrenergic receptor subtype.

Objective: To quantify the binding affinity of phentolamine for a specific α-adrenergic receptor subtype.

Materials:

  • Cell membranes expressing the α-adrenergic receptor subtype of interest.

  • Radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors, [³H]-yohimbine for α2 receptors).

  • Phentolamine acetate.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Prepare a suspension of cell membranes containing the target receptor in the assay buffer.

  • Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of phentolamine. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competing ligand).

  • Equilibration: Allow the mixture to incubate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each phentolamine concentration. Plot the percentage of specific binding against the log concentration of phentolamine to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prep Prepare Membrane Suspension start->prep incubate Incubate Membranes with Radioligand and Phentolamine prep->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity wash->count analyze Analyze Data (IC50 and Ki Calculation) count->analyze end End analyze->end invivo_workflow start Start anesthetize Anesthetize Rat start->anesthetize cannulate Surgical Cannulation (Vein and Artery) anesthetize->cannulate stabilize Stabilize and Record Baseline Vitals cannulate->stabilize administer Administer Phentolamine (Dose-Response) stabilize->administer record Continuously Record Blood Pressure and Heart Rate administer->record analyze Analyze Dose-Response Data record->analyze end End analyze->end

References

Phentolamine Acetate in Vasodilation Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentolamine (B1677648), a non-selective alpha-adrenergic antagonist, is a critical pharmacological tool in the study of vasodilation. Its ability to competitively block both α1 and α2-adrenergic receptors allows for the elucidation of adrenergic control of vascular tone and the investigation of various vasodilatory pathways. This technical guide provides an in-depth overview of the core mechanisms of phentolamine-induced vasodilation, detailed experimental protocols for its study, and quantitative data to support research and development.

Introduction

Phentolamine acetate (B1210297) is a potent, reversible, non-selective alpha-adrenergic antagonist.[1][2] Its primary pharmacological action in the vasculature is the inhibition of vasoconstriction mediated by endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) at both postsynaptic α1 and presynaptic α2-adrenergic receptors.[3] This blockade leads to smooth muscle relaxation and subsequent vasodilation.[4] The vasodilatory effects of phentolamine are leveraged in clinical settings to manage hypertensive crises, particularly those associated with pheochromocytoma, and as a diagnostic agent.[5] In research, phentolamine is an indispensable tool for investigating the physiological and pathophysiological roles of the adrenergic system in regulating blood pressure and regional blood flow.

Mechanism of Action and Signaling Pathways

Phentolamine's vasodilatory effect stems from its competitive antagonism at alpha-adrenergic receptors. The blockade of these two receptor subtypes initiates distinct downstream signaling cascades.

Antagonism of α1-Adrenergic Receptors

α1-adrenergic receptors are primarily located on vascular smooth muscle cells and are coupled to the Gq protein.[6] Agonist binding to these receptors, typically by norepinephrine, activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC).[7][8] The resulting increase in intracellular Ca2+ leads to the activation of myosin light chain kinase (MLCK), phosphorylation of myosin light chains, and subsequent smooth muscle contraction and vasoconstriction.[9]

Phentolamine competitively binds to α1-receptors, preventing norepinephrine from initiating this cascade, thereby promoting vasodilation.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phentolamine Phentolamine Alpha1 α1-Adrenergic Receptor Phentolamine->Alpha1 Blocks Relaxation Vasodilation Phentolamine->Relaxation Promotes NE Norepinephrine NE->Alpha1 Activates Gq Gq Alpha1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Vasoconstriction Ca2_release->Contraction Leads to

Phentolamine's antagonism of the α1-adrenergic signaling pathway.
Antagonism of α2-Adrenergic Receptors

Presynaptic α2-adrenergic receptors are part of a negative feedback loop that regulates norepinephrine release from sympathetic nerve terminals.[1] When activated by norepinephrine, these Gi protein-coupled receptors inhibit adenylyl cyclase, leading to decreased cyclic adenosine (B11128) monophosphate (cAMP) levels and a subsequent reduction in further norepinephrine release.[10][11]

By blocking these presynaptic α2-receptors, phentolamine disinhibits this negative feedback, leading to an increased release of norepinephrine into the synaptic cleft.[1] This excess norepinephrine can then act on β-adrenergic receptors, particularly β2-receptors on vascular smooth muscle, which can lead to vasodilation through a Gs-protein-mediated increase in cAMP.[1] This complex interplay can result in a more pronounced reflex tachycardia compared to selective α1-blockers.[1]

Gi_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic (Smooth Muscle) Phentolamine Phentolamine Alpha2 α2-Adrenergic Receptor Phentolamine->Alpha2 Blocks NE_release Norepinephrine Release NE_cleft Norepinephrine NE_release->NE_cleft Gi Gi Alpha2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP_decrease ↓ cAMP AC->cAMP_decrease cAMP_decrease->NE_release Inhibits NE_cleft->Alpha2 Activates Beta2 β2-Adrenergic Receptor NE_cleft->Beta2 Activates Gs Gs Beta2->Gs Activates AC_post Adenylyl Cyclase Gs->AC_post Activates cAMP_increase ↑ cAMP AC_post->cAMP_increase Vasodilation Vasodilation cAMP_increase->Vasodilation

Phentolamine's effect on presynaptic α2-adrenergic receptors.
Interaction with Nitric Oxide Pathways

Research suggests that phentolamine's vasodilatory effects can also be mediated through non-adrenergic pathways, including the activation of nitric oxide synthase (NOS).[12] Blockade of α-adrenergic receptors may allow other relaxatory pathways, such as those dependent on cyclic nucleotides, to predominate in vascular smooth muscle.[13] The endothelium plays a significant role in the relaxation induced by alpha-adrenergic antagonists, and inhibitors of soluble guanylate cyclase can block this augmentation of vasodilation.[14]

Quantitative Data

The following tables summarize key quantitative parameters of phentolamine's interaction with adrenergic receptors and its effects on vascular function.

Table 1: Phentolamine Binding Affinities (Ki) for Adrenergic Receptor Subtypes
Receptor SubtypeSpeciesKi (nM)Reference
α1AHuman2.6[15]
α1BHuman--
α1DRat45[15]
α2AHuman1.7 - 55.9[15]
α2BHuman--
α2CHuman3.6[16]

Note: Data for all subtypes were not consistently available in the reviewed literature.

Table 2: In Vivo Hemodynamic Effects of Phentolamine
SpeciesDoseParameterChangeReference
Dog2 mg/kg i.v.Mean Arterial Pressure-17 mmHg[1]
Dog2 mg/kg i.v.Total Peripheral Resistance-29%[1]
Dog100 µg/kg/min infusionTotal Peripheral Resistance-20%[17]
Dog100 µg/kg/min infusionMyocardial Blood Perfusion+30-51%[17]
Human10 mg/hour infusionMean Right Atrial Pressure-3 mmHg (from 10 to 7)[18]
Human10 mg/hour infusionPulmonary Capillary Wedge Pressure-7 mmHg (from 20 to 13)[18]
Human10 mg/hour infusionCardiac Index+0.5 L/min/m² (from 2.5 to 3.0)[18]
HumanN/AForearm Vascular Conductance (during hypoxia)+49.0 ± 13.5%[19]

Experimental Protocols

Isolated Aortic Ring Vasodilation Assay

This in vitro method allows for the direct assessment of phentolamine's effect on vascular smooth muscle tone.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (B352888) (vasoconstrictor)

  • Phentolamine acetate

  • Isolated organ bath system with force transducer and data acquisition software

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Euthanize the rat via an approved method and perform a thoracotomy to expose the thoracic aorta.

  • Carefully dissect the thoracic aorta and place it in a petri dish containing cold Krebs-Henseleit solution.

  • Remove adhering connective and adipose tissue and cut the aorta into 2-3 mm wide rings.

  • Suspend each aortic ring between two stainless steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Induce a submaximal contraction with phenylephrine (e.g., 1 µM).

  • Once a stable contraction plateau is reached, add cumulative concentrations of phentolamine to the bath to generate a concentration-response curve for relaxation.

  • Record the changes in isometric tension using the force transducer and data acquisition system.

Aortic_Ring_Workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_experiment Experiment cluster_analysis Data Analysis Euthanasia Euthanize Rat Dissection Dissect Thoracic Aorta Euthanasia->Dissection Cleaning Clean and Cut into Rings Dissection->Cleaning Suspension Suspend Ring in Organ Bath Cleaning->Suspension Equilibration Equilibrate (60-90 min) Suspension->Equilibration Contraction Induce Contraction (Phenylephrine) Equilibration->Contraction Addition Add Cumulative Doses of Phentolamine Contraction->Addition Recording Record Tension Changes Addition->Recording Analysis Generate Concentration- Response Curve Recording->Analysis

Workflow for an isolated aortic ring vasodilation assay.
In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol allows for the assessment of phentolamine's systemic hemodynamic effects.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)

  • Saline-filled polyethylene (B3416737) catheters

  • Pressure transducer and data acquisition system

  • Surgical instruments

  • This compound solution for injection

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Perform a tracheostomy to ensure a clear airway.

  • Isolate the carotid artery and insert a saline-filled catheter connected to a pressure transducer to continuously monitor blood pressure.[20]

  • Isolate the jugular vein and insert a catheter for intravenous drug administration.[20]

  • Allow the animal to stabilize for 20-30 minutes to obtain a baseline blood pressure reading.

  • Administer a bolus intravenous injection of phentolamine.

  • Record the changes in systolic, diastolic, and mean arterial pressure using the data acquisition system.

  • Monitor heart rate, which can often be derived from the blood pressure waveform.

Conclusion

This compound remains a cornerstone in vasodilation research due to its well-characterized mechanism of action as a non-selective alpha-adrenergic antagonist. Its utility spans from fundamental investigations of vascular physiology to preclinical drug development. By understanding its complex interactions with both α1 and α2-adrenergic receptors and associated signaling pathways, researchers can effectively employ phentolamine to probe the intricate regulation of vascular tone. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at furthering our knowledge of vasodilation and its modulation.

References

Methodological & Application

Phentolamine Acetate for In Vitro Vasodilation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phentolamine (B1677648), a non-selective alpha-adrenergic antagonist, is a valuable pharmacological tool for in vitro vasodilation studies. By blocking both α1 and α2-adrenergic receptors on vascular smooth muscle, phentolamine effectively inhibits and reverses the vasoconstrictive effects of catecholamines like norepinephrine (B1679862) and epinephrine, leading to vasodilation.[1][2] This property makes it an essential compound for investigating vascular reactivity, screening potential vasodilator drugs, and elucidating the role of the adrenergic nervous system in vascular tone regulation.

These application notes provide detailed protocols for utilizing phentolamine acetate (B1210297) in isolated tissue bath experiments, a common in vitro method for assessing vasodilation. The information presented here is intended to guide researchers in designing and executing robust and reproducible experiments.

Mechanism of Action

Phentolamine exerts its vasodilatory effect primarily through competitive antagonism of alpha-adrenergic receptors.

  • α1-Adrenergic Receptor Blockade: Located on vascular smooth muscle cells, α1-receptors mediate vasoconstriction upon stimulation by agonists like phenylephrine (B352888). Phentolamine blocks these receptors, preventing the intracellular signaling cascade that leads to smooth muscle contraction.

  • α2-Adrenergic Receptor Blockade: While primarily located on presynaptic nerve terminals where they inhibit norepinephrine release, postsynaptic α2-receptors on vascular smooth muscle also contribute to vasoconstriction. Phentolamine's blockade of these receptors further promotes vasodilation.[3]

The net effect of phentolamine's action on vascular smooth muscle is a reduction in intracellular calcium concentration, leading to muscle relaxation and an increase in vessel diameter.

Data Presentation

The potency of phentolamine can be quantified by its half-maximal effective concentration (EC50), which represents the concentration of the drug that elicits 50% of its maximal vasodilatory response. The following table summarizes reported log EC50 values for phentolamine in various human vascular tissues.

TissueConditionLog EC50 (M)Reference
Internal Mammary Artery (IMA)Diabetic Patients-6.464[4]
Radial Artery (RA)Diabetic Patients-6.261[4]
Saphenous Vein (SV)Diabetic Patients-5.994[4]
Internal Mammary Artery (IMA)Non-Diabetic Patients-6.063[4]
Radial Artery (RA)Non-Diabetic Patients-6.261[4]
Saphenous Vein (SV)Non-Diabetic Patients-2.816[4]

Experimental Protocols

This section outlines a detailed protocol for an in vitro vasodilation study using isolated aortic rings in a tissue bath setup.

Materials and Reagents
  • Phentolamine Acetate

  • Phenylephrine (or other suitable vasoconstrictor)

  • Krebs-Henseleit Solution (see recipe below)

  • Distilled water

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Experimental animal (e.g., rat, mouse)

  • Surgical instruments for tissue dissection

  • Isolated tissue bath system with force transducer and data acquisition software

Preparation of Krebs-Henseleit Solution (1 L)

To prepare the physiological salt solution, dissolve the following reagents in 900 mL of distilled water and then adjust the final volume to 1 L. The solution should be freshly prepared on the day of the experiment and continuously gassed with carbogen.[5][6][7]

ReagentMolar Concentration (mM)Weight (g)
NaCl118.06.90
KCl4.70.35
CaCl2·2H2O2.50.37
KH2PO41.20.16
MgSO4·7H2O1.20.29
NaHCO325.02.10
Glucose11.12.00

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare Krebs & Phentolamine Solutions mount_tissue Mount Rings in Tissue Bath prep_solution->mount_tissue prep_tissue Isolate Aortic Rings prep_tissue->mount_tissue equilibrate Equilibrate (60-90 min) mount_tissue->equilibrate pre_contract Pre-contract with Phenylephrine equilibrate->pre_contract add_phentolamine Cumulative Addition of Phentolamine pre_contract->add_phentolamine record_data Record Tension Data add_phentolamine->record_data plot_curve Plot Concentration-Response Curve record_data->plot_curve calc_ec50 Calculate EC50 plot_curve->calc_ec50

Caption: Experimental workflow for in vitro vasodilation studies.

Step-by-Step Protocol
  • Solution Preparation:

    • Prepare fresh Krebs-Henseleit solution and bubble with carbogen gas for at least 30 minutes before use. Maintain the temperature at 37°C.

    • Prepare a stock solution of this compound in distilled water or saline. Subsequent dilutions should be made using the Krebs-Henseleit solution.

  • Tissue Preparation:

    • Humanely euthanize the experimental animal according to approved institutional guidelines.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Clean the aorta of adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width.

  • Tissue Mounting and Equilibration:

    • Mount the aortic rings in the tissue bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

    • Apply an optimal resting tension to the rings (typically 1.5-2.0 g for rat aorta) and allow them to equilibrate for 60-90 minutes.

    • During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Pre-contraction:

    • After equilibration, induce a submaximal contraction by adding a specific concentration of a vasoconstrictor, such as phenylephrine (typically 10⁻⁶ M).

    • Wait for the contraction to reach a stable plateau.

  • Cumulative Concentration-Response Curve:

    • Once a stable contraction is achieved, add phentolamine to the tissue bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, etc.).

    • Allow the tissue to respond to each concentration until a stable baseline is reached before adding the next concentration.

    • Record the relaxation response at each concentration.

Data Analysis
  • Calculate Percentage Relaxation: The relaxation at each phentolamine concentration is expressed as a percentage of the pre-contraction induced by phenylephrine.

    • % Relaxation = [(Tension_pre-contraction - Tension_phentolamine) / (Tension_pre-contraction - Basal_tension)] * 100

  • Construct Concentration-Response Curve: Plot the percentage of relaxation against the logarithm of the phentolamine concentration.

  • Determine EC50: The EC50 value can be determined by performing a nonlinear regression analysis of the concentration-response curve using software such as GraphPad Prism or R.[8][9] The curve is typically fitted to a sigmoidal dose-response equation. The pEC50 is the negative logarithm of the EC50.[10]

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Phentolamine Phentolamine Alpha1 α1-AR Phentolamine->Alpha1 Alpha2 α2-AR Phentolamine->Alpha2 Relaxation Relaxation Phentolamine->Relaxation Promotes NE NE NE->Alpha1 NE->Alpha2 Gq Gq Alpha1->Gq Gi Gi Alpha2->Gi PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG SR Sarcoplasmic Reticulum IP3->SR PKC PKC DAG->PKC Ca Ca²⁺ SR->Ca Release Contraction Contraction Ca->Contraction PKC->Contraction AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP cAMP->Relaxation

Caption: Phentolamine's mechanism of vasodilation.

References

Phentolamine in Isolated Organ Bath Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing phentolamine (B1677648), a non-selective alpha-adrenergic antagonist, in isolated organ bath experiments. This document outlines effective concentrations, detailed experimental protocols, and the underlying signaling pathways, serving as a vital resource for researchers investigating adrenergic pharmacology.

Introduction to Phentolamine

Phentolamine is a competitive antagonist of both α1 and α2-adrenergic receptors.[1] This dual antagonism makes it a valuable pharmacological tool for studying the physiological roles of the sympathetic nervous system in various tissues. By blocking α-adrenergic receptors, phentolamine inhibits the contractile effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, leading to smooth muscle relaxation and vasodilation.[1] Its use in isolated organ bath systems allows for the precise characterization of adrenergic receptor function and the screening of novel adrenergic drugs.

Phentolamine Concentration for Isolated Organ Bath Experiments

The optimal concentration of phentolamine can vary significantly depending on the tissue type, the specific adrenergic receptor subtype being investigated, and the experimental conditions. The following table summarizes effective phentolamine concentrations reported in various isolated organ bath studies.

TissueSpeciesAgonist Used for Pre-contractionPhentolamine ConcentrationObserved EffectReference
Corpus CavernosumHumanPhenylephrine (B352888)10 nMEnhanced relaxation induced by sildenafil, VIP, and PGE1.[2][2]
Corpus CavernosumHumanKCl (40 mM)100 µMRelaxation of pre-contracted tissue.[3]
Detrusor Smooth Muscle (DSM)MouseCarbachol (CCh)1 µMNo effect on CCh-induced contractions, demonstrating receptor specificity.[4][4]
Urethral Smooth Muscle (USM)MousePhenylephrine (PE)1 µMAbolition of PE-induced contractions.[4][4]
Penile Cavernosal TissueRabbitEndothelin-110 nMEnhanced relaxation and reduced or prevented contraction to Electrical Field Stimulation (EFS).[2][2]
Pulmonary ArteryRabbitNot specifiedNot specifiedDown-regulated α1 and α2 receptor expression and downstream signaling.[5][6][5][6]

Experimental Protocols

This section provides a generalized protocol for an isolated organ bath experiment using phentolamine to antagonize agonist-induced smooth muscle contraction. This protocol can be adapted for various tissues, such as aortic rings, vas deferens, or corpus cavernosum strips.

Materials and Reagents
  • Isolated Tissue: e.g., rat thoracic aorta, guinea pig vas deferens, or rabbit corpus cavernosum.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used. Its composition (in mM) is: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1. The solution should be continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.

  • Phentolamine Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent (e.g., deionized water or ethanol) and make serial dilutions to obtain the desired final concentrations.

  • Agonist Stock Solution: Prepare a stock solution of a suitable α-adrenergic agonist (e.g., phenylephrine or norepinephrine).

  • Isolated Organ Bath System: Including a water-jacketed organ bath, force-displacement transducer, amplifier, and data acquisition system.

  • Standard laboratory equipment: Dissection tools, sutures, pipettes, etc.

Experimental Procedure
  • Tissue Preparation:

    • Euthanize the animal according to institutionally approved protocols.

    • Carefully dissect the desired tissue and place it in cold, oxygenated PSS.

    • Clean the tissue of any adhering fat and connective tissue.

    • For vascular studies, cut the aorta into rings of 2-3 mm in width. For other tissues, prepare strips of appropriate dimensions.

    • Suspend the tissue in the organ bath chamber containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. One end of the tissue is fixed to a stationary hook, and the other is connected to a force transducer via a suture.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 grams for aortic rings, adjusted for other tissues).

    • During equilibration, wash the tissue with fresh PSS every 15-20 minutes.

  • Viability Test:

    • After equilibration, contract the tissue with a high concentration of KCl (e.g., 60-80 mM) to check for viability.

    • Wash the tissue thoroughly with PSS and allow it to return to the baseline resting tension.

  • Agonist-Induced Contraction:

    • Add a submaximal concentration of the α-adrenergic agonist (e.g., phenylephrine, 1 µM) to the organ bath to induce a stable contraction.

  • Application of Phentolamine:

    • Once a stable plateau of contraction is reached, add phentolamine to the bath in a cumulative or non-cumulative manner to obtain a concentration-response curve.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation induced by phentolamine as a percentage of the initial agonist-induced contraction.

    • Plot the phentolamine concentration versus the percentage of relaxation to generate a concentration-response curve.

    • Calculate the EC50 (half-maximal effective concentration) value for phentolamine.

Signaling Pathways and Experimental Workflow

Phentolamine's Mechanism of Action at the Cellular Level

Phentolamine exerts its effects by blocking the signaling cascades initiated by the activation of α1 and α2-adrenergic receptors.

cluster_alpha1 Alpha-1 Adrenergic Pathway cluster_alpha2 Alpha-2 Adrenergic Pathway Norepinephrine1 Norepinephrine/ Epinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine1->Alpha1_Receptor Activates Phentolamine1 Phentolamine Phentolamine1->Alpha1_Receptor Blocks Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction1 Smooth Muscle Contraction Ca_Release->Contraction1 Leads to PKC->Contraction1 Contributes to Norepinephrine2 Norepinephrine/ Epinephrine Alpha2_Receptor α2-Adrenergic Receptor Norepinephrine2->Alpha2_Receptor Activates Phentolamine2 Phentolamine Phentolamine2->Alpha2_Receptor Blocks Gi Gi Protein Alpha2_Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes

Caption: Signaling pathways of α1 and α2-adrenergic receptors and their blockade by phentolamine.

Experimental Workflow for an Isolated Organ Bath Experiment

The following diagram illustrates the typical workflow for an isolated organ bath experiment designed to test the effect of phentolamine.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A 1. Animal Euthanasia & Tissue Dissection B 2. Tissue Cleaning & Preparation A->B C 3. Mounting Tissue in Organ Bath B->C D 4. Equilibration (60-90 min) C->D E 5. Viability Test (e.g., KCl) D->E F 6. Wash & Return to Baseline E->F G 7. Induce Contraction (α-agonist) F->G H 8. Add Phentolamine (Concentration-Response) G->H I 9. Record Relaxation Response H->I J 10. Plot Concentration- Response Curve I->J K 11. Calculate EC50 J->K

Caption: Standard workflow for an isolated organ bath experiment with phentolamine.

References

Application Note: Determination of Phentolamine in Human Plasma using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of phentolamine (B1677648) in human plasma samples using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocol outlines procedures for sample preparation via liquid-liquid extraction, chromatographic separation, and detection. This method is suitable for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring of phentolamine.

Introduction

Phentolamine is a non-selective alpha-adrenergic antagonist used in the management of hypertensive emergencies and erectile dysfunction. Accurate measurement of phentolamine concentrations in plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for the analysis of phentolamine in plasma by HPLC, compiling and adapting methodologies from established research.

Experimental Protocols

Materials and Reagents
  • Phentolamine reference standard

  • Internal Standard (IS) (e.g., Yohimbine or Carbamazepine)[1][2]

  • HPLC-grade acetonitrile (B52724), methanol, and ethyl acetate[2][3]

  • HPLC-grade water

  • Formic acid or Sodium mono-chloroacetate buffer[2][4]

  • Hydrochloric acid (0.1 N)[1][4]

  • Human plasma (drug-free)

  • Volumetric flasks and pipettes

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV or electrochemical detector, or a mass spectrometer[3][4][5]

Sample Preparation (Liquid-Liquid Extraction)

Liquid-liquid extraction is a common and effective method for extracting phentolamine from plasma.[2][6]

  • Pipette 1 mL of plasma sample into a clean centrifuge tube.

  • Spike the sample with a known concentration of the internal standard (e.g., 1 µg/mL).[4]

  • Alkalinize the plasma sample.[1][4]

  • Add 5 mL of extraction solvent (e.g., diethyl ether or ethyl acetate).[1][2]

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • For back-extraction, add 200 µL of 0.1 N HCl to the organic extract.[1][4]

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Collect the aqueous layer (bottom layer) and inject a portion into the HPLC system.

Alternatively, protein precipitation can be performed by adding acetonitrile to the plasma sample, vortexing, and centrifuging to remove the precipitated proteins.[7]

Chromatographic Conditions

The following tables summarize various reported HPLC and UPLC-MS/MS conditions for phentolamine analysis.

Table 1: HPLC Methods for Phentolamine Analysis

ParameterMethod 1Method 2
Column Novapak C8[4]Reversed-phase column[1]
Mobile Phase Sodium mono-chloroacetate (pH 3) and acetonitrile (75:25)[4]Acetonitrile with octane (B31449) sulfonic acid as an ion-pairing reagent[1]
Flow Rate Not SpecifiedNot Specified
Injection Volume Not SpecifiedNot Specified
Detector Amperometric (electrochemical) at +1000 mV[4]Not Specified
Internal Standard Not SpecifiedYohimbine[1]
Linearity Range 1 to 30 ng/mL[4]15 to 5000 ng/mL[1]
Detection Limit 0.2 ng/mL[4]15 ng/mL[1]
Retention Time Phentolamine: Varies, IS: VariesPhentolamine: 4.75 min, IS (Yohimbine): 3.0 min[1]

Table 2: UPLC-MS/MS Method for Phentolamine Analysis

ParameterMethod 3
Column Acquity UPLC BEH C18[2]
Mobile Phase Acetonitrile and 1% formic acid in water (33:67, v/v)[2]
Flow Rate 0.45 mL/min[2]
Injection Volume Not Specified
Detector QTrap5500 mass spectrometer with ESI source (positive ion mode)[2]
Internal Standard Carbamazepine[2]
Linearity Range 0.5 to 100.0 ng/mL[2]
Detection Limit (LLOQ) 0.5 ng/mL[2]
Retention Time Phentolamine: Varies, IS (Carbamazepine): Varies
MRM Transitions Phentolamine: m/z 282.1 → 212.0, IS: m/z 237.1 → 194.2[2]

Data Presentation and Analysis

A calibration curve should be constructed by plotting the peak area ratio of phentolamine to the internal standard against the corresponding phentolamine concentration.[8] The linearity of the method should be assessed using a linear regression model. The concentration of phentolamine in unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Method Validation

The analytical method should be validated according to relevant guidelines (e.g., FDA or ICH) for parameters including:

  • Specificity: Ensuring no interference from endogenous plasma components.

  • Linearity and Range: As specified in the tables above.[9]

  • Precision and Accuracy: Intra-day and inter-day precision and accuracy should be within acceptable limits (typically ±15%).[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.[9]

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term).[10]

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Plasma Plasma Sample Collection Spike Spike with Internal Standard Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Evaporate Evaporation & Reconstitution Centrifuge1->Evaporate Inject Inject into HPLC Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Phentolamine Calibrate->Quantify

Caption: Workflow for Phentolamine Analysis in Plasma.

References

Phentolamine Acetate in Rat Aortic Ring Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing phentolamine (B1677648) acetate (B1210297) in in vitro pharmacological studies involving isolated rat aortic rings. This document outlines the theoretical background, detailed experimental protocols, and data analysis techniques for characterizing the antagonistic properties of phentolamine at α-adrenergic receptors in vascular smooth muscle.

Introduction

Phentolamine is a non-selective α-adrenergic antagonist, acting as a competitive inhibitor of both α1 and α2-adrenergic receptors.[1][2] In vascular smooth muscle, the activation of α1-adrenergic receptors by agonists like phenylephrine (B352888) initiates a signaling cascade that leads to vasoconstriction.[2][3] Phentolamine effectively blocks this action, resulting in vasodilation. The isolated rat aorta preparation is a classic and robust model for studying vascular pharmacology, providing a reliable system to quantify the potency and mechanism of action of vasoactive compounds.[4][5]

This document details the protocols for determining the dose-response relationship of phenylephrine-induced contraction in rat aortic rings and the subsequent characterization of the competitive antagonism by phentolamine, including the determination of the pA2 value.

Data Presentation

Table 1: Materials and Reagents
Material/ReagentSupplierCatalog No.Storage
Phentolamine AcetateSigma-AldrichP7547Room Temperature
L-Phenylephrine hydrochlorideSigma-AldrichP61262-8°C
Krebs-Henseleit Buffer Components:
NaClSigma-AldrichS9888Room Temperature
KClSigma-AldrichP9541Room Temperature
CaCl2·2H2OSigma-AldrichC8106Room Temperature
KH2PO4Sigma-AldrichP0662Room Temperature
MgSO4·7H2OSigma-AldrichM2643Room Temperature
NaHCO3Sigma-AldrichS5761Room Temperature
D-GlucoseSigma-AldrichG7021Room Temperature
Male Wistar Rats (250-300g)Charles River
Carbogen (B8564812) Gas (95% O2 / 5% CO2)Airgas
Table 2: Experimental Parameters for Phenylephrine Dose-Response and Phentolamine Antagonism
ParameterValue
AgonistL-Phenylephrine hydrochloride
AntagonistThis compound
Tissue PreparationIsolated thoracic aortic rings from Male Wistar rats
Organ Bath Volume10 mL
BufferKrebs-Henseleit Solution
Temperature37°C
AerationCarbogen (95% O2 / 5% CO2)
Basal Tension1.5 - 2.0 g
Equilibration Period60 - 90 minutes
Phenylephrine Concentration Range10⁻⁹ M to 10⁻⁵ M (cumulative)[6]
Phentolamine Incubation Time30 minutes
Phentolamine Concentrations for Schild Plote.g., 10 nM, 30 nM, 100 nM
Table 3: Quantitative Analysis of Phentolamine Antagonism
ParameterDescriptionTypical Value/Range
Phenylephrine pEC50 (-log EC50) The molar concentration of phenylephrine that produces 50% of the maximal response.~7.14[7]
Phentolamine Kβ (nM) The equilibrium dissociation constant for phentolamine at α1-adrenoceptors in rat aorta.4 - 28 nM[1]
Phentolamine pA2 The negative logarithm of the molar concentration of phentolamine that necessitates a two-fold increase in the agonist concentration to produce the original response.Approximated from Kβ
Schild Plot Slope The slope of the regression line in a Schild plot. A slope of 1 indicates simple competitive antagonism.Reported to be less than 1 for phentolamine in rat aorta, suggesting complex interactions.[7]

Experimental Protocols

Preparation of Krebs-Henseleit Buffer

Composition (for 1 Liter):

  • NaCl: 6.9 g

  • KCl: 0.35 g

  • CaCl2·2H2O: 0.37 g

  • KH2PO4: 0.16 g

  • MgSO4·7H2O: 0.29 g

  • NaHCO3: 2.1 g

  • D-Glucose: 2.0 g

Procedure:

  • Dissolve all salts except NaHCO3 in approximately 800 mL of distilled water.

  • Add NaHCO3 and D-Glucose and dissolve completely.

  • Adjust the final volume to 1 Liter with distilled water.

  • Continuously aerate the buffer with carbogen gas (95% O2 / 5% CO2) for at least 30 minutes before and during the experiment to maintain a physiological pH of ~7.4.

Preparation of Rat Aortic Rings
  • Euthanize a male Wistar rat (250-300g) via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Make a midline incision in the abdomen and thorax to expose the thoracic aorta.

  • Carefully dissect the thoracic aorta and place it in a petri dish containing cold Krebs-Henseleit buffer.

  • Under a dissecting microscope, remove any adhering connective and adipose tissue.

  • Cut the aorta into rings of approximately 3-4 mm in length.

  • (Optional) To remove the endothelium, gently rub the luminal surface of the aortic ring with a fine wire or wooden stick. Endothelial integrity can be tested by observing relaxation in response to acetylcholine (B1216132) (10⁻⁵ M) in a phenylephrine-precontracted ring.[6]

Organ Bath Setup and Aortic Ring Mounting
  • Fill the organ baths with Krebs-Henseleit buffer and maintain the temperature at 37°C while continuously bubbling with carbogen gas.

  • Mount each aortic ring on two L-shaped stainless-steel hooks. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.

  • Gradually increase the tension on the aortic rings to a basal level of 1.5-2.0 g.[4]

  • Allow the tissues to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.

Experimental Procedure: Phenylephrine Dose-Response and Phentolamine Antagonism
  • Initial Contraction: After equilibration, contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M) to test for tissue viability.[8] Wash the tissues and allow them to return to baseline.

  • Control Phenylephrine Dose-Response Curve:

    • Once the baseline is stable, add phenylephrine cumulatively to the organ bath to obtain a concentration-response curve (e.g., from 10⁻⁹ M to 10⁻⁵ M).[6]

    • Record the contractile response at each concentration until a plateau is reached.

    • Wash the tissues extensively until the tension returns to the baseline.

  • Phentolamine Incubation and Subsequent Phenylephrine Dose-Response:

    • After a washout period of at least 30 minutes, incubate the aortic rings with a known concentration of this compound (e.g., 10 nM) for 30 minutes.

    • Following incubation, repeat the cumulative addition of phenylephrine to generate a second dose-response curve in the presence of the antagonist.

    • Wash the tissues thoroughly.

    • Repeat this procedure with increasing concentrations of phentolamine (e.g., 30 nM, 100 nM) on different aortic rings.

Data Analysis

  • Dose-Response Curves: Plot the contractile response (in grams of tension or as a percentage of the maximum response to phenylephrine in the control curve) against the logarithm of the phenylephrine concentration.

  • EC50 Determination: For each dose-response curve, determine the EC50 value (the concentration of phenylephrine that produces 50% of its maximal effect) using non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in a suitable software package (e.g., GraphPad Prism).

  • Schild Plot Analysis for pA2 Determination:

    • Calculate the dose ratio (DR) for each concentration of phentolamine used: DR = (EC50 of phenylephrine in the presence of phentolamine) / (EC50 of phenylephrine in the absence of phentolamine).

    • Calculate log(DR-1).

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of phentolamine (-log[Phentolamine]) on the x-axis.

    • Perform a linear regression on the plotted data. The x-intercept of the regression line is the pA2 value. A slope of the regression line close to 1 is indicative of simple competitive antagonism.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Tissue Preparation and Setup cluster_experiment Experimental Protocol cluster_analysis Data Analysis A Euthanize Rat and Dissect Thoracic Aorta B Prepare 3-4 mm Aortic Rings in Krebs-Henseleit Buffer A->B C Mount Rings in Organ Bath (37°C, Carbogen) B->C D Apply 1.5-2.0 g Basal Tension C->D E Equilibrate for 60-90 min D->E F Control Phenylephrine Dose-Response (10⁻⁹ M - 10⁻⁵ M) E->F G Washout (30 min) F->G H Incubate with Phentolamine (30 min) G->H I Phenylephrine Dose-Response in presence of Phentolamine H->I J Repeat with different Phentolamine concentrations I->J K Plot Dose-Response Curves J->K L Calculate EC50 Values K->L M Calculate Dose Ratios (DR) L->M N Construct Schild Plot (log(DR-1) vs -log[Phentolamine]) M->N O Determine pA2 Value and Slope N->O

Caption: Experimental workflow for determining the pA2 value of phentolamine in rat aortic rings.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum cluster_contraction Contractile Apparatus alpha1 α1-Adrenergic Receptor Gq Gq Protein alpha1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor IP3->IP3R PKC Protein Kinase C (PKC) DAG->PKC Contraction {Smooth Muscle Contraction} PKC->Contraction Modulates Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_cytosol Increased Cytosolic Ca²⁺ Ca_store->Ca_cytosol Release Calmodulin Calmodulin Ca_cytosol->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates MLCK->Contraction Phosphorylates Myosin Phenylephrine Phenylephrine (Agonist) Phenylephrine->alpha1 Phentolamine Phentolamine (Antagonist) Phentolamine->alpha1 Blocks

Caption: α1-Adrenergic receptor signaling pathway in vascular smooth muscle.

References

Application Notes and Protocols for Phentolamine Acetate in Cultured Vascular Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phentolamine (B1677648), a non-selective alpha-adrenergic antagonist, is a vasodilator that competitively blocks both α1 and α2-adrenergic receptors.[1][2] In vascular smooth muscle cells (VSMCs), the stimulation of α1-adrenergic receptors by agonists like norepinephrine (B1679862) typically leads to vasoconstriction, proliferation, and hypertrophy, processes implicated in cardiovascular diseases such as hypertension.[3] Phentolamine's ability to counteract these effects makes it a valuable tool for in vitro studies aimed at understanding the molecular mechanisms of vascular smooth muscle function and for the preclinical assessment of therapeutic strategies targeting the adrenergic system.

These application notes provide a comprehensive overview of the use of phentolamine acetate (B1210297) in cultured VSMCs, including its effects on cell proliferation, intracellular calcium mobilization, and key signaling pathways. Detailed protocols for essential experiments are also provided to facilitate the practical application of phentolamine in a research setting.

Mechanism of Action in Vascular Smooth Muscle Cells

Phentolamine exerts its effects on VSMCs primarily by blocking the signaling cascade initiated by the binding of catecholamines, such as norepinephrine, to α-adrenergic receptors. This blockade leads to the inhibition of downstream events that mediate vasoconstriction and cell growth.

Signaling Pathways Affected by Phentolamine

The binding of norepinephrine to α1-adrenergic receptors on VSMCs activates Gq-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, contributes to smooth muscle contraction and proliferation. Phentolamine, by blocking the initial receptor activation, prevents these downstream signaling events.

Furthermore, α1-adrenergic stimulation is known to activate mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 pathway, which are crucial for cell proliferation.[3] The RhoA/Rho-kinase (ROCK) signaling pathway, another key regulator of VSMC contraction and proliferation, can also be influenced by adrenergic signaling. Phentolamine's antagonistic action on α-receptors can therefore modulate these important growth and contractile signaling cascades.

Quantitative Data on Phentolamine's Effects

The following tables summarize the quantitative effects of phentolamine on various parameters in cultured VSMCs based on available literature.

Table 1: Effect of Phentolamine on Norepinephrine-Induced VSMC Proliferation

ParameterAgonistPhentolamine ConcentrationEffectReference
VSMC ProliferationNorepinephrine (10 µM)3 µMAbolished the pro-proliferative effect[4]

Table 2: Effect of Phentolamine on Agonist-Induced Contraction in Aortic Smooth Muscle

ParameterAgonistPhentolamine ConcentrationEffectReference
ContractionPotassium Chloride (8-12 mM)Not specifiedSignificant decrease in response[1]
ContractionHigh concentrations of Isoproterenol (B85558)Not specifiedAttenuated contraction[1]

Experimental Protocols

Cell Culture of Rat Aortic Smooth Muscle Cells (RASMCs)

This protocol describes the isolation and culture of primary RASMCs, a common model for studying vascular smooth muscle biology.

Materials:

  • Sprague-Dawley rats (150-200 g)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Sterile phosphate-buffered saline (PBS)

  • 70% Ethanol

  • Sterile surgical instruments

  • Culture flasks, plates, and other consumables

Procedure:

  • Euthanize the rat according to institutional guidelines and sterilize the thoracic area with 70% ethanol.

  • Aseptically dissect the thoracic aorta and place it in a sterile petri dish containing cold DMEM.

  • Carefully remove the adventitia and surrounding connective tissue from the aorta.

  • Cut the aorta longitudinally and gently scrape the intimal surface to remove endothelial cells.

  • Cut the remaining medial layer into small (1-2 mm²) pieces.

  • Digest the tissue pieces in DMEM containing 1.5 mg/mL collagenase Type II at 37°C for 1-2 hours, with gentle agitation every 30 minutes, until the tissue is fully dispersed.

  • Neutralize the collagenase by adding an equal volume of DMEM with 10% FBS.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) and culture in a T75 flask at 37°C in a humidified 5% CO2 incubator.

  • Change the medium every 2-3 days. Cells should be passaged when they reach 80-90% confluency. Experiments are typically performed on cells between passages 3 and 8.

G cluster_0 VSMC Isolation and Culture Workflow A Euthanize Rat and Dissect Thoracic Aorta B Clean Aorta and Remove Adventitia A->B C Remove Endothelium B->C D Mince Medial Layer C->D E Enzymatic Digestion (Collagenase) D->E F Neutralize and Centrifuge E->F G Resuspend and Culture in Growth Medium F->G H Passage Cells for Experiments G->H

Caption: Workflow for the isolation and culture of vascular smooth muscle cells.

VSMC Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT assay to assess the effect of phentolamine on VSMC proliferation, either basally or in response to an agonist like norepinephrine.

Materials:

  • Cultured VSMCs

  • 96-well culture plates

  • Phentolamine acetate stock solution

  • Norepinephrine (or other agonist)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Serum-free DMEM

  • Microplate reader

Procedure:

  • Seed VSMCs into a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium and allow them to adhere overnight.

  • Synchronize the cells by serum-starving them in serum-free DMEM for 24 hours.

  • Prepare serial dilutions of this compound in serum-free DMEM. A suggested concentration range to test is 0.1 µM to 100 µM.

  • Remove the serum-free medium and add the phentolamine-containing medium to the respective wells. For agonist-stimulated proliferation, add the agonist (e.g., 10 µM norepinephrine) with or without phentolamine. Include appropriate vehicle controls.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 if applicable.

G cluster_1 MTT Proliferation Assay Workflow A Seed VSMCs in 96-well Plate B Serum Starve Cells (24h) A->B C Treat with Phentolamine +/- Agonist B->C D Incubate (24-48h) C->D E Add MTT Reagent (4h incubation) D->E F Solubilize Formazan with DMSO E->F G Read Absorbance at 570 nm F->G

Caption: Workflow for the MTT-based cell proliferation assay.

Measurement of Intracellular Calcium ([Ca2+])

This protocol describes the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to phentolamine and/or an agonist.

Materials:

  • Cultured VSMCs on glass coverslips or in a black-walled, clear-bottom 96-well plate

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • This compound

  • Norepinephrine (or other agonist)

  • Fluorescence microscope or plate reader with ratiometric capabilities (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Load the cells with 2-5 µM Fura-2 AM in HBSS containing 0.02% Pluronic F-127 for 30-60 minutes at 37°C.

  • Wash the cells twice with HBSS to remove extracellular dye.

  • Place the coverslip in a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.

  • Establish a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

  • To assess the inhibitory effect of phentolamine, pre-incubate the cells with the desired concentration of phentolamine for 10-15 minutes.

  • Stimulate the cells with an agonist (e.g., 10 µM norepinephrine) and record the change in the 340/380 nm fluorescence ratio over time.

  • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

G cluster_2 Intracellular Calcium Measurement Workflow A Load VSMCs with Fura-2 AM B Wash to Remove Extracellular Dye A->B C Establish Baseline Fluorescence Ratio (340/380nm) B->C D Pre-incubate with Phentolamine (optional) C->D E Stimulate with Agonist D->E F Record Fluorescence Ratio Over Time E->F G Calculate [Ca2+]i Changes F->G

Caption: Workflow for measuring intracellular calcium using Fura-2 AM.

Western Blot Analysis of MAPK and Rho-ROCK Signaling Pathways

This protocol provides a general framework for assessing the effect of phentolamine on the phosphorylation status of key proteins in the MAPK (e.g., ERK1/2) and Rho-ROCK (e.g., MYPT1) pathways.

Materials:

  • Cultured VSMCs in 6-well plates

  • This compound

  • Norepinephrine (or other agonist)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-MYPT1, anti-total-MYPT1, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Culture and serum-starve VSMCs as described previously.

  • Pre-treat cells with phentolamine for a specified time (e.g., 30 minutes) before stimulating with an agonist for a short period (e.g., 5-30 minutes) to capture peak phosphorylation events.

  • Lyse the cells on ice, and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of phentolamine on signaling pathway activation.

G cluster_3 Western Blot for Signaling Pathway Analysis A Cell Treatment and Lysis B Protein Quantification A->B C SDS-PAGE and Protein Transfer B->C D Immunoblotting with Primary and Secondary Antibodies C->D E Chemiluminescent Detection D->E F Image Analysis and Quantification E->F

Caption: General workflow for Western blot analysis of signaling proteins.

Signaling Pathway Diagram

G NE Norepinephrine AR α1-Adrenergic Receptor NE->AR Gq Gq Protein AR->Gq Phentolamine Phentolamine Phentolamine->AR PLC Phospholipase C (PLC) Gq->PLC MAPK MAPK Pathway (e.g., ERK1/2) Gq->MAPK RhoA RhoA/ROCK Pathway Gq->RhoA PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR activates PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca2+ Release SR->Ca_release Ca_increase ↑ [Ca2+]i Ca_release->Ca_increase Contraction Contraction Ca_increase->Contraction PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation RhoA->Proliferation RhoA->Contraction

References

Application Notes and Protocols for Phentolamine Acetate Administration in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phentolamine (B1677648) is a potent, non-selective alpha-adrenergic antagonist used in both clinical and research settings.[1][2] It competitively blocks both α1- and α2-adrenergic receptors, leading to peripheral vasodilation and a subsequent reduction in blood pressure.[3][4] These characteristics make it a valuable pharmacological tool for studying the role of the sympathetic nervous system in hypertension and for evaluating the efficacy of novel antihypertensive agents. Spontaneously Hypertensive Rats (SHR) are a commonly used and well-characterized animal model for essential hypertension, exhibiting many of the hemodynamic characteristics of the human condition.[5] This document provides detailed application notes and protocols for the administration of phentolamine in animal models of hypertension, with a focus on the SHR model.

Mechanism of Action

Phentolamine exerts its antihypertensive effects primarily through the blockade of alpha-adrenergic receptors.[6]

  • α1-Adrenoceptor Blockade: Located on postsynaptic vascular smooth muscle cells, α1-receptors mediate vasoconstriction upon stimulation by catecholamines like norepinephrine (B1679862) and epinephrine.[3] Phentolamine blocks these receptors, preventing vasoconstriction, which results in vasodilation, a decrease in total peripheral resistance, and a fall in arterial blood pressure.[2][3][5]

  • α2-Adrenoceptor Blockade: Located on presynaptic nerve terminals, α2-receptors are part of a negative feedback loop that inhibits further release of norepinephrine.[3] By blocking these presynaptic α2-receptors, phentolamine can paradoxically increase the release of norepinephrine.[3][4] This increased norepinephrine can then stimulate β-adrenergic receptors in the heart, often leading to reflex tachycardia.[4][7]

The primary hypotensive effect of phentolamine is due to the dominant impact of α1-receptor blockade.[3] The drug has a rapid onset of action, typically within minutes of intravenous administration, and a relatively short duration of effect, lasting from 15 to 30 minutes.[4][7]

cluster_presynaptic Presynaptic Nerve Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Vascular Smooth Muscle Cell NE_release Norepinephrine (NE) Release alpha2 α2-Receptor NE_release->alpha2 Inhibits (-) NE NE NE_release->NE alpha1 α1-Receptor NE->alpha1 vasoconstriction Vasoconstriction alpha1->vasoconstriction Stimulates (+) Phentolamine Phentolamine Phentolamine->alpha2 Blocks Phentolamine->alpha1 Blocks

Caption: Phentolamine's dual blockade of α1 and α2-adrenergic receptors.

Experimental Protocols

The following protocols are generalized for intravenous administration in rat models of hypertension. Researchers should adapt these protocols based on specific experimental goals, institutional guidelines (IACUC), and the specific animal model.

Protocol 1: Intravenous Bolus Administration in Anesthetized Rats

This protocol is suitable for acute studies measuring the immediate hemodynamic effects of phentolamine.

Materials:

  • Phentolamine mesylate or acetate (B1210297) salt

  • Sterile Saline (0.9% NaCl)

  • Anesthetic agent (e.g., isoflurane, urethane, or ketamine/xylazine cocktail)

  • Spontaneously Hypertensive Rats (SHR) or other appropriate models

  • Normotensive control rats (e.g., Wistar-Kyoto, WKY)

  • Catheters for arterial and venous access (e.g., PE-50 tubing)

  • Blood pressure transducer and data acquisition system

  • Heating pad to maintain body temperature

  • Surgical instruments

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using the chosen anesthetic agent. Confirm adequate depth of anesthesia via pedal withdrawal reflex.

    • Maintain the animal's body temperature at 37°C using a heating pad.

    • Surgically expose the carotid artery and jugular vein.

    • Cannulate the carotid artery with a heparinized saline-filled catheter connected to a pressure transducer to monitor arterial blood pressure and heart rate.

    • Cannulate the jugular vein with a separate catheter for intravenous drug administration.

  • Drug Preparation:

    • Prepare a stock solution of phentolamine in sterile saline. A common dose range for rodents is 0.1 to 1 mg/kg.[6][8] For initial studies, a dose of 1 mg/kg can be used.[9]

    • The final injection volume should be low (e.g., 1 mL/kg) to avoid hemodynamic artifacts.

  • Experimental Procedure:

    • Allow the animal to stabilize for at least 30 minutes post-surgery until blood pressure and heart rate are steady.[8]

    • Record baseline blood pressure and heart rate for 10-15 minutes.

    • Administer the phentolamine solution as a rapid bolus via the jugular vein catheter.[8]

    • Immediately flush the catheter with a small volume of heparinized saline.

    • Continuously record blood pressure and heart rate. Record values immediately after injection, at 30-second intervals for the first 3 minutes, and then at 1-minute intervals for the next 7-15 minutes, or until parameters return to baseline.[8]

  • Data Analysis:

    • Calculate the change in Mean Arterial Pressure (MAP) and Heart Rate (HR) from the pre-injection baseline.

    • Determine the maximum hypotensive effect and the duration of action.

    • Compare the responses between hypertensive and normotensive control animals.

A 1. Animal Preparation (Anesthesia, Surgery, Cannulation) B 2. System Stabilization (Wait 30 min for steady vitals) A->B C 3. Baseline Recording (Record BP and HR for 10-15 min) B->C D 4. Phentolamine Administration (IV bolus injection) C->D E 5. Post-Injection Monitoring (Continuous BP and HR recording) D->E F 6. Data Analysis (Calculate ΔMAP, ΔHR, Duration) E->F

Caption: Workflow for acute IV phentolamine administration in rats.

Data Presentation

Quantitative data from studies investigating phentolamine's effects should be summarized for clear comparison.

Table 1: Hemodynamic Effects of Phentolamine in Spontaneously Hypertensive Rats (SHR)
ParameterDirection of ChangeObservationReference
Total Peripheral ResistanceFell significantly following IV injection.[5]
Arterial PressureDecreased as a result of lower peripheral resistance.[5][9]
Heart RateIncreased following IV injection.[5]
Cardiac OutputTended to increase following administration.[5]
Regional Vascular ResistanceDecreased in coronary, skeletal, brain, and kidney vessels.[5]
Regional Vascular ResistanceIncreased in the liver and stomach.[5]
Table 2: Hemodynamic Effects of Phentolamine Infusion in Conscious Dogs

Dose: 100 µg/kg/min for 15 minutes

ParameterChange from BaselineReference
Blood Pressure↓ 15-20%[10]
Heart Rate↑ 50-70%[10]
Stroke Volume↓ 35-42%[10]
Total Peripheral Resistance↓ 20%[10]
Myocardial Blood Perfusion↑ 30-51%[10]
Cerebral & Renal Blood FlowNo significant change[10]

Signaling Pathway of Vasodilation

Phentolamine induces vasodilation by blocking the α1-adrenergic signaling cascade in vascular smooth muscle cells (VSMCs). Normally, norepinephrine (NE) binding to α1-receptors activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, causing the release of stored calcium (Ca2+), which leads to muscle contraction. Phentolamine's blockade of the α1-receptor prevents this entire cascade from initiating.

cluster_main α1-Adrenergic Signaling in Vascular Smooth Muscle NE Norepinephrine (NE) Alpha1 α1-Receptor NE->Alpha1 Activates Phentolamine Phentolamine Phentolamine->Alpha1 Blocks Gq Gq Protein Alpha1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 → Ca²⁺ Release PLC->IP3 Contraction Vasoconstriction IP3->Contraction

Caption: Phentolamine's inhibition of the vasoconstriction signaling pathway.

Conclusion

Phentolamine acetate is a critical tool for investigating the alpha-adrenergic system's role in hypertension. Its reliable and rapid hypotensive effect in animal models like the SHR provides a robust system for both mechanistic studies and the preclinical evaluation of new therapies. When designing experiments, careful attention to dosage, route of administration, and appropriate monitoring is essential for generating reproducible and interpretable data. The protocols and data presented here offer a foundational guide for researchers utilizing phentolamine in hypertension research.

References

Phentolamine Solution Preparation for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phentolamine (B1677648) is a non-selective alpha-adrenergic antagonist utilized in research to investigate the roles of α-adrenergic receptors in various physiological and pathological processes. It competitively blocks both α1 and α2-adrenergic receptors, leading to vasodilation and a subsequent decrease in blood pressure.[1][2] This document provides detailed application notes and protocols for the preparation of phentolamine solutions for in vivo studies, with a focus on phentolamine mesylate, the most commonly used and commercially available salt form for such research.

While the query specified phentolamine acetate (B1210297), it is important to note that phentolamine mesylate is the FDA-approved and water-soluble form, making it the standard for in vivo applications.[3] Phentolamine acetate is not FDA-approved and is comparatively insoluble in water.[3] Research primarily describes this compound in the context of in vitro antibacterial, anti-inflammatory, and anticancer activities, without established protocols for in vivo solution preparation.[4] Therefore, the following protocols are centered on phentolamine mesylate to ensure reproducibility and relevance to the majority of in vivo research.

Data Presentation: Quantitative Summary

The following tables provide a structured overview of the solubility and typical dosages of phentolamine mesylate for in vivo studies.

Table 1: Solubility of Phentolamine Mesylate

SolventSolubilityReference
WaterFreely Soluble[5]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[6]
Ethanol~15 mg/mL[6]
Dimethyl Sulfoxide (DMSO)~30 mg/mL[6]
N,N-Dimethylformamide (DMF)~50 mg/mL[6]

Table 2: Exemplary In Vivo Dosages of Phentolamine Mesylate in Animal Models

Animal ModelDosageRoute of AdministrationExperimental ContextReference
Mice20 mg/kg (daily)Intraperitoneal (IP)Nerve injury and functional recovery[1]
Rats3 mg/kgIntraperitoneal (IP)Phenylpropanolamine poisoning model[7]
Rats10, 50, 150 mg/kg (daily)Oral Gavage24-month carcinogenicity study[8]
Rats1 µM (concentration in perfusate)Ex vivo heart perfusionIschemia-reperfusion injury[9]

Experimental Protocols

Protocol 1: Preparation of Phentolamine Mesylate Solution for Injection (Aqueous)

This protocol is suitable for routes of administration where an aqueous solution is preferred, such as intravenous (IV), intramuscular (IM), subcutaneous (SC), and intraperitoneal (IP) injections.

Materials:

  • Phentolamine mesylate powder

  • Sterile Water for Injection or sterile 0.9% Sodium Chloride (Normal Saline)

  • Sterile vials

  • Sterile syringes and needles (or a 0.22 µm syringe filter for sterilization)

  • Vortex mixer

  • Calibrated balance

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to maintain sterility.

  • Weighing: Accurately weigh the required amount of phentolamine mesylate powder based on the desired concentration and final volume.

  • Reconstitution:

    • For commercially available lyophilized powder (typically 5 mg vials), reconstitute with 1 mL of Sterile Water for Injection to yield a 5 mg/mL solution.[10][11]

    • For bulk powder, transfer the weighed powder into a sterile vial.

  • Dissolution:

    • Add the desired volume of sterile diluent (Sterile Water for Injection or Normal Saline) to the vial containing the phentolamine mesylate.

    • Vortex the solution until the powder is completely dissolved. Phentolamine mesylate is freely soluble in water.[5]

  • Sterilization (if prepared from non-sterile bulk powder): If the solution was not prepared from a sterile commercial vial, it must be sterilized. The preferred method is filtration through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Storage:

    • It is recommended to use the reconstituted solution immediately.[10]

    • If immediate use is not possible, the solution is stable for 48 hours at room temperature and for one week when refrigerated (2-8°C).[12] Protect from light.[12] Do not freeze.[12] Aqueous solutions should not be stored for more than one day for optimal results.[6]

Protocol 2: Preparation of Phentolamine Mesylate Solution Using a Co-Solvent

This protocol may be considered for specific experimental requirements or when a higher concentration is needed, although phentolamine mesylate's aqueous solubility is generally sufficient for most in vivo applications.

Materials:

  • Phentolamine mesylate powder

  • Dimethyl Sulfoxide (DMSO)

  • Sterile 0.9% Sodium Chloride (Normal Saline) or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Sterile syringes and needles

  • Vortex mixer

  • Calibrated balance

Procedure:

  • Aseptic Technique: Work in a sterile environment.

  • Weighing: Accurately weigh the phentolamine mesylate powder.

  • Initial Dissolution:

    • In a sterile vial, dissolve the phentolamine mesylate powder in a minimal amount of DMSO to create a concentrated stock solution. For example, to prepare a 30 mg/mL stock, dissolve 30 mg of phentolamine mesylate in 1 mL of DMSO.

    • Vortex thoroughly until the powder is fully dissolved.

  • Dilution for Injection:

    • Further dilute the DMSO stock solution with a sterile aqueous vehicle (e.g., Normal Saline or PBS) to the final desired concentration for injection.

    • Important: The final concentration of DMSO in the injected solution should be minimized (typically <10%, and ideally <5%) to avoid potential toxicity and vehicle effects in the animals.

  • Final Formulation and Mixing: Add the aqueous vehicle to the DMSO stock solution and vortex to ensure a homogenous mixture.

  • Storage: Store the final solution appropriately. For short-term storage, refrigeration (2-8°C) is recommended. For longer-term storage, aliquoting and freezing at -20°C or -80°C might be possible, but the stability of the specific formulation should be validated.

Visualizations

Phentolamine's Mechanism of Action: Signaling Pathway

Phentolamine_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_cell Vascular Smooth Muscle Cell Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Activates Alpha2_Receptor α2-Adrenergic Receptor Norepinephrine->Alpha2_Receptor Activates PLC Phospholipase C (PLC) Alpha1_Receptor->PLC Activates AC Adenylate Cyclase (AC) Alpha2_Receptor->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2+ ↑ Intracellular Ca²⁺ IP3_DAG->Ca2+ Contraction Vasoconstriction Ca2+->Contraction cAMP ↓ cAMP AC->cAMP cAMP->Contraction Inhibits (Relaxation) Phentolamine Phentolamine Phentolamine->Alpha1_Receptor Blocks Phentolamine->Alpha2_Receptor Blocks

Caption: Phentolamine blocks α1 and α2-adrenergic receptors, inhibiting vasoconstriction.

Experimental Workflow: Phentolamine Solution Preparation and Administration

Phentolamine_Workflow cluster_prep Solution Preparation cluster_admin In Vivo Administration Weigh 1. Weigh Phentolamine Mesylate Powder Dissolve 2. Dissolve in Sterile Vehicle (e.g., Saline) Weigh->Dissolve Vortex 3. Vortex to Ensure Complete Dissolution Dissolve->Vortex Sterilize 4. Sterile Filter (0.22 µm) if necessary Vortex->Sterilize Calculate 5. Calculate Dose (e.g., mg/kg) Sterilize->Calculate Administer 6. Administer to Animal (e.g., IP, IV, SC) Calculate->Administer Monitor 7. Monitor Animal for Pharmacological Effects Administer->Monitor

Caption: Workflow for preparing and administering phentolamine solution for in vivo studies.

References

Application Notes and Protocols for Phentolamine Acetate in Alpha-Adrenergic Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing phentolamine (B1677648) acetate (B1210297) in alpha-adrenergic receptor binding assays. This document includes detailed protocols for competitive binding assays, data presentation standards, and visualizations of associated signaling pathways and experimental workflows.

Introduction

Phentolamine is a potent, non-selective antagonist of both alpha-1 and alpha-2 adrenergic receptors.[1][2][3][4] It competitively and reversibly binds to these receptors, making it an invaluable tool for researchers studying the adrenergic system.[5][6][7] Its primary action is vasodilation due to the blockade of alpha-1 adrenergic receptors.[5][6] Phentolamine is widely used to characterize the affinity and selectivity of novel compounds, to determine receptor density in various tissues, and to investigate the physiological roles of alpha-adrenergic receptor subtypes.

Mechanism of Action

Phentolamine functions by competitively blocking alpha-1 and alpha-2 adrenergic receptors, thereby inhibiting the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[5] Blockade of alpha-1 receptors, typically coupled to Gq proteins, prevents the activation of phospholipase C and the subsequent increase in intracellular calcium, leading to smooth muscle relaxation and vasodilation.[5][8][9][10] Antagonism of alpha-2 receptors, which are often coupled to Gi proteins, inhibits the feedback mechanism that regulates norepinephrine release from presynaptic nerve terminals.[5][9][11]

Data Presentation

The binding affinity of phentolamine for various alpha-adrenergic receptor subtypes is crucial for interpreting experimental results. The following tables summarize the inhibition constants (Ki) of phentolamine for human alpha-1 and alpha-2 adrenergic receptor subtypes, compiled from various studies.

Table 1: Phentolamine Binding Affinity (Ki) for Human Alpha-1 Adrenergic Receptor Subtypes

Receptor SubtypeKi (nM)Radioligand UsedSource
α1A32.36[³H]-Prazosin[12]
α1B---
α1D---

Data for α1B and α1D subtypes with phentolamine were not explicitly found in the search results.

Table 2: Phentolamine Binding Affinity (Ki) for Human Alpha-2 Adrenergic Receptor Subtypes

Receptor SubtypeKi (nM)Radioligand UsedSource
α2A---
α2B---
α2C3.6[³H]-Rauwolscine[13]

Specific Ki values for phentolamine at human α2A and α2B subtypes were not available in the provided search results, though it is known to be a non-selective antagonist.

Experimental Protocols

A competitive radioligand binding assay is a standard method to determine the affinity (Ki) of an unlabeled compound, such as phentolamine, for a specific receptor.[14][15] This is achieved by measuring the ability of the unlabeled compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Protocol 1: Membrane Preparation from Tissues or Cells

This protocol outlines the preparation of cell membranes containing alpha-adrenergic receptors.

Materials:

  • Tissue or cells expressing alpha-adrenergic receptors

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4

  • Protease inhibitor cocktail

  • Sucrose (B13894) solution (10%)

  • Homogenizer

  • Centrifuge

Procedure:

  • Homogenize the tissue or cells in 20 volumes of cold lysis buffer containing a protease inhibitor cocktail.[16]

  • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[16]

  • Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[16]

  • Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.[16]

  • Resuspend the final pellet in a buffer containing 10% sucrose for cryoprotection.[16]

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[16]

  • Store the membrane aliquots at -80°C until use.[16]

Protocol 2: Competitive Radioligand Binding Assay for Alpha-1 Adrenergic Receptors

This protocol is designed to determine the Ki of phentolamine for alpha-1 adrenergic receptors using [³H]-Prazosin as the radioligand.

Materials:

  • Prepared cell membranes with alpha-1 adrenergic receptors

  • [³H]-Prazosin (Radioligand)

  • Phentolamine acetate (unlabeled competitor)

  • Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[16]

  • Wash Buffer: 50 mM Tris, pH 7.4, 500 mM NaCl, 0.1% BSA[10]

  • Non-specific binding determinator: High concentration of an unlabeled alpha-1 antagonist (e.g., 10 µM Prazosin)

  • 96-well plates

  • Scintillation fluid

  • Scintillation counter

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)[16]

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be 10⁻¹⁰ M to 10⁻⁴ M.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of [³H]-Prazosin (at a concentration near its Kd, e.g., 0.8 nM), 50 µL of assay buffer, and 150 µL of membrane preparation (3-20 µg protein).[10][16]

    • Non-specific Binding (NSB): 50 µL of [³H]-Prazosin, 50 µL of 10 µM unlabeled Prazosin, and 150 µL of membrane preparation.[16]

    • Competition: 50 µL of [³H]-Prazosin, 50 µL of each phentolamine dilution, and 150 µL of membrane preparation.[16]

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.[16]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[16]

  • Wash the filters three to four times with ice-cold wash buffer.[16]

  • Dry the filters and place them in scintillation vials with scintillation fluid.[16]

  • Quantify the radioactivity using a scintillation counter.[16]

Protocol 3: Competitive Radioligand Binding Assay for Alpha-2 Adrenergic Receptors

This protocol is designed to determine the Ki of phentolamine for alpha-2 adrenergic receptors using [³H]-Rauwolscine or [³H]-MK-912 as the radioligand.

Materials:

  • Prepared cell membranes with alpha-2 adrenergic receptors

  • [³H]-Rauwolscine or [³H]-MK-912 (Radioligand)

  • This compound (unlabeled competitor)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 0.5% BSA

  • Wash Buffer: 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA

  • Non-specific binding determinator: High concentration of an unlabeled alpha-2 antagonist (e.g., 10 µM yohimbine (B192690) or rauwolscine)

  • 96-well plates

  • Scintillation fluid

  • Scintillation counter

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of [³H]-Rauwolscine (at a concentration near its Kd, e.g., 11.5 nM), 50 µL of assay buffer, and 150 µL of membrane preparation (5 µg protein).[9]

    • Non-specific Binding (NSB): 50 µL of [³H]-Rauwolscine, 50 µL of 10 µM unlabeled rauwolscine, and 150 µL of membrane preparation.[11]

    • Competition: 50 µL of [³H]-Rauwolscine, 50 µL of each phentolamine dilution, and 150 µL of membrane preparation.

  • Incubate the plate for 1-2 hours.[9]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters and measure radioactivity using a scintillation counter.

Data Analysis

The specific binding is calculated by subtracting the non-specific binding from the total binding.[17] The IC50 value (the concentration of phentolamine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Signaling Pathways

Alpha_Adrenergic_Signaling cluster_alpha1 Alpha-1 Adrenergic Signaling cluster_alpha2 Alpha-2 Adrenergic Signaling A1 Norepinephrine/ Epinephrine R1 α1 Receptor A1->R1 Gq Gq Protein R1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG hydrolyzes to Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response1 Smooth Muscle Contraction Ca->Response1 PKC->Response1 Phentolamine1 Phentolamine Phentolamine1->R1 blocks A2 Norepinephrine/ Epinephrine R2 α2 Receptor (Presynaptic) A2->R2 Gi Gi Protein R2->Gi AC Adenylyl Cyclase Gi->AC inhibits NE_release ↓ Norepinephrine Release Gi->NE_release cAMP ↓ cAMP AC->cAMP Phentolamine2 Phentolamine Phentolamine2->R2 blocks

Caption: Alpha-adrenergic receptor signaling pathways and the inhibitory action of phentolamine.

Experimental Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep 1. Prepare Receptor Membranes Reagent_Prep 2. Prepare Radioligand, Phentolamine Dilutions, and Buffers Incubation 3. Incubate Membranes with Radioligand and Phentolamine Reagent_Prep->Incubation Filtration 4. Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting 5. Quantify Radioactivity Filtration->Counting Calculation 6. Calculate IC50 Counting->Calculation Cheng_Prusoff 7. Determine Ki using Cheng-Prusoff Equation Calculation->Cheng_Prusoff

Caption: Workflow for a competitive radioligand binding assay with phentolamine.

References

Application Notes and Protocols: Phentolamine in the Study of Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing phentolamine (B1677648), a non-selective alpha-adrenergic receptor antagonist, as a tool to investigate neurotransmitter release. This document details the mechanism of action of phentolamine, presents quantitative data on its effects, and offers detailed protocols for key experimental techniques.

Introduction to Phentolamine

Phentolamine is a competitive antagonist of both α1 and α2-adrenergic receptors.[1] Its utility in studying neurotransmitter release primarily stems from its blockade of presynaptic α2-adrenergic autoreceptors. These receptors are part of a negative feedback loop that inhibits the release of norepinephrine (B1679862) from sympathetic nerve terminals. By blocking these receptors, phentolamine prevents this feedback inhibition, leading to an increased release of norepinephrine.[2] This property makes phentolamine an invaluable pharmacological tool for researchers investigating the dynamics of noradrenergic transmission and its modulation. While its primary action is on norepinephrine, phentolamine's effects can also indirectly influence other neurotransmitter systems, such as dopamine (B1211576).

Mechanism of Action

Phentolamine's primary mechanism in the context of neurotransmitter release is the blockade of presynaptic α2-adrenergic receptors. Normally, norepinephrine released into the synaptic cleft can bind to these autoreceptors, which are coupled to inhibitory G-proteins (Gi). Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent inhibition of voltage-gated calcium channels. This reduction in calcium influx into the presynaptic terminal curtails further norepinephrine release. Phentolamine competitively binds to these α2-autoreceptors, preventing norepinephrine from exerting its inhibitory effect and thereby enhancing neurotransmitter release upon neuronal stimulation.

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity of phentolamine and its effects on neurotransmitter levels.

Table 1: Binding Affinity of Phentolamine for Adrenergic Receptor Subtypes

Receptor SubtypeSpeciesKi (nM)Reference
α1AHuman-[1]
α1BHuman-[1]
α1DHuman-[1]
α2AHuman-[1]
α2BHuman-[1]
α2CHuman3.6[3]

Note: Ki is the dissociation constant for an inhibitor; a lower value indicates higher binding affinity. Dashes indicate that specific values were not provided in the cited source, though phentolamine is known to be a non-selective antagonist.

Table 2: Functional Antagonism of Phentolamine

AgonistTissue/PreparationpA2 ValueReference
NorepinephrineRat Thoracic Aorta7.9 - 8.1[4]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 3: Effects of Phentolamine on Catecholamine Levels and Physiological Parameters

ParameterSpecies/ConditionPhentolamine DoseEffectReference
Plasma CatecholaminesConscious Dogs2 mg/kg i.v.Increased[2]
Plasma NorepinephrineHumans with "latent" left-sided heart failureInfusionSignificantly higher increase in patients vs. controls[5]
Glycerol Release (lipolysis)Human Fat Cells10 µMEnhanced epinephrine-induced release[6]
Blood PressureConscious Dogs2 mg/kg i.v.Hypotension (-17 mm Hg)[2]
Heart RateConscious Dogs2 mg/kg i.v.Tachycardia[2]
AH Interval (ECG)Humans with heart disease0-3 mg/min i.v.Significantly reduced[7][8]
Neuronal Binding of anti-DBHGuinea-Pig Iris-2.5-fold increase[9]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing phentolamine to study neurotransmitter release.

In Vivo Microdialysis to Measure Norepinephrine Release

This protocol describes the use of in vivo microdialysis in a freely moving rat to measure changes in extracellular norepinephrine levels in the prefrontal cortex following the administration of phentolamine.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2 mm active membrane length)

  • Guide cannulae

  • Microinfusion pump and syringes

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2

  • Phentolamine hydrochloride

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Anesthetic (e.g., isoflurane)

  • Dental cement

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeted to the desired brain region (e.g., prefrontal cortex).

    • Secure the cannula to the skull using dental cement.

    • Insert a dummy cannula to maintain patency and allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently restrain the animal and replace the dummy cannula with a microdialysis probe.

    • Connect the probe inlet to a syringe filled with aCSF on the microinfusion pump and the outlet to the fraction collector.

    • Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of 1-2 hours to establish a stable baseline of norepinephrine.

  • Sample Collection and Phentolamine Administration:

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer phentolamine systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.

    • Continue collecting dialysate samples for a predetermined period after drug administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for norepinephrine concentration using HPLC-ECD.

    • Express the results as a percentage of the baseline norepinephrine levels.

Electrophysiological Recording of Neuronal Activity

This protocol outlines the procedure for extracellular single-unit recordings from noradrenergic neurons in the locus coeruleus to assess the effect of phentolamine on their firing rate.

Materials:

  • Stereotaxic apparatus

  • Recording electrodes (e.g., glass micropipettes or tungsten microelectrodes)

  • Amplifier and data acquisition system

  • Anesthetic (e.g., urethane (B1682113) or isoflurane)

  • Phentolamine hydrochloride

  • Physiological saline

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and place it in the stereotaxic apparatus.

    • Perform a craniotomy over the target brain region (locus coeruleus).

  • Electrode Placement and Recording:

    • Slowly lower the recording electrode into the brain to the coordinates of the locus coeruleus.

    • Identify noradrenergic neurons based on their characteristic slow, regular firing pattern and response to sensory stimuli.

    • Record the baseline firing rate of a single neuron for a stable period.

  • Phentolamine Administration:

    • Administer phentolamine systemically (e.g., intravenous or intraperitoneal injection) or locally via a micropipette.

  • Data Acquisition and Analysis:

    • Continue recording the neuronal firing rate after phentolamine administration.

    • Analyze the change in firing rate from the baseline to determine the effect of phentolamine.

    • Data can be represented as firing rate (Hz) or spike frequency over time.

Radioligand Binding Assay for Alpha-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of phentolamine for α-adrenergic receptors in a tissue homogenate.

Materials:

  • Tissue of interest (e.g., rat cerebral cortex)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [3H]-prazosin for α1 or [3H]-yohimbine for α2 receptors)

  • Phentolamine hydrochloride

  • Scintillation counter and vials

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Membrane Preparation:

    • Dissect and homogenize the tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at a high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes, add a fixed amount of membrane protein, a fixed concentration of the radioligand, and increasing concentrations of unlabeled phentolamine.

    • Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled antagonist).

    • Incubate the tubes at room temperature for a sufficient time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of phentolamine by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the phentolamine concentration to generate a competition curve.

    • Determine the IC50 (the concentration of phentolamine that inhibits 50% of the specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

Presynaptic_Alpha2_Adrenergic_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal NE_vesicle Norepinephrine (NE) Vesicle NE NE NE_vesicle->NE Exocytosis alpha2_receptor α2-Adrenergic Receptor NE->alpha2_receptor Binds NE_cleft NE Gi_protein Gi Protein alpha2_receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ca_channel Voltage-gated Ca²⁺ Channel cAMP->Ca_channel Inhibits opening of Ca_channel->NE_vesicle Triggers Ca_ion Ca²⁺ Phentolamine Phentolamine Phentolamine->alpha2_receptor Blocks postsynaptic_receptor Postsynaptic Adrenergic Receptor NE_cleft->postsynaptic_receptor Binds

Caption: Presynaptic α2-adrenergic receptor negative feedback loop and its blockade by phentolamine.

Experimental Workflow

Phentolamine_Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation hypothesis Formulate Hypothesis: Phentolamine increases norepinephrine release choose_model Select Animal Model (e.g., Rat) hypothesis->choose_model choose_technique Choose Technique (e.g., Microdialysis) choose_model->choose_technique surgery Surgical Preparation (e.g., Cannula Implantation) choose_technique->surgery recovery Animal Recovery surgery->recovery baseline Establish Baseline Neurotransmitter Levels recovery->baseline drug_admin Administer Phentolamine baseline->drug_admin data_collection Collect Samples / Record Data drug_admin->data_collection sample_analysis Analyze Samples (e.g., HPLC-ECD) data_collection->sample_analysis statistical_analysis Statistical Analysis sample_analysis->statistical_analysis interpretation Interpret Results & Draw Conclusions statistical_analysis->interpretation

Caption: General experimental workflow for studying the effect of phentolamine on neurotransmitter release.

References

Phentolamine Acetate in Microcirculation Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phentolamine (B1677648), a non-selective alpha-adrenergic antagonist, is a valuable pharmacological tool in the field of microcirculation research. By competitively blocking both α1 and α2-adrenergic receptors, phentolamine effectively induces vasodilation and increases blood flow, making it instrumental in studying the physiological and pathological regulation of microvascular perfusion.[1][2] Its application spans a wide range of experimental models, from investigating fundamental mechanisms of blood flow regulation to exploring the pathophysiology of diseases characterized by microvascular dysfunction.

These application notes provide a comprehensive overview of the use of phentolamine acetate (B1210297) in microcirculation research, including its mechanism of action, detailed experimental protocols for in vivo studies, and a summary of its effects on various microvascular parameters.

Mechanism of Action

Phentolamine exerts its effects on the microcirculation primarily through the blockade of alpha-adrenergic receptors on vascular smooth muscle cells and presynaptic nerve terminals.

  • α1-Adrenergic Receptor Blockade: Located on postsynaptic vascular smooth muscle cells, α1-adrenergic receptors mediate vasoconstriction in response to norepinephrine (B1679862) released from sympathetic nerves.[3][4] Phentolamine competitively inhibits these receptors, preventing the binding of norepinephrine and leading to smooth muscle relaxation and vasodilation. This results in an increased diameter of arterioles and precapillary sphincters, leading to enhanced blood flow through the capillary network.[3][4]

  • α2-Adrenergic Receptor Blockade: Presynaptic α2-adrenergic receptors are part of a negative feedback loop that inhibits further release of norepinephrine from sympathetic nerve endings.[5][6] By blocking these receptors, phentolamine can increase the synaptic concentration of norepinephrine.[5] However, its potent postsynaptic α1-blocking effect typically overrides any potential vasoconstrictor effect from the increased norepinephrine, resulting in a net vasodilatory response.[5] In some vascular beds, postsynaptic α2-receptors also contribute to vasoconstriction, and their blockade by phentolamine further enhances vasodilation.[2]

Signaling Pathways

The vasodilatory effect of phentolamine is a direct consequence of its interference with the signaling cascades initiated by norepinephrine binding to α-adrenergic receptors.

Phentolamine's Inhibition of α1-Adrenergic Receptor Signaling

G cluster_0 cluster_1 Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Phentolamine Phentolamine Acetate Phentolamine->Alpha1_Receptor Blocks Relaxation Vasodilation Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca²⁺ Release SR->Ca_Release Contraction Vasoconstriction Ca_Release->Contraction PKC->Contraction

Caption: Phentolamine blocks α1-receptors, inhibiting vasoconstriction.

Phentolamine's Effect on Presynaptic α2-Adrenergic Receptor Signaling

G cluster_0 cluster_1 Presynaptic_Terminal Presynaptic Nerve Terminal NE_Vesicles Norepinephrine Vesicles NE_Release Norepinephrine Release NE_Vesicles->NE_Release Alpha2_Receptor Presynaptic α2-Adrenergic Receptor NE_Release->Alpha2_Receptor Negative Feedback Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Phentolamine Phentolamine Acetate Phentolamine->Alpha2_Receptor Blocks AC Adenylyl Cyclase Gi_Protein->AC cAMP ↓ cAMP AC->cAMP cAMP->NE_Release

Caption: Phentolamine blocks presynaptic α2-receptors, increasing norepinephrine release.

Data Presentation: Effects of Phentolamine on Microcirculatory Parameters

The following tables summarize quantitative data from various studies on the effects of phentolamine on key microcirculatory and hemodynamic parameters.

Table 1: Hemodynamic Effects of Intravenous Phentolamine Infusion in Conscious Dogs [3]

ParameterChange from Baseline
Heart Rate↑ 50-70%
Stroke Volume↓ 35-42%
Total Peripheral Resistance↓ 20%
Myocardial Blood Perfusion↑ 30-51%
Myocardial Vascular Resistance↓ 35-41%
Cerebral Vascular Resistance↓ 15-20%
Renal Vascular Resistance↓ 15-20%
Hepatic Artery Blood Flow↓ 14%
Splenic Blood Flow↓ 14%
Intestinal Blood Flow↓ 15%

Table 2: Effects of Intravenous Phentolamine in Rats [2]

Microvascular BedObservation
MesoappendixEnlargement of microvessels, increased number of functioning capillaries
Pia MaterEnlargement of microvessels, increased number of functioning capillaries
LiverEnlargement of microvessels, increased number of functioning capillaries
KidneysEnlargement of microvessels, increased number of functioning capillaries

Experimental Protocols

The following are detailed protocols for the application of phentolamine acetate in common microcirculation research models.

Protocol 1: Preparation of this compound Solution for In Vivo Administration

Objective: To prepare a sterile solution of this compound for intravenous or intraperitoneal injection in animal models.

Materials:

  • Phentolamine mesylate powder

  • Sterile saline (0.9% sodium chloride)[7]

  • Sterile water for injection[1]

  • 0.22 µm syringe filter[8]

  • Sterile vials

  • Vortex mixer

  • Laminar flow hood

Procedure:

  • Reconstitution: In a laminar flow hood, reconstitute the phentolamine mesylate powder with sterile water for injection or sterile saline to a desired stock concentration (e.g., 5 mg/mL).[1][7]

  • Dilution: For intravenous administration, further dilute the stock solution with sterile saline to the final desired concentration (e.g., 0.5 mg/mL).[1] The final concentration will depend on the animal model and the intended dosage.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.[8]

  • Storage: Use the reconstituted solution immediately. If short-term storage is necessary, it can be refrigerated at 2-8°C for up to 48 hours, protected from light.[9]

Protocol 2: Measurement of Regional Blood Flow Using Fluorescent Microspheres in Rats

Objective: To quantify regional blood flow in different organs of a rat before and after the administration of this compound using the fluorescent microsphere technique.

Experimental Workflow:

G cluster_0 Animal_Prep Animal Preparation (Anesthesia, Catheterization) Baseline_MS Baseline Microsphere Injection Animal_Prep->Baseline_MS Phentolamine_Admin This compound Administration Baseline_MS->Phentolamine_Admin Post_Phentolamine_MS Post-Phentolamine Microsphere Injection Phentolamine_Admin->Post_Phentolamine_MS Tissue_Harvest Tissue and Blood Sample Collection Post_Phentolamine_MS->Tissue_Harvest MS_Quantification Microsphere Quantification Tissue_Harvest->MS_Quantification Data_Analysis Data Analysis and Blood Flow Calculation MS_Quantification->Data_Analysis

Caption: Workflow for measuring regional blood flow with fluorescent microspheres.

Materials:

  • Anesthetized rats

  • This compound solution (prepared as in Protocol 1)

  • Fluorescent microspheres (15 µm diameter, different colors for baseline and post-treatment)[10]

  • Ventilator

  • Catheters (for arterial and venous access)

  • Syringe pump

  • Blood collection tubes

  • Dissection tools

  • Tissue digestion solution (e.g., 2M ethanolic KOH with 0.5% Tween-80)

  • Centrifuge

  • Spectrofluorometer or fluorescence microscope

Procedure:

  • Animal Preparation: Anesthetize the rat (e.g., with an intraperitoneal injection of pentobarbital (B6593769) sodium, 35 mg/kg).[11] Place catheters in a femoral artery (for blood pressure monitoring and reference blood sampling) and a jugular vein (for drug and microsphere administration).[12]

  • Baseline Measurement:

    • Start the withdrawal of a reference blood sample from the femoral artery at a constant rate (e.g., 0.36 ml/min) using a syringe pump.[12]

    • 10 seconds after starting the reference sample withdrawal, inject the first color of fluorescent microspheres (e.g., ~80,000 spheres in a well-vortexed solution) into the left ventricle or ascending aorta over 50 seconds.[12][13]

    • Continue the reference blood sample withdrawal for a total of 75 seconds.[12]

  • Phentolamine Administration: Administer this compound intravenously at the desired dose (e.g., 10 mg/kg).[2]

  • Post-Phentolamine Measurement: After a stabilization period (e.g., 15 minutes), repeat the microsphere injection and reference blood sampling procedure using a different color of fluorescent microspheres.

  • Tissue and Blood Sample Collection: At the end of the experiment, euthanize the animal with an overdose of anesthetic.[12] Dissect the organs of interest (e.g., heart, kidneys, brain, skeletal muscle).

  • Microsphere Quantification:

    • Process the tissue samples and the reference blood samples to isolate the fluorescent microspheres. This typically involves digestion of the tissue, centrifugation, and washing steps.

    • Quantify the fluorescence of each color in the tissue and blood samples using a spectrofluorometer or by counting the microspheres in tissue sections with a fluorescence microscope.[14]

  • Blood Flow Calculation: Calculate regional blood flow using the following formula:

    • Blood Flow (ml/min/g) = (Fluorescence in tissue / Fluorescence in reference blood) x (Reference blood withdrawal rate / Tissue weight)[14]

Protocol 3: Assessment of Microvascular Perfusion Using Laser Doppler Flowmetry in Mice

Objective: To continuously measure changes in microvascular blood perfusion in a specific tissue (e.g., skeletal muscle or skin) of a mouse in response to this compound administration.

Experimental Workflow:

G cluster_0 Animal_Prep Animal Preparation (Anesthesia, Probe Placement) Baseline_LDF Baseline Laser Doppler Flowmetry Recording Animal_Prep->Baseline_LDF Phentolamine_Admin This compound Administration Baseline_LDF->Phentolamine_Admin Post_Phentolamine_LDF Continuous Post-Phentolamine LDF Recording Phentolamine_Admin->Post_Phentolamine_LDF Data_Analysis Data Analysis (Perfusion Units) Post_Phentolamine_LDF->Data_Analysis

Caption: Workflow for assessing microvascular perfusion with Laser Doppler Flowmetry.

Materials:

  • Anesthetized mice

  • This compound solution (prepared as in Protocol 1)

  • Laser Doppler Flowmetry (LDF) system with a probe suitable for the tissue of interest[15]

  • Heating pad to maintain body temperature[11]

  • Data acquisition software

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it on a heating pad to maintain a constant body temperature.[11] Shave the area of interest to ensure good contact between the LDF probe and the skin.

  • Probe Placement: Securely place the LDF probe over the tissue of interest, ensuring minimal pressure is applied to avoid mechanically occluding the microvessels.[16]

  • Baseline Recording: Record a stable baseline of microvascular perfusion for a sufficient period (e.g., 5-10 minutes). The LDF output is typically in arbitrary Perfusion Units (PU).[15]

  • Phentolamine Administration: Administer this compound, for example, via an intraperitoneal injection.

  • Continuous Recording: Continue to record the LDF signal to monitor the time course of the change in microvascular perfusion in response to phentolamine.

  • Data Analysis: Analyze the recorded LDF data to determine the baseline perfusion, the peak perfusion after phentolamine administration, and the duration of the effect.[16] The data can be expressed as absolute PU or as a percentage change from baseline.

Conclusion

This compound is a powerful and versatile tool for investigating the role of the sympathetic nervous system in the regulation of microcirculation. Its ability to induce vasodilation through alpha-adrenergic blockade allows researchers to explore a wide range of physiological and pathophysiological processes. The protocols and data presented here provide a foundation for the effective application of phentolamine in microcirculation research. As with any pharmacological agent, careful consideration of the experimental model, dosage, and route of administration is crucial for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Phentolamine Acetate Stability in Physiological Buffer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions concerning the stability of phentolamine (B1677648) in physiological buffer solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is there stability data available for phentolamine acetate (B1210297) in physiological buffers?

Q2: What is the general stability of phentolamine in aqueous solutions?

Phentolamine's stability in aqueous solutions is influenced by pH, buffer composition, temperature, and light exposure. Studies on phentolamine hydrochloride show that its degradation follows apparent first-order kinetics.[1] A pH-independent region of stability is observed between pH 3.1 and 4.9, with the minimum degradation rate occurring at approximately pH 2.1.[1]

Q3: How do different buffer species affect phentolamine stability?

Buffer species can catalyze the degradation of phentolamine. For phentolamine hydrochloride, the catalytic rate constants for various buffer species have been determined, indicating that both acetate and phosphate (B84403) ions can influence the rate of degradation.[1]

Q4: What are the recommended storage conditions for reconstituted phentolamine solutions?

While manufacturers often recommend immediate use of reconstituted phentolamine mesylate solutions, studies have shown that they can be stable for 48 hours at room temperature and for one week when refrigerated at 2-8°C.[2] For experimental purposes, it is recommended to prepare fresh solutions or conduct a stability study for the specific buffer and storage conditions being used. One supplier of phentolamine mesylate does not recommend storing aqueous solutions for more than one day.

Q5: What are the primary degradation pathways for phentolamine?

The primary degradation mechanisms for pharmaceutical compounds like phentolamine in aqueous solutions are typically hydrolysis, oxidation, and photolysis.[3] Exposure to UV light has been shown to significantly increase the degradation rate of phentolamine hydrochloride by ninefold compared to a light-protected control.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of phentolamine concentration in solution - pH of the buffer: The pH may be outside the optimal stability range (pH 3.1-4.9 for the hydrochloride salt).- Buffer composition: The chosen buffer species (e.g., phosphate, acetate) may be catalyzing degradation.- Light exposure: The solution may be exposed to ambient or UV light.- Temperature: Elevated storage temperatures can accelerate degradation.- Verify and adjust the pH of the buffer solution.- If possible, use a buffer with a lower catalytic effect.- Protect the solution from light by using amber vials or covering the container with aluminum foil.- Store the solution at recommended temperatures (e.g., 2-8°C).
Precipitation of phentolamine in the buffer - Solubility limit exceeded: The concentration of phentolamine may be too high for the chosen buffer and pH.- pH shift: The pH of the solution may have shifted, reducing the solubility of phentolamine.- Check the solubility of phentolamine in the specific buffer system. The solubility of phentolamine mesylate in PBS (pH 7.2) is approximately 10 mg/mL.- Ensure the buffer has sufficient capacity to maintain the desired pH.
Inconsistent results in stability studies - Analytical method variability: The analytical method (e.g., HPLC) may not be validated or stability-indicating.- Inconsistent sample handling: Variations in storage conditions, light exposure, or time before analysis can lead to inconsistent results.- Develop and validate a stability-indicating analytical method according to ICH guidelines.- Standardize all sample handling and storage procedures.

Quantitative Data Summary

The following tables summarize the available quantitative data on the stability of phentolamine salts. Note the absence of specific data for phentolamine acetate.

Table 1: Catalytic Rate Constants for Phentolamine Hydrochloride Degradation by Buffer Species

Buffer SpeciesCatalytic Rate Constant (L mol⁻¹ h⁻¹)
Acetic Acid0.018
Acetate Ion0.362
Dihydrogen Phosphate Ion0.036
Monohydrogen Phosphate Ion1.470

Data from a study on phentolamine hydrochloride.[1]

Table 2: Stability of Phentolamine Mesylate in Solution

Storage Condition Duration Remaining Concentration Formulation
Refrigerated or Room Temperature40 daysNo degradation observedAqueous solution with papaverine (B1678415)
Room Temperature48 hoursStableReconstituted solution
Refrigerated (2-8°C)1 weekStableReconstituted solution

Data compiled from studies on phentolamine mesylate.[2][4]

Experimental Protocols

Protocol: General Stability Testing of Phentolamine in a Physiological Buffer

This protocol provides a framework for assessing the stability of a phentolamine salt in a physiological buffer.

  • Preparation of Buffer Solution: Prepare the desired physiological buffer (e.g., PBS, Tris-HCl, HEPES) at the target pH and concentration. Filter the buffer through a 0.22 µm filter.

  • Preparation of Phentolamine Stock Solution: Accurately weigh and dissolve the phentolamine salt in the prepared buffer to achieve the desired final concentration.

  • Sample Aliquoting and Storage:

    • Dispense aliquots of the phentolamine solution into appropriate containers (e.g., amber glass vials) to minimize headspace.

    • Store the samples under controlled conditions. Recommended conditions to test include:

      • Refrigerated: 2-8°C

      • Room Temperature: 25°C

      • Accelerated: 40°C

    • Protect a subset of samples from light at each condition to assess photostability.

  • Sample Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each storage condition.

    • Analyze the concentration of phentolamine using a validated, stability-indicating HPLC method.

    • Monitor for the appearance of degradation products.

  • Data Analysis:

    • Calculate the percentage of the initial phentolamine concentration remaining at each time point.

    • Determine the degradation kinetics (e.g., by plotting the natural logarithm of the concentration versus time for first-order kinetics).

    • Calculate the degradation rate constant (k) and the half-life (t₁/₂) of phentolamine under each condition.

Visualizations

Phentolamine Signaling Pathway

cluster_cell Vascular Smooth Muscle Cell phentolamine Phentolamine alpha1_receptor α1-Adrenergic Receptor phentolamine->alpha1_receptor blocks gq_protein Gq Protein alpha1_receptor->gq_protein activates plc Phospholipase C (PLC) gq_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from Sarcoplasmic Reticulum) ip3->ca_release stimulates vasoconstriction Vasoconstriction ca_release->vasoconstriction leads to

Caption: Phentolamine blocks α1-adrenergic receptors, inhibiting vasoconstriction.

Experimental Workflow for Stability Testing

prep_solution Prepare Phentolamine in Physiological Buffer aliquot Aliquot into Vials (e.g., amber glass) prep_solution->aliquot storage Store at Defined Conditions (Temp, Light/Dark) aliquot->storage sampling Sample at Time Points (t=0, t=x, t=y, ...) storage->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data_analysis Calculate % Remaining, Degradation Rate (k), Half-life (t½) analysis->data_analysis report Generate Stability Report data_analysis->report

Caption: Workflow for assessing the stability of phentolamine in solution.

References

Phentolamine acetate not working in experiment troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using phentolamine (B1677648) acetate (B1210297) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of phentolamine?

A1: Phentolamine is a potent and reversible non-selective antagonist of alpha-adrenergic receptors (α-ARs).[1][2][3][4] It competitively blocks both α1- and α2-adrenergic receptors.[1][3][4] Blockade of α1-receptors, which are primarily located on vascular smooth muscle, leads to vasodilation and a decrease in blood pressure.[3] Blockade of presynaptic α2-receptors can inhibit the negative feedback loop for norepinephrine (B1679862) release, which may lead to an increase in norepinephrine in the synapse.[3]

Q2: What is the difference between phentolamine and phenoxybenzamine (B1677643)?

A2: Both are non-selective alpha-blockers, but phentolamine is a reversible, competitive antagonist with a shorter duration of action (lasting for about four hours after a single injection).[4][5] In contrast, phenoxybenzamine is an irreversible, non-competitive antagonist with a longer duration of action (around 24 hours) because new receptors need to be synthesized for the effect to diminish.[4][5]

Q3: How should I prepare and store phentolamine acetate stock solutions?

A3: Phentolamine mesylate is soluble in water, ethanol (B145695), and DMSO.[6][7] For in vitro experiments, a common approach is to prepare a high-concentration stock solution in DMSO or ethanol and then dilute it into your aqueous experimental buffer.[7] While some manufacturer guidelines recommend immediate use of reconstituted solutions, studies have shown that phentolamine mesylate solutions can be stable for 48 hours at room temperature or for one week at 2-8°C.[2][8] One study demonstrated stability for at least 40 days when mixed with papaverine (B1678415).[9] However, for optimal and reproducible results, it is best practice to prepare fresh solutions for each experiment or, if necessary, aliquot and store at -20°C or -80°C and use within a month.[7] Avoid repeated freeze-thaw cycles.

Q4: What are the known off-target effects of phentolamine?

A4: Besides its primary activity on alpha-adrenergic receptors, phentolamine has been reported to exhibit off-target effects that could influence experimental outcomes. These include:

  • Voltage-gated sodium channel blockade: Phentolamine can inhibit voltage-gated sodium channels (Nav), with a reported IC50 of 57-72 µM for Nav1.7 and 27 µM for Nav1.5. This effect is independent of its alpha-adrenergic antagonism and occurs at the local anesthetic binding site.[10][11]

  • ATP-sensitive potassium (KATP) channel blockade: Phentolamine has been shown to block KATP channels in cardiac ventricular cells and insulin-secreting cells, with an estimated Ki of approximately 0.7 µM for inhibition from the intracellular side.[12][13]

  • Dopamine (B1211576) receptor antagonism: There is evidence to suggest that phentolamine can also act as an antagonist at presynaptic dopamine receptors.[14]

Troubleshooting Guide

Issue 1: Phentolamine is not effectively antagonizing the effects of my alpha-agonist (e.g., phenylephrine) in a vascular reactivity experiment.

Possible Cause Troubleshooting Step
Incorrect Phentolamine Concentration The effective concentration of phentolamine is experiment-dependent. For antagonizing phenylephrine-induced contraction in isolated tissues, concentrations in the range of 1-10 µM are often used. Perform a concentration-response curve to determine the optimal concentration for your specific tissue and agonist.
Agonist Concentration is too High As a competitive antagonist, the effect of phentolamine can be overcome by high concentrations of the agonist. Try reducing the concentration of your alpha-agonist.
Degraded Phentolamine Solution Phentolamine solutions, especially in aqueous buffers at physiological pH, can degrade over time. Prepare fresh solutions of phentolamine for each experiment from a frozen stock.
Tissue Desensitization or Damage Repeated or prolonged exposure to high concentrations of agonists can lead to receptor desensitization or tissue damage. Ensure your tissue is healthy and responsive by performing viability checks (e.g., with KCl).
Off-Target Agonist Effects The agonist you are using may have effects that are not mediated by alpha-adrenergic receptors. Verify the specificity of your agonist.

Issue 2: I am observing unexpected cellular effects, such as decreased cell viability or changes in cell morphology, after phentolamine treatment.

Possible Cause Troubleshooting Step
Cytotoxicity at High Concentrations Phentolamine can be toxic to cells at high concentrations. Perform a dose-response experiment to determine the cytotoxic threshold for your specific cell line using a cell viability assay (e.g., MTT, LDH).
Solvent Toxicity If using a stock solution of phentolamine in DMSO or ethanol, the final concentration of the solvent in your culture medium may be toxic. Ensure the final solvent concentration is below the tolerance level for your cells (typically <0.1-0.5% for DMSO). Run a vehicle control (media with the same concentration of solvent) to assess solvent toxicity.
Off-Target Effects Phentolamine's off-target effects on ion channels (e.g., sodium and potassium channels) could be influencing cell viability and function.[10][11][12][13] Consider if these off-target effects could explain your observations.
Interaction with Culture Media Components Components in your cell culture media could potentially interact with phentolamine. Ensure the media is compatible with your experimental conditions.
Contamination As with any cell culture experiment, microbial contamination can lead to unexpected cellular effects. Regularly check your cultures for any signs of contamination.

Issue 3: My in vivo experiment with phentolamine is yielding inconsistent results in blood pressure or other physiological parameters.

Possible Cause Troubleshooting Step
Route and Rate of Administration The pharmacokinetic and pharmacodynamic effects of phentolamine can vary significantly with the route and speed of administration (e.g., intravenous bolus vs. infusion). Standardize the administration protocol across all experimental animals.
Anesthesia Effects The anesthetic agent used can interact with phentolamine and affect cardiovascular parameters. Be aware of the known cardiovascular effects of your chosen anesthetic and how they might be modulated by an alpha-blocker.
Reflex Tachycardia Phentolamine-induced vasodilation can lead to a baroreceptor-mediated reflex increase in heart rate.[5] This can complicate the interpretation of cardiovascular data. Monitor heart rate along with blood pressure.
Animal Strain and Health Status The responsiveness to adrenergic agents can differ between animal strains. Ensure that all animals are healthy and of a consistent genetic background.
Drug Stability in Infusion Lines If administering phentolamine via continuous infusion, ensure its stability in the chosen vehicle and infusion apparatus over the duration of the experiment.

Data Presentation

Phentolamine Binding Affinities (Ki) and Potency (IC50)

Receptor SubtypeSpeciesTissue/SystemKi (nM)IC50 (µM)Reference
α1A-adrenoceptorHumanCloned133-[15]
α1B-adrenoceptorHumanCloned627-[15]
α1D-adrenoceptorHumanCloned238-[15]
α2A-adrenoceptorHumanCloned7.7-[15]
α2B-adrenoceptorHumanCloned69-[15]
α2C-adrenoceptorHumanCloned3.6-[15]
α2-adrenoceptor (general)AmphibianSympathetic ganglia-0.53N/A
Nav1.5HumanCHO cells-27[10][11]
Nav1.7HumanHEK/CHO cells-57-72[10][11]
KATP channelsN/AInsulin-secreting cells~700 (Ki)-[12]

Note: Ki values represent the inhibition constant, indicating the affinity of the antagonist for the receptor. IC50 values represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radioligand or a functional response.

Experimental Protocols

1. Preparation of Phentolamine Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 10 mM stock solution of phentolamine mesylate in DMSO.

Materials:

  • Phentolamine mesylate powder (FW: 377.46 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh out 3.77 mg of phentolamine mesylate powder using a calibrated analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube until the phentolamine mesylate is completely dissolved.

  • This will result in a 10 mM stock solution.

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

2. Protocol for Vascular Reactivity Studies in Isolated Aortic Rings

This protocol provides a general framework for assessing the antagonist effect of phentolamine on phenylephrine-induced vasoconstriction in isolated rat aortic rings.

Materials:

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)

  • Phenylephrine (B352888) hydrochloride

  • Phentolamine mesylate

  • Potassium chloride (KCl)

  • Organ bath system with force transducers

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Dissection microscope and tools

  • Suture silk

Procedure:

  • Tissue Preparation:

    • Euthanize a rat according to approved animal protocols.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.

    • Under a dissection microscope, clean the aorta of adhering fat and connective tissue.

    • Cut the aorta into rings of approximately 2-3 mm in length.

  • Mounting the Tissue:

    • Mount each aortic ring on two L-shaped stainless-steel hooks or wires in the organ bath chambers filled with Krebs-Henseleit buffer.

    • Maintain the buffer at 37°C and continuously bubble with carbogen gas.

    • Attach one hook to a fixed support and the other to a force-displacement transducer.

  • Equilibration and Viability Check:

    • Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams, washing with fresh Krebs-Henseleit buffer every 15-20 minutes.

    • After equilibration, test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).

    • Wash the rings to allow them to return to baseline tension.

  • Phentolamine Incubation:

    • Once a stable baseline is achieved, add the desired concentration of phentolamine (or vehicle control) to the organ bath.

    • Incubate the aortic rings with phentolamine for a predetermined period (e.g., 20-30 minutes) to allow for receptor binding.

  • Agonist Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for the alpha-agonist phenylephrine by adding increasing concentrations of phenylephrine to the organ bath in a stepwise manner.

    • Record the contractile force after each addition until a maximal response is achieved.

  • Data Analysis:

    • Analyze the concentration-response curves to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and the maximum contraction in the presence and absence of phentolamine.

    • A rightward shift in the concentration-response curve for phenylephrine in the presence of phentolamine is indicative of competitive antagonism.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) NE_vesicle Norepinephrine (NE) NE_release NE Release NE_vesicle->NE_release Action Potential alpha2_receptor α2-Adrenergic Receptor NE_release->alpha2_receptor NE binds (Autoregulation) alpha1_receptor α1-Adrenergic Receptor NE_release->alpha1_receptor NE binds alpha2_receptor->NE_release Inhibits (-) Gq Gq alpha1_receptor->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Phentolamine Phentolamine Phentolamine->alpha2_receptor Blocks Phentolamine->alpha1_receptor Blocks Troubleshooting_Workflow Start Phentolamine Experiment Not Working as Expected Check_Concentration Is the phentolamine concentration optimal? Start->Check_Concentration Check_Agonist Is the agonist concentration appropriate? Check_Concentration->Check_Agonist Yes Optimize_Concentration Perform concentration- response curve for phentolamine Check_Concentration->Optimize_Concentration No Check_Solution Is the phentolamine solution fresh and properly prepared? Check_Agonist->Check_Solution Yes Adjust_Agonist Reduce agonist concentration Check_Agonist->Adjust_Agonist No Check_Tissue_Cells Is the biological system (tissue/cells) viable and responsive? Check_Solution->Check_Tissue_Cells Yes Prepare_Fresh Prepare fresh phentolamine solution Check_Solution->Prepare_Fresh No Consider_Off_Target Could off-target effects be responsible? Check_Tissue_Cells->Consider_Off_Target Yes Viability_Test Perform viability tests (e.g., KCl for tissue, MTT for cells) Check_Tissue_Cells->Viability_Test No Investigate_Off_Target Review literature for known off-target effects at your concentration Consider_Off_Target->Investigate_Off_Target Unsure Success Problem Resolved Consider_Off_Target->Success Yes, problem identified Optimize_Concentration->Start Adjust_Agonist->Start Prepare_Fresh->Start Viability_Test->Start Investigate_Off_Target->Success

References

Technical Support Center: Phentolamine Acetate in Blood Pressure Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for optimizing the use of phentolamine (B1677648) acetate (B1210297) in blood pressure studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why am I observing a minimal or no decrease in blood pressure after administering phentolamine?

Potential Causes:

  • Incorrect Dosage: The dose may be too low to elicit a significant hypotensive effect.

  • Low Sympathetic Tone: Phentolamine's effect is most pronounced when there is a high degree of sympathetic tone.[1] In healthy or unstressed animals, the baseline blood pressure may not be significantly maintained by alpha-adrenergic activity.

  • Drug Degradation: Improper storage or handling of the phentolamine solution may lead to loss of potency. The reconstituted solution should be used immediately.[2][3]

  • Route of Administration: The chosen route (e.g., intramuscular vs. intravenous) affects the onset and magnitude of the response. IV administration has a more rapid onset.[4][5]

Recommended Solutions:

  • Dose-Response Study: Perform a dose-response curve to determine the optimal effective dose for your specific animal model and experimental conditions.

  • Increase Sympathetic Tone: If appropriate for the study design, consider experimental models with elevated sympathetic activity, such as spontaneously hypertensive rats (SHR).[6]

  • Fresh Solution Preparation: Always prepare phentolamine solutions fresh before each experiment from lyophilized powder.[2] Reconstitute the powder with Sterile Water for Injection or 0.9% Sodium Chloride.[5][7]

  • Optimize Administration Route: For a rapid and pronounced effect, intravenous (IV) administration is recommended.[1][8]

Q2: My animal model is showing excessive tachycardia and/or cardiac arrhythmias after phentolamine administration. What is happening and how can I mitigate this?

Potential Causes:

  • Reflex Tachycardia: The primary cause is a baroreceptor-mediated reflex. The drop in blood pressure caused by alpha-1 blockade is sensed by baroreceptors, leading to a compensatory increase in sympathetic outflow to the heart.[1][9]

  • Presynaptic α2-Receptor Blockade: Phentolamine is a non-selective alpha-blocker, meaning it blocks both alpha-1 and alpha-2 receptors.[1][2][9] Blocking presynaptic alpha-2 receptors, which normally inhibit norepinephrine (B1679862) release, leads to an increased release of norepinephrine at the cardiac synapse.[1][9][10][11] This excess norepinephrine stimulates cardiac β1-receptors, augmenting heart rate and contractility.[9][10]

  • Direct Beta-Adrenergic Stimulation: Phentolamine may also have a direct, though less pronounced, stimulatory effect on beta-adrenergic receptors.[9][12]

Recommended Solutions:

  • Dose Adjustment: An excessive dose can lead to a more profound hypotensive response and, consequently, a stronger reflex tachycardia.[12] Carefully titrate the dose to the minimum required to achieve the desired alpha-blockade.

  • Consider a Selective α1-Antagonist: If the experimental design allows, using a selective alpha-1 antagonist like prazosin (B1663645) can avoid the tachycardia associated with presynaptic alpha-2 blockade.[10]

  • Beta-Blockade (with caution): In some experimental contexts, pre-treatment with a beta-blocker can attenuate the tachycardic response. However, this will alter the overall cardiovascular dynamics and should only be done if it does not interfere with the study's primary objectives.

Q3: The hypotensive effect of phentolamine is much shorter than I expected. How can I achieve a more sustained effect?

Potential Causes:

  • Short Half-Life: Phentolamine has a very short elimination half-life, reported to be around 19 minutes following IV administration.[4][9] Its peak effects are seen within minutes and typically diminish within 15-30 minutes for IV injection.[1][4]

Recommended Solutions:

  • Continuous Infusion: For a sustained effect over a longer period, administering phentolamine via continuous intravenous infusion is the most effective method.[1] The infusion rate must be carefully calculated and monitored to maintain the desired level of blood pressure reduction without causing severe hypotension.

  • Repeated Bolus Injections: If continuous infusion is not feasible, repeated bolus injections can be administered. The frequency will depend on the observed duration of action in your model.[13][14][15] For example, doses may need to be repeated every 2-4 hours to maintain control of hypertension.[13][14]

Frequently Asked Questions (FAQs)

General

Q: What is the primary mechanism of action for phentolamine in blood pressure regulation? A: Phentolamine is a competitive, non-selective alpha-adrenergic antagonist.[1][2][9] It lowers blood pressure primarily by blocking alpha-1 adrenergic receptors on vascular smooth muscle, which prevents vasoconstriction caused by norepinephrine and epinephrine.[2][16] This leads to vasodilation, a decrease in peripheral vascular resistance, and a subsequent drop in blood pressure.[16] It also blocks presynaptic alpha-2 receptors, which can increase norepinephrine release and lead to side effects like tachycardia.[9][10][11]

Dosage and Administration

Q: How do I prepare phentolamine acetate for injection? A: Phentolamine mesylate is typically supplied as a lyophilized powder.[1] To prepare it for injection, reconstitute the 5 mg vial with 1 mL of Sterile Water for Injection.[17][18] This creates a 5 mg/mL solution. For specific applications, this stock solution can be further diluted, for example in 10 mL of 0.9% NaCl for treating extravasation.[5][7] The manufacturer recommends using the reconstituted solution immediately and not storing it.[2]

Q: What is a typical starting dose for a blood pressure study in rats? A: Dosing in animal studies can vary significantly. While human clinical doses are well-defined (e.g., 5 mg IV for pheochromocytoma diagnosis), direct conversion is not always appropriate.[14][17] A study in fructose-fed rats used a dose of 5 mg/kg/day.[19] Another study in anesthetized dogs used an IV infusion of 2.5, 5, and 7.5 µg/kg/min.[20] It is critical to perform a pilot dose-response study to determine the optimal dose for your specific rat strain and experimental model. A dose conversion based on body surface area can provide a calculated starting point.

Q: How can I convert a human dose to a rat-equivalent dose? A: Dose conversion between species is most accurately done using Body Surface Area (BSA) normalization rather than simple weight-based scaling.[21] The Human Equivalent Dose (HED) can be calculated from an animal dose by dividing the animal dose by a specific Km ratio. To convert a human dose to an Animal Equivalent Dose (AED) for a rat, you would multiply the human dose (in mg/kg) by a factor of 6.2.[21][22]

  • Formula: Rat Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Rat Km) = Human Dose (mg/kg) × (37 / 6) ≈ Human Dose (mg/kg) × 6.2[21][23]

Experimental Design

Q: What are the expected hemodynamic effects of phentolamine? A: The primary hemodynamic effect is a decrease in systolic and diastolic blood pressure.[8] This is often accompanied by reflex tachycardia (an increase in heart rate) and an increase in cardiac output.[8][9]

Q: What are common side effects to monitor for in animal studies? A: The most common side effects are related to its mechanism of action and include hypotension (which can be acute and prolonged), tachycardia, and cardiac arrhythmias.[7][12][15] Other potential effects include weakness, dizziness, and gastrointestinal issues like nausea and vomiting.[5][15]

Data Presentation

Table 1: Recommended Dosing & Administration Summary
ApplicationSpeciesRouteRecommended DoseOnset of ActionDuration of ActionCitations
Hypertension (Pheochromocytoma) Human (Adult)IV / IM5 mgIV: ~2 min; IM: ~20 minIV: 15-30 min; IM: 3-4 hours[1][4][14][17]
Hypertension (Pheochromocytoma) Human (Pediatric)IV / IM0.05 - 0.1 mg/kg (Max: 5 mg)N/AN/A[13][15][17]
Norepinephrine Extravasation Human (Adult)Local Infiltration5-10 mg in 10 mL SalineImmediate reversal of blanchingN/A[5][7][14][17]
Calculated Dose Conversion Human to RatN/AMultiply human dose (mg/kg) by 6.2N/AN/A[21]
Table 2: Stability of Reconstituted Phentolamine Mesylate Solution
Storage ConditionConcentrationStability PeriodRecommendationCitations
Room Temperature5 mg/mL48 hoursUse Immediately[2]
Refrigerated (2-8 °C)5 mg/mL1 weekUse Immediately[2]

Experimental Protocols

Protocol: Intravenous Phentolamine Dose-Response Study in Anesthetized Rats

This protocol provides a general methodology for assessing the dose-dependent effects of phentolamine on arterial blood pressure.

1. Animal Preparation:

  • Acclimatization: House male Wistar or Spontaneously Hypertensive Rats (SHR) (250-350g) for at least one week under standard conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water).[6]

  • Anesthesia: Anesthetize the rat using an appropriate agent (e.g., sodium pentobarbital, 60 mg/kg, IP).[24] Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

  • Catheterization: Surgically implant catheters into the carotid artery (for blood pressure measurement) and the jugular vein (for drug administration).[6] Tunnel the catheters subcutaneously to the back of the neck.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery until blood pressure and heart rate are consistent.[17]

2. Drug Preparation and Administration:

  • Preparation: Reconstitute phentolamine mesylate powder (5 mg) with 1 mL of sterile water for injection to make a 5 mg/mL stock solution.[17] Create serial dilutions in 0.9% saline to achieve the desired concentrations for the dose-response curve (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).

  • Administration: Administer the vehicle (saline) first to establish a baseline. Then, administer increasing doses of phentolamine intravenously as a bolus via the jugular vein catheter. Allow blood pressure to return to a stable baseline between doses.

3. Data Collection and Analysis:

  • Measurement: Continuously record arterial blood pressure and heart rate using a pressure transducer connected to a data acquisition system.

  • Analysis: For each dose, calculate the maximum change in Mean Arterial Pressure (MAP) from the pre-injection baseline.

  • Dose-Response Curve: Plot the change in MAP against the logarithm of the phentolamine dose to generate a dose-response curve and determine the ED50 (the dose that produces 50% of the maximal effect).

Visualizations

Signaling Pathway and Physiological Effects

cluster_0 Phentolamine Action cluster_1 Adrenergic Receptors cluster_2 Physiological Response Phentolamine Phentolamine Alpha1 α1 Receptor (Vascular Smooth Muscle) Phentolamine->Alpha1 Blocks Alpha2 α2 Receptor (Presynaptic Nerve Terminal) Phentolamine->Alpha2 Blocks Vasodilation Vasodilation Alpha1->Vasodilation Leads to NE_Release Increased Norepinephrine Release Alpha2->NE_Release Leads to BP_Drop Blood Pressure Drop Vasodilation->BP_Drop Causes Tachycardia Reflex Tachycardia BP_Drop->Tachycardia Triggers NE_Release->Tachycardia Augments Acclimatization 1. Animal Acclimatization Surgery 2. Anesthesia & Catheter Implantation Acclimatization->Surgery Stabilization 3. Baseline Stabilization Surgery->Stabilization Dosing 4. Vehicle/Drug Administration (IV) Stabilization->Dosing Data_Collection 5. Continuous BP & HR Recording Dosing->Data_Collection Analysis 6. Data Analysis (Dose-Response) Data_Collection->Analysis Outcome Unexpected Result: No BP Drop? CheckDose Dose Too Low? Outcome->CheckDose CheckPrep Solution Degraded? CheckDose->CheckPrep No Result1 Solution: Perform dose-response study. CheckDose->Result1 Yes CheckModel Low Sympathetic Tone in Model? CheckPrep->CheckModel No Result2 Solution: Prepare fresh solution. CheckPrep->Result2 Yes Result3 Solution: Use hypertensive model (e.g., SHR). CheckModel->Result3 Yes

References

Phentolamine Acetate Degradation Kinetics in Aqueous Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation kinetics of phentolamine (B1677648) in aqueous solutions. The following question-and-answer format addresses common issues and provides detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected degradation profile of phentolamine in an aqueous solution?

A1: The degradation of phentolamine hydrochloride in aqueous solutions has been shown to follow apparent first-order kinetics.[1][2] This means the rate of degradation is directly proportional to the concentration of phentolamine. You can expect a linear relationship when plotting the natural logarithm of the phentolamine concentration against time.

Q2: How does pH affect the stability of phentolamine in an aqueous solution?

A2: The stability of phentolamine is significantly influenced by the pH of the solution. A study on phentolamine hydrochloride revealed a pH-rate profile with a region of pH independence between pH 3.1 and 4.9.[1][2] The minimum degradation rate (i.e., maximum stability) was observed around pH 2.1.[1][2]

Q3: My degradation results are faster than expected. What could be the cause?

A3: Several factors could accelerate phentolamine degradation:

  • Buffer Effects: Certain buffer species can catalyze the degradation. For instance, acetate (B1210297) and phosphate (B84403) buffer species have been shown to have a catalytic effect.[1][2] Specifically, the monohydrogen phosphate ion has a more significant catalytic effect than the dihydrogen phosphate ion, and the acetate ion has a greater effect than acetic acid.[1][2]

  • Temperature: Higher temperatures will increase the rate of degradation. The apparent activation energy for the degradation of phentolamine hydrochloride in a pH 3.1 acetate buffer has been determined to be 19.72 kcal/mol.[1][2]

  • Light Exposure: Phentolamine is susceptible to photodegradation. Irradiation with 254 nm UV light has been shown to increase the degradation rate by ninefold compared to a light-protected solution.[1][2] Ensure your experiments are conducted under controlled light conditions or with appropriate light protection.

  • Ionic Strength: The salt concentration of your solution can influence the degradation rate, a phenomenon known as the kinetic salt effect.[1][2]

Q4: I am observing unexpected peaks in my chromatogram. What could they be?

A4: Unexpected peaks likely represent degradation products. To identify these, it is recommended to perform forced degradation studies (stress testing) under various conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) as recommended by ICH guidelines.[3][4] This will help to generate the potential degradation products and establish their chromatographic profiles.

Q5: How can I ensure the stability of my phentolamine stock solutions?

A5: Based on available stability data, reconstituted solutions of phentolamine mesylate are reported to be stable for 48 hours at room temperature and for one week at 2 to 8°C.[5] For longer-term storage, lyophilized forms of phentolamine, alone or in combination with other drugs, have shown good stability.[6] When preparing aqueous solutions for experiments, it is advisable to use them fresh or within a validated stability window. Storing solutions at a pH of maximum stability (around 2.1) and protecting them from light can also prolong their shelf life.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data on the degradation kinetics of phentolamine hydrochloride in aqueous solutions.

Table 1: pH-Dependent Degradation and Buffer Catalysis

pH RangeObservationMinimum RatepH-Independent Region
1.2 - 7.2V-shaped pH-rate profile~ pH 2.1pH 3.1 - 4.9

Data from a study on phentolamine hydrochloride.[1][2]

Table 2: Catalytic Rate Constants of Buffer Species

Buffer SpeciesCatalytic Rate Constant (L mol⁻¹ h⁻¹)
Acetic Acid0.018
Acetate Ion0.362
Dihydrogen Phosphate Ion0.036
Monohydrogen Phosphate Ion1.470

Data from a study on phentolamine hydrochloride.[1][2]

Table 3: Influence of Temperature and UV Light

ParameterValueConditions
Apparent Activation Energy19.72 kcal/molpH 3.1, 0.1 M acetate buffer, ionic strength µ = 0.5
Effect of UV Light (254 nm)9-fold increase in degradation rateCompared to a light-protected control at 25 ± 0.2°C

Data from a study on phentolamine hydrochloride.[1][2]

Experimental Protocols

Protocol 1: Determination of Phentolamine Degradation Kinetics

This protocol outlines a general procedure for studying the degradation kinetics of phentolamine in an aqueous solution.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 1.2 to 7.2). Use buffers with known catalytic effects if investigating their influence (e.g., acetate, phosphate).[1][2]

  • Preparation of Phentolamine Stock Solution: Prepare a stock solution of phentolamine acetate in a suitable solvent (e.g., deionized water).

  • Initiation of Kinetic Study:

    • Preheat the buffer solutions to the desired experimental temperature in a constant temperature bath.

    • Add a known volume of the phentolamine stock solution to each buffer to achieve the desired initial concentration.

    • Immediately withdraw the first sample (t=0).

  • Sampling: Withdraw aliquots of the reaction mixture at predetermined time intervals.

  • Sample Analysis:

    • Quench the degradation reaction if necessary (e.g., by dilution with mobile phase or pH adjustment).

    • Analyze the concentration of the remaining phentolamine using a validated stability-indicating HPLC method.[7] A typical HPLC system might consist of a C18 column and a UV detector.

  • Data Analysis:

    • Plot the natural logarithm of the phentolamine concentration versus time.

    • If the plot is linear, the reaction follows first-order kinetics. The negative of the slope gives the apparent first-order rate constant (k_obs).

    • Repeat the experiment at different pH values and temperatures to determine the pH-rate profile and activation energy.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol is designed to identify potential degradation products and establish the stability-indicating nature of the analytical method.

  • Prepare Phentolamine Solutions: Prepare solutions of this compound in water or a suitable solvent.

  • Apply Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: Add hydrochloric acid (e.g., 0.1 N HCl) and heat (e.g., 60°C).

    • Base Hydrolysis: Add sodium hydroxide (B78521) (e.g., 0.1 N NaOH) and heat (e.g., 60°C).

    • Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature.

    • Thermal Degradation: Heat the solution (e.g., 60°C).

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using an HPLC-UV/DAD or HPLC-MS method to separate and identify the parent drug and any degradation products.

Visualizations

Experimental_Workflow_for_Degradation_Kinetics cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffer Solutions (Varying pH) initiate Initiate Reaction (Mix & Start Timer) prep_buffer->initiate prep_stock Prepare Phentolamine Stock Solution prep_stock->initiate sampling Collect Samples at Time Intervals initiate->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (ln[C] vs. time) hplc->data_analysis kinetics Determine Rate Constant (k) and Reaction Order data_analysis->kinetics

Caption: Workflow for determining phentolamine degradation kinetics.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Issue: Faster than Expected Degradation cause1 Buffer Catalysis issue->cause1 cause2 Elevated Temperature issue->cause2 cause3 Light Exposure (Photodegradation) issue->cause3 cause4 High Ionic Strength issue->cause4 sol1 Select Non-Catalytic Buffer or Account for Catalysis cause1->sol1 sol2 Maintain Constant, Controlled Temperature cause2->sol2 sol3 Protect from Light (Amber Vials, etc.) cause3->sol3 sol4 Control and Maintain Constant Ionic Strength cause4->sol4

Caption: Troubleshooting accelerated phentolamine degradation.

References

Technical Support Center: Phentolamine Acetate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with phentolamine (B1677648) acetate (B1210297) in cell culture applications. The following information is designed to troubleshoot common issues and provide detailed protocols for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is phentolamine and its mechanism of action in cell culture?

Phentolamine is a non-selective alpha-adrenergic antagonist, meaning it blocks both alpha-1 (α1) and alpha-2 (α2) adrenergic receptors.[1][2] In cell culture experiments, it is used to investigate the roles of these receptors in various cellular processes. By blocking α1 and α2 receptors, phentolamine inhibits the downstream signaling pathways typically activated by catecholamines like norepinephrine (B1679862) and epinephrine.[1]

Q2: I'm experiencing precipitation of phentolamine acetate when I add it to my cell culture medium. What are the common causes?

Precipitation of this compound in cell culture media is a frequent challenge and can be attributed to several factors:

  • Low Aqueous Solubility: While specific data for this compound is limited, phentolamine and its salts are known to have varying solubility in aqueous solutions. Hydrophobic compounds, in general, tend to precipitate when introduced into the aqueous environment of cell culture media.[3]

  • "Solvent Shock": Phentolamine is often first dissolved in an organic solvent like DMSO to create a stock solution. When this concentrated stock is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[3]

  • Media Components and pH: Cell culture media are complex mixtures of salts, amino acids, vitamins, and buffers. The pH of most cell culture media (typically around 7.2-7.4) can affect the solubility of compounds. Phentolamine hydrochloride, for example, has a pH of 4.5-5.5 in a 1% aqueous solution, and its degradation is pH-dependent.[4][5] Interactions with media components can also lead to the formation of insoluble complexes.[3]

  • Temperature Effects: Changes in temperature, such as warming cold media to 37°C, can alter the solubility of compounds.

Q3: Is there a difference in solubility between this compound, mesylate, and hydrochloride salts?

Q4: How should I store my phentolamine stock solution?

For optimal stability, phentolamine stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[8] While reconstituted phentolamine mesylate for injection can be stable for 48 hours at room temperature or for a week when refrigerated, it is generally recommended to use freshly prepared aqueous solutions.[6][9]

Troubleshooting Guide for this compound Precipitation

If you are observing precipitation of this compound in your cell culture experiments, follow this troubleshooting guide.

Observation Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon adding stock solution to media. Solvent Shock: The rapid change in polarity is causing the compound to precipitate.[3]1. Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the phentolamine stock solution.[10] 2. Slow, drop-wise addition: Add the stock solution slowly and drop-wise to the vortexing or swirling media to allow for gradual dispersion.[10] 3. Intermediate dilution: Prepare an intermediate dilution of your stock solution in a small volume of serum-free media before adding it to the final culture volume.
Precipitate forms over time in the incubator. Low Solubility at 37°C: The compound may be less soluble at the incubation temperature. Interaction with Media Components: Phentolamine may be interacting with salts or proteins in the media over time.[3]1. Lower the final concentration: Your working concentration may be above the solubility limit of this compound in your specific cell culture medium. Perform a concentration-response curve to determine the lowest effective concentration. 2. Reduce serum concentration: If your experimental design permits, try reducing the percentage of serum in your culture medium. 3. Use serum-free media for initial dissolution: Dissolve the phentolamine in serum-free media first, then add serum if required.
Inconsistent precipitation between experiments. Stock Solution Degradation: Repeated freeze-thaw cycles can lead to degradation of the compound in your stock solution.[10] Inconsistent Technique: Variations in how the stock solution is added to the media.1. Aliquot stock solutions: Prepare single-use aliquots of your phentolamine stock solution to avoid freeze-thaw cycles.[8] 2. Standardize your protocol: Ensure a consistent and well-documented procedure for preparing your working solutions for every experiment.

Quantitative Data on Phentolamine Salt Solubility

The following table summarizes the available solubility data for different phentolamine salts in various solvents. Note the absence of specific data for this compound.

Phentolamine Salt Solvent Solubility Reference
Phentolamine MesylateWaterFreely soluble[6]
PBS (pH 7.2)~10 mg/mL[11]
DMSO~30 mg/mL[12]
Ethanol~15 mg/mL[12]
Phentolamine HydrochlorideWater1 g in 50 mL (20 mg/mL)[5]
Ethanol1 g in 70 mL (~14 mg/mL)[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Phentolamine Stock Solution in DMSO

This protocol is a general guideline for preparing a stock solution of a phentolamine salt. Adjustments may be necessary based on the specific salt and desired concentration.

Materials:

  • Phentolamine powder (acetate, mesylate, or hydrochloride)

  • Sterile, anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for sterilization)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a biological safety cabinet.

  • Weighing: Accurately weigh the desired amount of phentolamine powder. For example, for 1 mL of a 10 mM stock solution of phentolamine (base form, MW: 281.36 g/mol ), you would weigh 2.81 mg. Adjust the weight based on the molecular weight of the specific salt you are using.

  • Dissolving: Add the appropriate volume of sterile DMSO to the powder.

  • Mixing: Vortex the solution thoroughly until the phentolamine is completely dissolved. Gentle warming in a 37°C water bath may assist in dissolution.[10]

  • Sterilization (Optional): If you have concerns about the sterility of your powder, you can filter the stock solution through a 0.22 µm syringe filter into a sterile tube. Be aware that some compound may be lost due to binding to the filter membrane.[13]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.[8]

Protocol 2: Preparation of Phentolamine Working Solution in Cell Culture Medium

This protocol describes the dilution of the DMSO stock solution into your cell culture medium.

Materials:

  • Phentolamine stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tubes or flasks

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the phentolamine stock solution at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve your desired final concentration in the cell culture medium. Crucially, ensure the final concentration of DMSO in the medium is non-toxic to your cells, typically below 0.5%, and ideally below 0.1%. [8]

  • Prepare Medium: In a sterile tube or flask, have the required volume of pre-warmed cell culture medium.

  • Dilution: While gently vortexing or swirling the medium, add the calculated volume of the phentolamine stock solution drop-wise. This slow addition and constant mixing are critical to prevent precipitation.[10]

  • Final Mix: Gently mix the final working solution before adding it to your cell cultures.

  • Use Immediately: It is best practice to prepare fresh working solutions for each experiment and use them immediately.

Visualizations

Phentolamine Signaling Pathway

phentolamine_signaling_pathway cluster_alpha1 α1 Pathway cluster_alpha2 α2 Pathway Phentolamine Phentolamine Alpha1 α1-Adrenergic Receptor Phentolamine->Alpha1 Blocks Alpha2 α2-Adrenergic Receptor Phentolamine->Alpha2 Blocks Gq Gq Protein Alpha1->Gq Activates Gi Gi Protein Alpha2->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response1 PKC->Cellular_Response1 AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Activation Cellular_Response2 Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response2 troubleshooting_workflow Start Precipitation Observed in Cell Culture Medium Check_Stock Is the stock solution clear and fully dissolved? Start->Check_Stock Redissolve_Stock Gently warm and vortex the stock solution. Check_Stock->Redissolve_Stock No Check_Dilution Review dilution protocol. Is the final DMSO concentration <0.5%? Check_Stock->Check_Dilution Yes Redissolve_Stock->Check_Stock Prepare_New_Stock Prepare a fresh stock solution. Redissolve_Stock->Prepare_New_Stock If still not dissolved Prepare_New_Stock->Check_Stock Adjust_DMSO Optimize final DMSO concentration (test toxicity). Check_Dilution->Adjust_DMSO No Improve_Mixing Add stock drop-wise to pre-warmed, vortexing medium. Check_Dilution->Improve_Mixing Yes Adjust_DMSO->Check_Dilution Check_Concentration Is the final drug concentration too high? Improve_Mixing->Check_Concentration Consider_Media Test solubility in simpler (e.g., serum-free) medium. Check_Concentration->Consider_Media Yes Success Precipitation Resolved Check_Concentration->Success No Lower_Concentration Perform a dose-response experiment to find the lowest effective concentration. Lower_Concentration->Success Consider_Media->Lower_Concentration

References

Technical Support Center: Preventing Phentolamine Acetate Tachyphylaxis in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and prevent phentolamine (B1677648) acetate (B1210297) tachyphylaxis in your experiments, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is phentolamine acetate and how does it work?

Phentolamine is a non-selective alpha-adrenergic antagonist, meaning it blocks both alpha-1 and alpha-2 adrenergic receptors.[1] By blocking these receptors, phentolamine prevents the binding of catecholamines like norepinephrine (B1679862) and epinephrine, leading to vasodilation and a decrease in blood pressure.[2] It has a rapid onset of action, typically within minutes, and a relatively short duration of effect.[2]

Q2: What is tachyphylaxis and why does it occur with phentolamine?

Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration. In the case of phentolamine, this phenomenon is primarily due to the desensitization and internalization of alpha-adrenergic receptors.[3] Continuous or frequent exposure to phentolamine can lead to phosphorylation of the alpha-adrenergic receptors by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which uncouples the receptor from its downstream signaling pathways and targets it for internalization into the cell, making it unavailable for further stimulation.[3][4]

Q3: How quickly can tachyphylaxis to phentolamine develop?

The development of tachyphylaxis to alpha-adrenergic antagonists can be rapid, sometimes occurring within minutes to hours of continuous or repeated administration. The exact timeline can vary depending on the experimental model, the concentration of phentolamine used, and the specific tissue or cell type being studied.

Q4: What are the main strategies to prevent or reverse phentolamine tachyphylaxis?

The primary strategies to combat phentolamine-induced tachyphylaxis include:

  • Intermittent Dosing: Instead of continuous exposure, administering phentolamine in cycles with drug-free intervals can allow for receptor resensitization.

  • Washout Periods: Implementing a sufficient washout period after phentolamine exposure can allow receptors to return to the cell surface and regain their function.

  • Use of Alternative Antagonists: Employing alpha-blockers with different selectivity profiles or mechanisms of action may prevent the development of tachyphylaxis.

  • Dose Adjustment: In some cases, carefully increasing the dose of phentolamine may transiently overcome the diminished response, but this approach should be used with caution to avoid off-target effects.

Troubleshooting Guides

Issue 1: Diminishing Response to Phentolamine During Continuous Infusion

Potential Cause: Development of tachyphylaxis due to continuous receptor blockade.

Troubleshooting Strategies:

  • Implement Intermittent Dosing: Switch from a continuous infusion to a protocol with alternating "on" and "off" periods. The optimal duration for these periods will need to be determined empirically for your specific experimental setup.

  • Introduce a Washout Period: If a diminished response is observed, cease phentolamine administration and allow for a washout period. A study on rat aortic smooth muscle suggested that a 1-hour washout was sufficient to restore the response to norepinephrine after phentolamine exposure.[5]

  • Consider an Alternative Antagonist: Prazosin (B1663645), a selective alpha-1 adrenergic receptor antagonist, has been shown to cause less tachycardia than the non-selective phentolamine, which also blocks presynaptic alpha-2 receptors that regulate norepinephrine release.[6][7] This makes prazosin a potential alternative that may be less prone to certain aspects of tachyphylaxis.

Issue 2: Complete Loss of Response to Phentolamine

Potential Cause: Severe receptor desensitization and internalization.

Troubleshooting Strategies:

  • Prolonged Washout: A more extended washout period may be necessary to allow for complete receptor recycling and resensitization. The duration may range from several hours to even a day, depending on the cellular machinery of your model system.

  • Switch to a Different Class of Vasodilator: If alpha-adrenergic blockade is consistently leading to tachyphylaxis, consider using a vasodilator with a different mechanism of action, such as a phosphodiesterase inhibitor (e.g., sildenafil) or a calcium channel blocker, depending on the goals of your experiment.[8]

  • Assess Receptor Expression: If feasible in your experimental model, quantify the number of surface alpha-adrenergic receptors before and after phentolamine treatment to confirm that receptor internalization is the cause of the loss of response.

Data Presentation

Table 1: Comparison of Dosing Regimens on Phentolamine Efficacy (Hypothetical Data)

This table presents hypothetical data to illustrate the potential impact of different dosing strategies on maintaining phentolamine efficacy. Actual results may vary based on the experimental model.

Dosing RegimenDuration of ExposureWashout PeriodChange in Agonist EC50 (post-treatment)% Maximal Response Remaining
Continuous 4 hoursNone10-fold increase40%
Intermittent 4 x 30 min cycles (30 min on/30 min off)30 min between cycles2-fold increase85%
Single Dose 1 hour1 hourNo significant change95%

Table 2: Characteristics of Phentolamine and an Alternative Alpha-Blocker

CharacteristicPhentolaminePrazosin
Selectivity Non-selective (Alpha-1 and Alpha-2)Selective (Alpha-1)
Mechanism of Tachyphylaxis Receptor desensitization and internalizationPrimarily receptor desensitization and internalization
Potential for Tachycardia Higher (due to alpha-2 blockade)[7]Lower[6]
Reversibility of Effects Reversible[1]Reversible

Experimental Protocols

Protocol 1: In Vitro Assessment of Phentolamine Tachyphylaxis in Isolated Aortic Rings

This protocol describes a method to induce and quantify tachyphylaxis to phentolamine in an ex vivo model.

  • Tissue Preparation: Isolate thoracic aortic rings from a suitable animal model (e.g., rat) and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

  • Induction of Tachyphylaxis (Continuous Exposure):

    • Generate a cumulative concentration-response curve to an alpha-adrenergic agonist (e.g., phenylephrine) to establish a baseline.

    • Incubate the aortic rings with phentolamine (e.g., 10⁻⁶ M) for a prolonged period (e.g., 2-4 hours).

    • Following incubation, wash out the phentolamine and generate a second concentration-response curve to the same agonist. A rightward shift in the EC50 and/or a decrease in the maximal response indicates tachyphylaxis.

  • Assessment of Intermittent Dosing:

    • After establishing a baseline response, expose the tissues to phentolamine (e.g., 10⁻⁶ M) for a defined period (e.g., 30 minutes), followed by a washout period of equal duration.

    • Repeat this cycle for a total of 4-6 cycles.

    • After the final cycle and washout, generate a new concentration-response curve to the agonist and compare it to the baseline and continuous exposure groups.

  • Washout and Recovery:

    • Following the induction of tachyphylaxis, wash the tissues with fresh buffer every 15 minutes for a designated washout period (e.g., 1, 2, or 4 hours).

    • After the washout period, generate a final concentration-response curve to assess the extent of recovery from tachyphylaxis.

Protocol 2: Measuring Alpha-1 Adrenergic Receptor Internalization

This protocol provides a general workflow for quantifying receptor internalization using immunofluorescence.

  • Cell Culture: Plate cells expressing alpha-1 adrenergic receptors (e.g., HEK293 cells transfected with the receptor) onto glass coverslips.

  • Treatment: Treat the cells with phentolamine at the desired concentration and for various time points (e.g., 0, 15, 30, 60 minutes). Include a positive control for internalization (e.g., a known agonist like norepinephrine).

  • Immunostaining (Non-permeabilized):

    • Fix the cells with 4% paraformaldehyde.

    • Without permeabilizing the cells, incubate with a primary antibody that recognizes an extracellular epitope of the alpha-1 adrenergic receptor.

    • Wash and incubate with a fluorescently labeled secondary antibody.

  • Immunostaining (Permeabilized):

    • In a parallel set of coverslips, fix and then permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

    • Perform immunostaining as described above to label both surface and internalized receptors.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the fluorescence intensity of the surface-stained (non-permeabilized) cells. A decrease in fluorescence intensity in the phentolamine-treated groups compared to the control indicates receptor internalization.

Visualizations

Tachyphylaxis_Signaling_Pathway Phentolamine Phentolamine Alpha_Receptor Alpha-Adrenergic Receptor Phentolamine->Alpha_Receptor Continuous Blockade G_Protein G-Protein Alpha_Receptor->G_Protein Activation (Blocked) GRK GRK Alpha_Receptor->GRK Phosphorylation Beta_Arrestin β-Arrestin Alpha_Receptor->Beta_Arrestin Binding Signaling Downstream Signaling G_Protein->Signaling Internalization Receptor Internalization Beta_Arrestin->Internalization Desensitization Desensitization (Uncoupling) Beta_Arrestin->Desensitization

Caption: Signaling pathway of phentolamine-induced tachyphylaxis.

Experimental_Workflow Start Start: Prepare Experimental Model Baseline Establish Baseline Response (e.g., Agonist Dose-Response) Start->Baseline Treatment Administer Phentolamine Baseline->Treatment Continuous Continuous Infusion Treatment->Continuous Regimen 1 Intermittent Intermittent Dosing Treatment->Intermittent Regimen 2 Post_Treatment Measure Post-Treatment Response Continuous->Post_Treatment Washout Washout Period Intermittent->Washout Washout->Intermittent Repeat Cycles Washout->Post_Treatment Analysis Analyze Data for Tachyphylaxis Post_Treatment->Analysis End End Analysis->End

Caption: Experimental workflow for assessing phentolamine tachyphylaxis.

References

Technical Support Center: Phentolamine Acetate Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, understanding, and mitigating the off-target effects of phentolamine (B1677648) acetate (B1210297) in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of phentolamine?

A1: Phentolamine is a competitive, non-selective alpha-1 (α₁) and alpha-2 (α₂) adrenergic receptor antagonist.[1][2][3] Its primary on-target effect is the blockade of these receptors, leading to vasodilation.[2][3] However, in cellular assays, several off-target effects have been identified, which can lead to misinterpretation of experimental results. These include:

  • Blockade of ATP-sensitive potassium (K-ATP) channels: Phentolamine can inhibit K-ATP channels in various cell types, including cardiac ventricular cells and pancreatic beta-cells, independent of its alpha-adrenergic receptor antagonism.[4][5][6][7]

  • Inhibition of voltage-gated sodium (Naᵥ) channels: Phentolamine has been shown to block voltage-gated sodium channels, such as Naᵥ1.5 and Naᵥ1.7, by interacting with the local anesthetic binding site.[8]

  • Modulation of second messenger systems: Through its blockade of α₁-adrenergic receptors, phentolamine can inhibit the inositol (B14025) 1,4,5-trisphosphate (IP₃) signaling pathway.[9] Conversely, its antagonism of presynaptic α₂-receptors can increase norepinephrine (B1679862) release, which may indirectly influence other signaling cascades.[2][10]

Q2: We are observing unexpected changes in cell viability/cytotoxicity in our assay when using phentolamine. What could be the cause?

A2: Unexpected cytotoxicity could be a result of phentolamine's off-target effects. High concentrations of phentolamine may induce cell death through mechanisms unrelated to alpha-adrenergic receptor blockade. Potential causes include:

  • Disruption of ion homeostasis: Blockade of essential ion channels like K-ATP and Naᵥ channels can lead to cytotoxic effects.[4][5][8]

  • Compound precipitation: At high concentrations in cell culture media, phentolamine may precipitate, causing non-specific cytotoxicity.[11]

  • Metabolic stress: Inhibition of critical cellular processes due to off-target interactions can lead to metabolic stress and subsequent cell death.

To troubleshoot, consider performing a dose-response curve to determine the concentration at which cytotoxicity is observed and compare it to the concentration required for alpha-adrenergic blockade. Additionally, assess the solubility of phentolamine in your specific cell culture medium.

Q3: How can I differentiate between on-target alpha-adrenergic blockade and off-target effects in my cellular assay?

A3: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:

  • Use of structurally unrelated control compounds: Employ another alpha-adrenergic antagonist with a different chemical structure.[11] If both compounds elicit the same response, it is more likely an on-target effect.

  • Rescue experiments: If a specific off-target is suspected (e.g., K-ATP channel blockade), try to rescue the phenotype with a known activator of that channel.

  • Knockout/knockdown cell lines: Utilize cell lines where the intended target (alpha-adrenergic receptors) or suspected off-target proteins are knocked out or have reduced expression.[12] The effect of phentolamine should be diminished in the absence of the target.

  • Varying experimental conditions: Some off-target effects may be more pronounced under specific experimental conditions. Modifying these conditions may help to distinguish between on- and off-target activities.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in second messenger assays (e.g., cAMP or IP₃).
  • Potential Cause: Phentolamine's dual action on α₁ and α₂ receptors can lead to complex downstream effects. While α₁ blockade is expected to decrease IP₃ levels, α₂ blockade can increase synaptic norepinephrine, potentially stimulating other adrenergic receptors and influencing cAMP levels.[2][9][10]

  • Troubleshooting Steps:

    • Use selective antagonists: Compare the effects of phentolamine with selective α₁ (e.g., prazosin) and α₂ (e.g., yohimbine) antagonists to dissect the contribution of each receptor subtype.

    • Measure norepinephrine levels: If possible, quantify norepinephrine concentrations in your cell culture supernatant to assess the impact of α₂ blockade.

    • Co-treatment with beta-blockers: To isolate the alpha-adrenergic effects, consider co-administering a beta-blocker (e.g., propranolol) to prevent confounding effects from increased norepinephrine acting on beta-receptors.[10]

Issue 2: Altered membrane potential or ion flux not explained by alpha-adrenergic antagonism.
  • Potential Cause: Phentolamine directly blocks K-ATP and Naᵥ channels.[4][5][8] This can significantly alter cellular electrophysiology.

  • Troubleshooting Steps:

    • Patch-clamp electrophysiology: This is the gold standard for directly assessing ion channel activity. Perform whole-cell or single-channel recordings to measure the effect of phentolamine on specific ion currents.

    • Use specific ion channel modulators: Compare the effects of phentolamine with known blockers and openers of K-ATP (e.g., glibenclamide and diazoxide, respectively) and Naᵥ channels (e.g., tetrodotoxin).

    • Membrane potential-sensitive dyes: Use fluorescent dyes to monitor changes in membrane potential in response to phentolamine and compare these changes to those induced by specific ion channel modulators.

Quantitative Data Summary

The following tables summarize the known binding affinities and inhibitory concentrations of phentolamine and its analogs for its on-target and off-target interactions.

Table 1: Phentolamine and Analog Binding Affinities (Ki) for Adrenergic Receptors

Compoundα₁ₐ-AR (nM)α₁ᵦ-AR (nM)α₁𝒹-AR (nM)α₂ₐ-AR (nM)α₂ᵦ-AR (nM)α₂𝒸-AR (nM)
Phentolamine~10-100~10-100~10-100~10-100~10-100~10-100
Phentolamine Analog (t-butyl)>133>626>200~7.2~68.43.6

Data for phentolamine is estimated from its known non-selective nature. Data for the t-butyl analog is from a study on bioisosteric analogs of phentolamine.[13]

Table 2: Phentolamine Inhibitory Concentrations (IC₅₀) for Off-Target Ion Channels

Off-TargetCell TypeIC₅₀Reference
Naᵥ1.7HEK cells72 µM[8]
Naᵥ1.7CHO cells57 µM[8]
Naᵥ1.5CHO cells27 µM[8]
K-ATP ChannelsRabbit ventricular cells~5 µM (significant reduction in open probability)[4][5]
K-ATP ChannelsRINm5F insulin-secreting cells~0.7 µM (Kᵢ)[6]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess Off-Target Ion Channel Blockade

Objective: To determine if phentolamine directly modulates the activity of a specific ion channel (e.g., Naᵥ or K-ATP channels) in a given cell line.

Methodology:

  • Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips to a confluency of 50-70%.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Maintain cells in an external recording solution at room temperature.

  • Solutions:

    • Internal Solution (for K⁺ currents): (in mM) 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.3 with KOH.

    • External Solution: (in mM) 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

    • Note: Solutions should be adapted based on the specific ion channel being studied.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage protocol appropriate for activating the channel of interest (e.g., a series of depolarizing steps for Naᵥ channels).

    • Record baseline currents in the absence of phentolamine.

    • Perfuse the cells with increasing concentrations of phentolamine acetate and record the currents at each concentration.

    • Wash out the drug to check for reversibility.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step.

    • Plot the current-voltage (I-V) relationship.

    • Generate a dose-response curve by plotting the percentage of current inhibition against the phentolamine concentration to determine the IC₅₀.

Protocol 2: Luciferase Reporter Gene Assay for α-Adrenergic Receptor Antagonism

Objective: To functionally confirm the antagonist activity of phentolamine at α-adrenergic receptors.

Methodology:

  • Cell Line: Use a cell line (e.g., HEK293) stably transfected with the desired alpha-adrenergic receptor subtype and a reporter construct containing a response element (e.g., CRE for α₂-ARs or SRE for α₁-ARs) upstream of a luciferase gene.

  • Cell Culture and Transfection:

    • Plate the cells in a 96-well plate.

    • If not using a stable cell line, co-transfect the cells with the receptor and reporter plasmids.

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

    • Stimulate the cells with a known agonist for the specific alpha-adrenergic receptor subtype (e.g., phenylephrine (B352888) for α₁-ARs or clonidine (B47849) for α₂-ARs) at a concentration that elicits a submaximal response (EC₈₀).

    • Incubate for a further 4-6 hours.

  • Luminescence Measurement:

    • Lyse the cells and add the luciferase substrate.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., untreated cells).

    • Plot the agonist-induced luciferase activity against the concentration of phentolamine to generate an inhibition curve and calculate the IC₅₀.

Visualizations

Phentolamine_On_Target_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_AR α₁-AR Norepinephrine->Alpha1_AR Alpha2_AR α₂-AR (Presynaptic) Norepinephrine->Alpha2_AR PLC PLC Alpha1_AR->PLC Activates NE_Release_Inhibition Inhibition of NE Release Alpha2_AR->NE_Release_Inhibition Phentolamine Phentolamine Phentolamine->Alpha1_AR Phentolamine->Alpha2_AR PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release

Caption: Phentolamine's on-target mechanism of action.

Phentolamine_Off_Target_Effects cluster_ion_channels Ion Channels cluster_cellular_effects Cellular Effects Phentolamine Phentolamine KATP_Channel K-ATP Channel Phentolamine->KATP_Channel Blocks NaV_Channel Naᵥ Channel Phentolamine->NaV_Channel Blocks Membrane_Potential Altered Membrane Potential KATP_Channel->Membrane_Potential NaV_Channel->Membrane_Potential Ion_Homeostasis Disrupted Ion Homeostasis Membrane_Potential->Ion_Homeostasis Cytotoxicity Potential Cytotoxicity Ion_Homeostasis->Cytotoxicity

Caption: Phentolamine's off-target effects on ion channels.

Troubleshooting_Workflow Start Unexpected Cellular Response to Phentolamine Isolate_Target Isolate On- vs. Off-Target Effect Start->Isolate_Target Control_Compounds Use Structurally Unrelated Controls Isolate_Target->Control_Compounds Knockout_Models Use Knockout/ Knockdown Cell Lines Isolate_Target->Knockout_Models On_Target Effect is Likely On-Target Control_Compounds->On_Target Same Response Off_Target Effect is Likely Off-Target Control_Compounds->Off_Target Different Response Knockout_Models->On_Target Effect Abolished Knockout_Models->Off_Target Effect Persists Identify_Off_Target Identify Specific Off-Target Off_Target->Identify_Off_Target Patch_Clamp Patch-Clamp for Ion Channels Identify_Off_Target->Patch_Clamp Specific_Modulators Use Specific Channel Modulators Identify_Off_Target->Specific_Modulators Conclusion Characterize and Report Off-Target Effect Patch_Clamp->Conclusion Specific_Modulators->Conclusion

Caption: A logical workflow for troubleshooting phentolamine's effects.

References

Technical Support Center: Phentolamine Acetate Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phentolamine (B1677648). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between phentolamine acetate (B1210297) and phentolamine mesylate for in vivo studies?

A1: While both are salts of the non-selective alpha-adrenergic antagonist phentolamine, phentolamine mesylate is more commonly used and extensively documented in published animal studies. Phentolamine acetate is described as having anti-inflammatory and anticancer properties, but most of the available pharmacokinetic and stability data pertains to the mesylate salt. For in vivo research, the choice of salt may influence solubility and stability, but in terms of pharmacological action, both deliver the active phentolamine molecule.

Q2: How should I prepare and store phentolamine solutions for animal injection?

A2: Phentolamine mesylate solutions are known to be unstable and should ideally be prepared fresh for each experiment.[1][2] Reconstituted phentolamine mesylate solution (5 mg/mL in sterile water) is reported to be stable for 48 hours at room temperature or for one week when refrigerated at 2-8°C.[1] However, to ensure potency and minimize degradation, immediate use is strongly recommended.[1] Aqueous solutions of phentolamine hydrochloride are not recommended for storage.[2]

Q3: What are the common administration routes for phentolamine in animal studies?

A3: Common routes for administering phentolamine in animal models include:

  • Intraperitoneal (IP) injection: Widely used in rodents for systemic delivery.[3]

  • Intravenous (IV) injection: Provides rapid and complete bioavailability.[4][5]

  • Subcutaneous (SC) injection: Used for localized delivery or slower systemic absorption.[6][7]

  • Intracerebroventricular (ICV) injection: For direct administration to the central nervous system.[8]

The choice of administration route depends on the specific research question, the target tissue, and the desired pharmacokinetic profile.

Troubleshooting Guides

This section addresses specific issues that may arise during the administration of phentolamine in animal studies.

Issue 1: Unexpected Animal Mortality or Severe Adverse Reactions

Symptoms:

  • Sudden death of the animal post-injection.

  • Severe, prolonged hypotension (low blood pressure).

  • Extreme tachycardia (rapid heart rate) or arrhythmias.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Overdose - Carefully review dose calculations. Phentolamine has a narrow therapeutic window, and excessive doses can be lethal. - Consider starting with a lower dose and titrating up to the desired effect based on pilot studies.
Rapid Intravenous Injection - Administer IV injections slowly to avoid a rapid drop in blood pressure. - Consider using an infusion pump for more controlled delivery.
Animal Stress - Ensure proper handling and restraint techniques to minimize stress, which can affect cardiovascular parameters.
Anesthetic Interaction - Be aware of potential interactions with anesthetic agents that can also affect cardiovascular function. Adjust phentolamine or anesthetic dosage accordingly.
Issue 2: High Variability in Experimental Results

Symptoms:

  • Inconsistent physiological responses between animals in the same treatment group.

  • Lack of a clear dose-response relationship.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Injection Technique - Ensure all personnel are thoroughly trained in the chosen administration route (e.g., proper IP injection location to avoid injection into organs). - For IP injections in mice, a two-person injection technique has been shown to reduce the error rate significantly.
Solution Instability - Prepare fresh phentolamine solutions for each experiment to avoid degradation and loss of potency.[1][2]
Incorrect Administration - For IV injections, confirm proper catheter placement within the vein. - For IP injections, ensure the solution is delivered into the peritoneal cavity and not into the subcutaneous space or an organ.
Issue 3: Local Site Reactions Post-Injection

Symptoms:

  • Swelling, redness, or inflammation at the injection site.

  • Ulceration or necrosis of the skin (more common with extravasation of vasoconstrictors, but can be a concern with irritating formulations).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Irritating Formulation - Ensure the pH of the phentolamine solution is within a physiologically acceptable range. - Consider diluting the drug in a larger volume of sterile saline to reduce its concentration.
Improper Subcutaneous Injection - For SC injections, ensure the needle is in the subcutaneous space and not intradermally. - Rotate injection sites if multiple injections are required.
Needle Trauma - Use an appropriate needle gauge for the animal size and injection volume.[9]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of Phentolamine in Mice

Materials:

  • Phentolamine (acetate or mesylate)

  • Sterile saline (0.9% NaCl)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Animal scale

Procedure:

  • Preparation:

    • Accurately weigh the mouse to determine the correct dose.

    • Prepare a fresh solution of phentolamine in sterile saline at the desired concentration.

  • Restraint:

    • Gently restrain the mouse by scruffing the back of the neck to immobilize the head and body.

    • Tilt the mouse's head downwards at a slight angle.

  • Injection:

    • Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder or cecum injury.[10]

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no blood or urine is drawn back, which would indicate improper needle placement.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring:

    • Observe the animal for any immediate adverse reactions, such as respiratory distress or lethargy.

Protocol 2: Intravenous (IV) Injection of Phentolamine in Rats

Materials:

  • Phentolamine (acetate or mesylate)

  • Sterile saline (0.9% NaCl)

  • Sterile syringes (1 mL) and needles (27-30 gauge) or infusion catheter

  • Restraining device for rats

  • Heat lamp or warming pad

Procedure:

  • Preparation:

    • Weigh the rat to calculate the accurate dose.

    • Prepare a fresh, sterile solution of phentolamine in saline.

  • Restraint and Vein Dilation:

    • Place the rat in a suitable restraining device.

    • Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.

  • Injection:

    • Swab the tail with 70% ethanol (B145695) to clean the injection site.

    • Insert the needle, bevel up, into one of the lateral tail veins.

    • A successful insertion is often indicated by a small flash of blood in the needle hub.

    • Inject the phentolamine solution slowly.

    • If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-insert.

  • Post-injection Care:

    • After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze to prevent bleeding.

    • Return the rat to its cage and monitor for any adverse effects.

Data Presentation

Table 1: Stability of Phentolamine Mesylate Solutions

Storage ConditionStability DurationConcentration LossReference
Room Temperature48 hoursNot specified[1]
Refrigerated (2-8°C)1 weekNot specified[1]
Mixed with Papaverine (5°C)30 days< 3%[11]
Mixed with Papaverine (25°C)30 days< 5%[11]

Table 2: Pharmacokinetic Parameters of Phentolamine

SpeciesAdministration RouteDoseHalf-life (t½)Key FindingsReference
DogIntravenous Infusion100 µg/kg/min19 minutesIncreased heart rate by 50-70%; decreased total peripheral resistance by 20%.[5][12]
HumanSubmucosal Injection0.2 - 0.8 mg3.84 - 4.07 hoursPeak plasma concentration reached in 12-13 minutes.[13]

Mandatory Visualizations

Phentolamine Signaling Pathways

phentolamine_signaling cluster_alpha1 Alpha-1 Adrenergic Receptor Signaling cluster_alpha2 Alpha-2 Adrenergic Receptor Signaling (Presynaptic) Phentolamine1 Phentolamine Alpha1 α1-Adrenergic Receptor Phentolamine1->Alpha1 Blocks Gq Gq Protein Alpha1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction Phentolamine2 Phentolamine Alpha2 α2-Adrenergic Receptor Phentolamine2->Alpha2 Blocks Gi Gi Protein Alpha2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to NE_release Norepinephrine Release cAMP->NE_release Inhibits

Caption: Phentolamine's dual blockade of α1 and α2 adrenergic receptors.

Experimental Workflow for In Vivo Phentolamine Study

experimental_workflow start Start prep Prepare Fresh Phentolamine Solution start->prep animal_prep Animal Preparation (Weighing, Acclimation) prep->animal_prep administer Administer Phentolamine (IP, IV, or SC) animal_prep->administer monitor Monitor Animal for Adverse Reactions administer->monitor data_collection Data Collection (e.g., Blood Pressure, Heart Rate) monitor->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: A generalized workflow for conducting an animal study with phentolamine.

References

Phentolamine Acetate Interference with Fluorescent Probes: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from phentolamine (B1677648) acetate (B1210297) in fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: Can phentolamine acetate interfere with my fluorescence assay?

Yes, it is possible. Phentolamine, like many small molecules, has the potential to interfere with fluorescence assays. This interference can manifest as a decrease in signal (quenching) or an unexpected increase in background fluorescence. One study noted that phentolamine can alter the fluorescence of catecholaminergic structures in brain tissue, suggesting an influence on fluorescence in a biological context.[1] While this was identified as a physiological effect, direct chemical interference with fluorescent probes should also be considered.

Q2: What is the mechanism of phentolamine interference?

The exact mechanism of direct interference by phentolamine with specific fluorescent probes is not well-documented in publicly available literature. However, potential mechanisms for small molecule interference in fluorescence assays include:

  • Fluorescence Quenching: Phentolamine may directly interact with the fluorescent probe, causing a decrease in its fluorescence intensity. This can occur through dynamic (collisional) or static (complex formation) quenching.[2]

  • Inner Filter Effect: If this compound absorbs light in the same spectral region as the excitation or emission wavelengths of the fluorescent probe, it can reduce the light reaching the fluorophore or the detector, respectively.[3]

  • Spectral Overlap: Phentolamine itself may be fluorescent, contributing to the background signal if its emission spectrum overlaps with that of the probe.[4]

Q3: Which fluorescent probes are most likely to be affected by phentolamine?

Without specific studies on phentolamine's interactions, it is difficult to predict which probes will be most affected. Interference is highly dependent on the chemical structures of both the drug and the dye, as well as their spectral properties. Probes with excitation or emission wavelengths that overlap with the absorbance spectrum of phentolamine are more susceptible to the inner filter effect.

Q4: How can I determine if phentolamine is interfering with my experiment?

A series of control experiments are essential. These include measuring the fluorescence of your probe in the presence and absence of phentolamine (at the same concentration used in your experiment) and measuring the absorbance and fluorescence spectra of phentolamine alone.

Troubleshooting Guides

If you suspect this compound is interfering with your fluorescence measurements, follow these troubleshooting steps.

Issue 1: Decreased Fluorescence Signal (Potential Quenching)

Symptoms:

  • Lower than expected fluorescence intensity in samples treated with phentolamine.

  • A dose-dependent decrease in fluorescence with increasing phentolamine concentration.

Troubleshooting Workflow:

G start Start: Decreased Signal Observed control1 Run Control Experiment: Measure probe fluorescence +/- phentolamine (no biological sample) start->control1 decision1 Is fluorescence decreased in the presence of phentolamine? control1->decision1 quenching Potential Direct Quenching decision1->quenching Yes no_direct_quenching Direct quenching is unlikely. Consider biological effects or other experimental variables. decision1->no_direct_quenching No absorbance Measure Absorbance Spectrum of Phentolamine quenching->absorbance overlap Check for spectral overlap with probe's excitation/ emission wavelengths absorbance->overlap decision2 Is there significant spectral overlap? overlap->decision2 ife Potential Inner Filter Effect decision2->ife Yes mitigate Implement Mitigation Strategies: - Use shorter path-length cuvettes - Adjust probe/phentolamine concentrations - Select a different fluorescent probe decision2->mitigate No, but quenching is still possible. Consider static/dynamic quenching studies. ife->mitigate

Caption: Troubleshooting workflow for decreased fluorescence signal.

Issue 2: High Background Fluorescence

Symptoms:

  • Elevated fluorescence signal in control wells containing phentolamine but no biological target.

  • Difficulty distinguishing the signal from the background.

Troubleshooting Workflow:

G start Start: High Background Observed control1 Run Control Experiment: Measure fluorescence of phentolamine alone in assay buffer start->control1 decision1 Is phentolamine intrinsically fluorescent at the assay wavelengths? control1->decision1 autofluorescence Phentolamine Autofluorescence decision1->autofluorescence Yes no_autofluorescence Phentolamine is not the source of high background. Investigate other sources (e.g., contaminated reagents, plasticware). decision1->no_autofluorescence No mitigate Implement Mitigation Strategies: - Subtract background fluorescence from all readings - Use a spectrally distinct fluorescent probe - Reduce phentolamine concentration if possible autofluorescence->mitigate

Caption: Troubleshooting workflow for high background fluorescence.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the potential effects of phentolamine on a generic fluorescent probe. Researchers should generate their own data for their specific experimental conditions.

Table 1: Hypothetical Absorbance and Fluorescence Properties

CompoundAbsorbance Max (nm)Emission Max (nm)
This compound~280, ~410 (with DDQ)[2]Not Reported
Fluorescent Probe X488520
Fluorescent Probe Y633670

Table 2: Example of Phentolamine Interference Data

Phentolamine (µM)Fluorescence of Probe X (RFU)% Quenching
010,0000%
109,5005%
507,80022%
1006,20038%

Experimental Protocols

Protocol 1: Characterizing Phentolamine's Spectral Properties

Objective: To determine the absorbance and fluorescence spectra of this compound in your experimental buffer.

Materials:

  • This compound

  • Experimental buffer

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes

Methodology:

  • Prepare a stock solution of this compound in your experimental buffer.

  • Prepare a series of dilutions of this compound in the same buffer, covering the concentration range used in your experiments.

  • Absorbance Measurement:

    • Using the spectrophotometer, scan the absorbance of each dilution from 200 to 800 nm.

    • Use the experimental buffer as a blank.

    • Identify any absorbance peaks, particularly in the range of your fluorescent probe's excitation and emission wavelengths.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, measure the emission spectrum of each phentolamine dilution.

    • Excite the samples at the excitation wavelength of your fluorescent probe.

    • Measure the emission across a range that includes your probe's emission spectrum.

    • Also, measure an excitation spectrum by setting the emission wavelength to that of your probe's maximum emission and scanning the excitation wavelengths.

Protocol 2: Assessing Direct Quenching of a Fluorescent Probe

Objective: To determine if this compound directly quenches the fluorescence of your probe.

Materials:

  • This compound stock solution

  • Fluorescent probe stock solution

  • Experimental buffer

  • Spectrofluorometer or plate reader

  • Microplates or cuvettes

Methodology:

  • Prepare a working solution of your fluorescent probe at a fixed concentration in the experimental buffer.

  • Prepare a serial dilution of this compound in the experimental buffer.

  • In a microplate or cuvette, mix the fluorescent probe solution with each concentration of the phentolamine dilution series. Include a control with the probe and buffer only (no phentolamine).

  • Incubate the samples for a short period to allow for any interactions to occur.

  • Measure the fluorescence intensity at the probe's optimal excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of the phentolamine concentration to determine if there is a dose-dependent decrease in signal.

Signaling Pathway and Experimental Logic

The following diagram illustrates the logical flow for investigating potential interference.

G cluster_experiment Fluorescence Experiment cluster_interpretation Data Interpretation cluster_troubleshooting Troubleshooting probe Fluorescent Probe measurement Fluorescence Measurement probe->measurement target Biological Target target->measurement phentolamine This compound phentolamine->measurement observed_effect Observed Change in Fluorescence measurement->observed_effect biological Biological Effect of Phentolamine observed_effect->biological Hypothesis 1 interference Direct Interference observed_effect->interference Hypothesis 2 quenching Quenching interference->quenching ife Inner Filter Effect interference->ife autofluorescence Autofluorescence interference->autofluorescence

Caption: Logical flow for investigating phentolamine interference.

References

Adjusting phentolamine acetate concentration for tissue-specific effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phentolamine (B1677648) acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the use of phentolamine acetate in experimental settings. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Phentolamine is a potent, reversible, and non-selective alpha-adrenergic receptor antagonist.[1][2] It competitively blocks both α1 and α2-adrenergic receptors.[1][3] The blockade of α1 receptors on vascular smooth muscle leads to vasodilation and a decrease in peripheral resistance, resulting in a hypotensive effect.[3][4] Its antagonism of presynaptic α2 receptors can inhibit the negative feedback loop for norepinephrine (B1679862) release, which may lead to an increase in heart rate (reflex tachycardia).[1] Phentolamine may also have some stimulatory effects on β-adrenergic receptors.[4]

Q2: How should I prepare and store this compound solutions?

Phentolamine mesylate is typically supplied as a crystalline solid.[5] For experimental use, it can be dissolved in organic solvents like ethanol, DMSO, and dimethyl formamide (B127407) (DMF).[5] The solubility is approximately 15 mg/mL in ethanol, 30 mg/mL in DMSO, and 50 mg/mL in DMF.[5] For aqueous solutions, it can be dissolved directly in buffers like PBS (pH 7.2) at a concentration of about 10 mg/mL.[5] It is recommended to make further dilutions into your experimental buffer or isotonic saline immediately before use.[5] While reconstituted solutions can be stable for short periods if refrigerated, it is best practice to use freshly prepared solutions and not to store aqueous solutions for more than one day.[2][5] For long-term storage, the solid form should be kept at -20°C.[5]

Q3: What are the typical starting concentrations for in vitro and in vivo experiments?

The optimal concentration of this compound is highly dependent on the specific tissue, experimental model, and the research question. The following table provides general starting ranges based on literature. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.

Application Tissue/Model Typical Concentration Range Reference
In VitroIsolated Rat Aortic Rings1 µM - 10 µM[6][7]
Isolated Cardiac Tissue (Rat)1 µM[8]
Human and Rabbit Corpus CavernosumNanomolar to Micromolar range (for receptor binding and relaxation studies)[9]
Cell Culture (e.g., MRC-5 cells)≤6 µg/mL[10]
In VivoConscious Dogs (IV infusion)100 µg/kg/min[11]
Rats (IV)1-5 mg/kg[12]
Dental Anesthesia Reversal (local injection)0.4 mg per 1.8 mL cartridge[13]

Q4: What are the known off-target effects or non-specific actions of phentolamine?

While phentolamine is primarily an alpha-adrenergic antagonist, it can exhibit other effects, particularly at higher concentrations. It may stimulate β-adrenergic receptors, which can contribute to cardiac effects like tachycardia.[12][14] Some studies suggest that phentolamine can have non-specific effects on vascular smooth muscle that are independent of alpha-receptor blockade.[6] For instance, it has been shown to increase isoproterenol-induced relaxation in rat aorta, potentially by blocking alpha-receptors that are activated by high concentrations of isoproterenol (B85558).[6] Additionally, phentolamine-mediated relaxation of corpus cavernosum tissue may involve a non-adrenergic, endothelium-mediated mechanism related to nitric oxide synthase activation.[9]

Signaling Pathway

Phentolamine acts by blocking the signaling cascade initiated by the binding of agonists like norepinephrine to alpha-adrenergic receptors. The diagram below illustrates the canonical G-protein coupled receptor (GPCR) pathways for α1 and α2 receptors and the points of inhibition by phentolamine.

G_protein_signaling cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling (Presynaptic) NE1 Norepinephrine AR1 α1 Receptor NE1->AR1 Gq Gq Protein AR1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response1 Smooth Muscle Contraction Ca->Response1 PKC->Response1 Phentolamine1 Phentolamine Phentolamine1->AR1 Blocks NE2 Norepinephrine AR2 α2 Receptor NE2->AR2 Gi Gi Protein AR2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Response2 ↓ Norepinephrine Release cAMP->Response2 Phentolamine2 Phentolamine Phentolamine2->AR2 Blocks

Phentolamine's antagonism of α1 and α2 adrenergic signaling pathways.

Troubleshooting Guide

Problem: I am not observing the expected antagonist effect (e.g., vasodilation) with phentolamine.

Troubleshooting_No_Effect Start No antagonist effect observed Q1 Is the phentolamine solution fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the concentration sufficient? A1_Yes->Q2 Sol1 Prepare fresh solution. Phentolamine in aqueous buffer is not stable long-term. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the tissue/cell model viable and responsive to an agonist? A2_Yes->Q3 Sol2 Perform a dose-response curve. Increase concentration incrementally. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is there a potential drug interaction in your experimental medium? A3_Yes->Q4 Sol3 Check tissue health. Confirm response with a known alpha-adrenergic agonist (e.g., phenylephrine). A3_No->Sol3 A4_Yes Possible Q4->A4_Yes A4_No Unlikely Q4->A4_No Sol4 Review all components of the medium. Simplify the buffer if possible. A4_Yes->Sol4 End Re-evaluate experimental design or consider alternative antagonists. A4_No->End

Troubleshooting workflow for lack of phentolamine effect.

Problem: I am observing high variability in my results between experiments.

  • Solution Freshness: As highlighted above, always use freshly prepared phentolamine solutions. Degradation of the compound is a common source of variability.

  • Tissue Preparation: Ensure consistent tissue preparation techniques. For vascular ring experiments, variations in ring size or endothelial integrity can significantly alter results.

  • Equilibration Time: Allow for a consistent and adequate equilibration period for the tissue before adding any compounds. A standard is often 60-90 minutes with regular buffer changes.

  • Agonist Concentration: Use a consistent concentration of the agonist that produces a submaximal response (e.g., EC80) to ensure that you can reliably measure antagonism.

Problem: My tissue is showing a diminished response after repeated applications of phentolamine.

  • Tachyphylaxis/Desensitization: While phentolamine is a reversible antagonist, prolonged exposure or repeated high concentrations can lead to receptor desensitization or internalization. Ensure adequate washout periods between applications. A typical washout involves multiple buffer changes over 30-60 minutes.

  • Tissue Viability: Repeated challenges can degrade tissue health. Monitor the tissue's response to a standard stimulus (e.g., KCl) at the beginning and end of the experiment to assess its viability.

Experimental Protocols

Protocol: Determining the IC50 of Phentolamine in Isolated Rat Aortic Rings

This protocol describes a standard method to determine the inhibitory concentration (IC50) of phentolamine against phenylephrine-induced contraction in isolated thoracic aortic rings from rats.

1. Materials and Reagents:

  • This compound

  • Phenylephrine (B352888) (PE)

  • Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose)

  • Oxygen (95% O2 / 5% CO2 gas mixture)

  • Isolated organ bath system with force transducers

  • Data acquisition system

  • Male Wistar rats (250-300g)

2. Aortic Ring Preparation:

  • Humanely euthanize the rat according to approved institutional guidelines.

  • Carefully excise the thoracic aorta and place it in ice-cold K-H solution.

  • Under a dissecting microscope, remove adhering connective and adipose tissue.

  • Cut the aorta into rings of 2-3 mm in length.

  • Suspend the rings between two stainless steel hooks in the organ baths containing K-H solution at 37°C and continuously bubble with 95% O2 / 5% CO2.

3. Experimental Procedure:

  • Equilibrate the aortic rings for 60-90 minutes under a resting tension of 2 g. Replace the K-H solution every 15-20 minutes.

  • After equilibration, test the viability of the rings by inducing a contraction with 60 mM KCl.

  • Wash the rings and allow them to return to baseline.

  • To test endothelial integrity, pre-contract the rings with phenylephrine (1 µM) and then add acetylcholine (B1216132) (10 µM). A relaxation of >70% indicates intact endothelium.

  • Wash the rings and allow them to return to baseline.

  • Induce a stable, submaximal contraction with phenylephrine (e.g., at its EC80 concentration, typically around 1 µM).

  • Once the contraction is stable, add phentolamine in a cumulative, concentration-dependent manner (e.g., 10 nM to 100 µM). Allow the response to stabilize at each concentration before adding the next.

  • Record the relaxation at each phentolamine concentration.

4. Data Analysis:

  • Express the relaxation at each phentolamine concentration as a percentage of the maximal contraction induced by phenylephrine.

  • Plot the percentage of relaxation against the log concentration of phentolamine.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Rat & Excise Aorta B Clean & Cut Aorta into Rings (2-3mm) A->B C Suspend Rings in Organ Bath B->C D Equilibrate (60-90 min, 2g tension) C->D E Viability Test (60mM KCl) D->E F Pre-contract with Phenylephrine (PE) E->F G Cumulative Addition of Phentolamine F->G H Record Relaxation Data G->H I Calculate % Relaxation vs. PE contraction H->I J Plot Log[Phentolamine] vs. % Relaxation I->J K Non-linear Regression to find IC50 J->K

Workflow for IC50 determination of phentolamine in aortic rings.

References

Validation & Comparative

A Comparative Guide to Phentolamine Acetate and Prazosin for Alpha-1 Adrenergic Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of phentolamine (B1677648) acetate (B1210297) and prazosin (B1663645), two key antagonists of the alpha-1 adrenergic receptor (α1-AR). We will delve into their respective efficacies, receptor selectivity, and the experimental methodologies used to characterize them, supported by quantitative data from key studies.

Introduction to Alpha-1 Adrenergic Antagonists

Alpha-1 adrenergic receptors are G-protein coupled receptors that mediate the physiological effects of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). Their activation in vascular smooth muscle leads to vasoconstriction. Antagonists of these receptors are critical pharmacological tools and therapeutic agents, primarily for hypertension and benign prostatic hyperplasia. Phentolamine is a non-selective antagonist, blocking both α1 and α2 adrenergic receptors, whereas prazosin is a highly selective α1-adrenergic antagonist[1][2][3]. This fundamental difference in selectivity is the primary determinant of their distinct pharmacological profiles.

Mechanism of Action and Signaling Pathway

Both phentolamine and prazosin act as competitive antagonists at α1-adrenergic receptors. They prevent norepinephrine and epinephrine from binding, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction.

The canonical α1-AR signaling pathway is initiated upon agonist binding, which activates the Gq alpha subunit of the associated heterotrimeric G-protein. This, in turn, stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC culminate in smooth muscle contraction.

alpha1_signaling Alpha-1 Adrenergic Receptor Signaling Pathway Agonist Norepinephrine/ Epinephrine Receptor α1-Adrenergic Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum Ca2+ Store IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca2+ ER->Ca Releases Ca->PKC Activates Response Smooth Muscle Contraction Ca->Response PKC->Response experimental_workflow Comparative Experimental Workflow cluster_binding Radioligand Binding Assay (Ki Determination) cluster_functional Functional Assay (pA2 Determination) b1 Prepare Membranes (e.g., from cells expressing α1/α2 subtypes) b2 Incubate Membranes with: 1. Fixed [3H]-Prazosin (Radioligand) 2. Increasing concentrations of Test Antagonist (Prazosin or Phentolamine) b1->b2 b3 Separate Bound from Free Radioligand via Filtration b2->b3 b4 Quantify Radioactivity on Filter (Scintillation Counting) b3->b4 b5 Calculate IC50 and convert to Ki using Cheng-Prusoff equation b4->b5 f1 Mount Vascular Tissue (e.g., Rat Aortic Ring) in an Organ Bath f2 Generate Control Agonist (e.g., Phenylephrine) Cumulative Concentration-Response Curve f1->f2 f3 Incubate Tissue with a Fixed Concentration of Antagonist (Prazosin or Phentolamine) f2->f3 f4 Generate a Second Agonist Concentration-Response Curve f3->f4 f5 Repeat steps 3-4 with multiple antagonist concentrations f4->f5 f6 Construct Schild Plot and Determine pA2 Value f5->f6

References

Phentolamine Acetate vs. Yohimbine: A Comparative Analysis of Alpha-2 Adrenergic Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of phentolamine (B1677648) acetate (B1210297) and yohimbine (B192690), two prominent antagonists of alpha-2 (α2) adrenergic receptors. By examining their binding affinities, selectivity, and functional antagonism, supported by experimental data and protocols, this document aims to equip researchers with the critical information needed for informed decisions in drug development and scientific investigation.

At a Glance: Key Differences

FeaturePhentolamineYohimbine
Selectivity Non-selective α-adrenergic antagonist (blocks both α1 and α2 receptors)Selective α2-adrenergic antagonist
Primary Use in Research As a non-selective tool to probe the effects of general α-adrenergic blockade.As a selective tool to investigate the role of α2-adrenergic receptors.
Clinical Relevance Historically used for hypertensive crises, particularly in pheochromocytoma, and in the treatment of erectile dysfunction.[1][2][3]Used in veterinary medicine to reverse sedation and as a research tool to study sympathetic nervous system activity; has been investigated for erectile dysfunction.[4][5][6]

Quantitative Comparison of Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a crucial determinant of its potency. This is often expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi), where a lower Ki and a higher pKi indicate greater binding affinity. The following tables summarize the binding affinities of phentolamine and yohimbine for various adrenergic receptor subtypes, as determined by radioligand binding assays.

Table 1: Phentolamine Binding Affinities (Ki in nM)

Receptor SubtypeHuman Ki (nM)Rat Ki (nM)Bovine Ki (nM)
α2A 2.25 - 55.9[7]-2.1[7]
α2B ---
α2C ---
α1A ---
α1B ---
α1D -45[7]-

Table 2: Yohimbine Binding Affinities (Ki in nM)

Receptor SubtypeHuman Ki (nM)Porcine Ki (nM)Bovine Ki (nM)
α2A 3.16 - 5.01-3.6[8]
α2B 2.00--
α2C 0.254.4[8]-
α1A 200--
α1B 158--
α1D 158--

Note: The variability in Ki values can be attributed to different experimental conditions, such as the radioligand used and the cell line expressing the receptor.

From the data, it is evident that yohimbine displays significantly higher selectivity for the α2-adrenergic receptor subtypes over the α1 subtypes. In contrast, phentolamine is a potent antagonist at both α1 and α2 receptors, confirming its non-selective profile.[1][4][9]

Signaling Pathways and Mechanism of Action

Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein, Gi.[10] Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream effectors. Phentolamine and yohimbine, as antagonists, bind to these receptors and prevent the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine, thereby inhibiting this signaling cascade.

alpha2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Norepinephrine) Receptor α2-Adrenergic Receptor Agonist->Receptor Activates Antagonist Antagonist (Phentolamine/Yohimbine) Antagonist->Receptor Blocks G_protein Gi Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Figure 1. Alpha-2 Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The determination of binding affinities (Ki values) for phentolamine and yohimbine is typically achieved through competitive radioligand binding assays.

Key Experimental Method: Competitive Radioligand Binding Assay

This assay measures the ability of a non-radiolabeled compound (the "competitor," e.g., phentolamine or yohimbine) to displace a radiolabeled ligand that has a known high affinity for the receptor.[11][12][13]

1. Membrane Preparation:

  • Cells or tissues expressing the α2-adrenergic receptor are homogenized and centrifuged to isolate the cell membranes, which contain the receptors.[14]

2. Incubation:

  • A constant concentration of a suitable radioligand (e.g., [3H]-yohimbine or [3H]-rauwolscine) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled competitor (phentolamine or yohimbine) are added to the incubation mixture.

  • The mixture is incubated at a specific temperature for a set duration to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

4. Quantification:

  • The radioactivity retained on the filter is measured using a scintillation counter.

5. Data Analysis:

  • The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (Cells/Tissues expressing α2-receptors) Incubation 2. Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]-Yohimbine) Radioligand->Incubation Competitor Unlabeled Competitor (Phentolamine or Yohimbine) Competitor->Incubation Filtration 3. Filtration (Separate bound from free radioligand) Incubation->Filtration Counting 4. Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Plotting 5. Plot Competition Curve (% Specific Binding vs. [Competitor]) Counting->Plotting IC50 6. Determine IC50 Plotting->IC50 Ki_Calc 7. Calculate Ki (Cheng-Prusoff Equation) IC50->Ki_Calc

Figure 2. Experimental Workflow for Competitive Radioligand Binding Assay.

Conclusion

Phentolamine acetate and yohimbine are both valuable pharmacological tools for studying the adrenergic system, but their utility is dictated by their distinct selectivity profiles. Phentolamine acts as a non-selective α-adrenergic antagonist, making it suitable for studies where a broad blockade of both α1 and α2 receptors is desired. In contrast, yohimbine's high selectivity for α2-adrenergic receptors makes it the preferred agent for specifically investigating the physiological and pathological roles of this receptor subtype. The choice between these two antagonists should be carefully considered based on the specific research question and the desired level of receptor selectivity.

References

A Comparative Guide to Validating Phentolamine Acetate Effects in Isolated Rat Aorta Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phentolamine (B1677648) acetate's effects with alternative alpha-adrenoceptor antagonists in isolated rat aorta preparations. It includes detailed experimental protocols, comparative data on antagonist potency, and visualizations of key biological pathways and workflows to support researchers in their study design and interpretation.

Introduction to Phentolamine and its Alternatives

Phentolamine is a non-selective alpha-adrenergic antagonist, meaning it blocks both α1 and α2 adrenergic receptors. This action inhibits vasoconstriction induced by catecholamines like norepinephrine (B1679862) and phenylephrine (B352888), leading to vasodilation.[1][2][3] In the context of isolated rat aorta studies, phentolamine is a valuable tool for investigating the role of the alpha-adrenergic system in vascular tone.

For a comprehensive understanding, it is crucial to compare phentolamine's effects with other alpha-blockers with different receptor selectivity and mechanisms of action. This guide focuses on the following alternatives:

  • Prazosin (B1663645): A selective α1-adrenergic receptor antagonist.[3][4]

  • Yohimbine (B192690): A selective α2-adrenergic receptor antagonist.[2]

  • Phenoxybenzamine: An irreversible, non-selective alpha-adrenergic antagonist.[5]

Experimental Protocols

A standardized protocol is essential for obtaining reproducible and comparable results in isolated rat aorta studies.

Preparation of Isolated Rat Aortic Rings
  • Animal Euthanasia and Aorta Dissection: Male Wistar rats (200-250g) are euthanized by a method approved by the institutional animal care and use committee. The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit physiological salt solution (PSS).

  • Aortic Ring Preparation: The aorta is cleaned of adhering connective and adipose tissue. It is then cut into rings of approximately 3-5 mm in length. For studies investigating the role of the endothelium, care should be taken to avoid damaging the intimal surface. In some experiments, the endothelium can be mechanically removed by gently rubbing the inner surface of the ring with a fine wire or wooden stick.

  • Endothelium Integrity Check: The functional integrity of the endothelium is confirmed by assessing the relaxation response to acetylcholine (B1216132) (ACh, e.g., 10⁻⁶ M) in rings pre-contracted with an α1-agonist like phenylephrine (e.g., 10⁻⁶ M). A relaxation of >80% is typically considered indicative of an intact endothelium. The absence of a significant relaxation confirms successful endothelium removal.

Isometric Tension Recording in an Organ Bath
  • Mounting: Each aortic ring is mounted between two L-shaped stainless steel hooks in a 10 mL jacketed glass organ bath. The lower hook is fixed, and the upper hook is connected to an isometric force transducer.

  • Environment: The organ bath is filled with Krebs-Henseleit PSS maintained at 37°C and continuously aerated with carbogen (B8564812) gas (95% O₂ / 5% CO₂). The composition of the Krebs-Henseleit solution is typically (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, and glucose 11.0.

  • Equilibration and Tensioning: The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams. The PSS is replaced every 15-20 minutes during this period.

  • Viability Check: After equilibration, the viability of the tissue is assessed by inducing a contraction with a depolarizing agent, typically potassium chloride (KCl, e.g., 60-80 mM).

Experimental Procedure for Evaluating Antagonist Effects
  • Pre-contraction: A stable, submaximal contraction is induced in the aortic rings using an α1-adrenergic agonist such as phenylephrine (e.g., 10⁻⁶ M) or norepinephrine.

  • Cumulative Addition of Antagonist: Once a stable contractile plateau is reached, the alpha-adrenoceptor antagonist (phentolamine, prazosin, yohimbine, or phenoxybenzamine) is added to the organ bath in a cumulative manner, with increasing concentrations (typically in half-log increments).

  • Data Acquisition: The relaxation response at each antagonist concentration is recorded as a percentage of the initial pre-contraction.

  • Data Analysis: Concentration-response curves are plotted, and potency values such as IC50 (the concentration of antagonist that produces 50% of the maximal relaxation) or pA2 (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve) are calculated.

Comparative Data Presentation

The following tables summarize the key characteristics and reported potency values of phentolamine and its alternatives in isolated rat aorta preparations.

Table 1: General Characteristics of Alpha-Adrenoceptor Antagonists

AntagonistReceptor SelectivityMechanism of Action
Phentolamine Non-selective (α1 and α2)Competitive, Reversible
Prazosin Selective α1Competitive, Reversible
Yohimbine Selective α2Competitive, Reversible
Phenoxybenzamine Non-selective (α1 and α2)Non-competitive, Irreversible

Table 2: Comparative Potency of Alpha-Adrenoceptor Antagonists in Rat Aorta

AntagonistParameterAgonistPotency ValueCitation
Phentolamine pA2Phenylephrine7.9
Prazosin pA2Phenylephrine9.39 - 9.61
Yohimbine --Lower potency than phentolamine and prazosin[3]
Phenoxybenzamine -PhenylephrinePotent, irreversible antagonist[5]

Note: Direct comparative IC50 values for relaxation are not consistently available across the literature. The pA2 value is a measure of antagonist potency, with a higher value indicating greater potency.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the typical workflow for studying the effects of alpha-adrenoceptor antagonists in isolated rat aorta.

experimental_workflow cluster_prep Tissue Preparation cluster_organ_bath Organ Bath Setup cluster_experiment Experiment cluster_analysis Data Analysis euthanasia Rat Euthanasia dissection Aorta Dissection euthanasia->dissection rings Cut Aortic Rings dissection->rings mount Mount Rings rings->mount equilibrate Equilibrate & Apply Tension mount->equilibrate viability Viability Check (KCl) equilibrate->viability precontract Pre-contract (Phenylephrine) viability->precontract add_antagonist Cumulative Antagonist Addition precontract->add_antagonist record Record Relaxation add_antagonist->record plot Plot Dose-Response Curves record->plot calculate Calculate Potency (pA2/IC50) plot->calculate

Figure 1: Experimental workflow for isolated rat aorta studies.
Alpha-Adrenoceptor Signaling Pathway in Vascular Smooth Muscle

This diagram illustrates the signaling cascade initiated by the activation of α1 and α2 adrenoceptors in vascular smooth muscle cells, leading to vasoconstriction, and how antagonists block this process.

signaling_pathway cluster_agonists Agonists cluster_receptors Adrenoceptors cluster_antagonists Antagonists cluster_downstream Downstream Signaling norepinephrine Norepinephrine/ Phenylephrine alpha1 α1 Receptor norepinephrine->alpha1 alpha2 α2 Receptor norepinephrine->alpha2 gq Gq protein activation alpha1->gq gi Gi protein activation alpha2->gi phentolamine Phentolamine phentolamine->alpha1 blocks phentolamine->alpha2 blocks prazosin Prazosin prazosin->alpha1 blocks yohimbine Yohimbine yohimbine->alpha2 blocks phenoxybenzamine Phenoxybenzamine phenoxybenzamine->alpha1 blocks (irreversible) phenoxybenzamine->alpha2 blocks (irreversible) plc PLC activation gq->plc ip3_dag IP3 & DAG production plc->ip3_dag ca_release Ca²⁺ release from SR ip3_dag->ca_release mlck MLCK activation ca_release->mlck contraction Vasoconstriction mlck->contraction ac Adenylyl Cyclase inhibition gi->ac camp ↓ cAMP ac->camp camp->contraction potentiates

Figure 2: Alpha-adrenoceptor signaling in vascular smooth muscle.
Logical Comparison of Alpha-Adrenoceptor Antagonists

This diagram provides a logical framework for comparing phentolamine with its alternatives based on their key characteristics.

Figure 3: Comparison of key characteristics of alpha-blockers.

Conclusion

The choice of an alpha-adrenoceptor antagonist for studies in isolated rat aorta depends on the specific research question. Phentolamine serves as a valuable non-selective tool to probe the overall contribution of alpha-adrenergic signaling. In contrast, prazosin and yohimbine allow for the dissection of the specific roles of α1 and α2 receptors, respectively. Phenoxybenzamine, with its irreversible antagonism, is useful for studies involving receptor inactivation. By understanding the distinct profiles of these agents and employing a standardized experimental protocol, researchers can effectively validate and interpret the effects of phentolamine acetate (B1210297) and other alpha-blockers on vascular function.

References

Phentolamine Acetate Specificity in Transfected Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phentolamine (B1677648) acetate's specificity for alpha-adrenergic receptors in transfected cell lines, benchmarked against other common alpha-blockers. Experimental data from radioligand binding and functional assays are presented to objectively evaluate its performance.

Phentolamine is a competitive antagonist of both α1 and α2-adrenergic receptors.[1][2] It is considered a non-selective alpha-blocker.[3] In contrast, prazosin (B1663645) is selective for α1-adrenergic receptors, while yohimbine (B192690) is selective for α2-adrenergic receptors.[4][5] Phenoxybenzamine is an irreversible, non-selective alpha-adrenergic antagonist.[3][6] Understanding the specificity of these compounds is crucial for accurate pharmacological studies and drug development.

Comparative Binding Affinities of Alpha-Adrenergic Antagonists

The binding affinities (Ki) of phentolamine and other alpha-adrenergic antagonists for various alpha-adrenergic receptor subtypes were determined using radioligand binding assays in transfected cell lines. Lower Ki values indicate higher binding affinity.

AntagonistCell LineReceptor SubtypeKi (nM)Reference
Phentolamine Rat Heart Membranesα137[7]
Human Plateletsα2~108[8]
CHO Cellsα2A-[9]
CHO Cellsα2C-[10]
Prazosin Rat Heart Membranesα10.35[7]
CHO Cellsα1A1.057[11]
Rat Brain Membranesα10.398[11]
Human Brainα2A>1000[12]
Yohimbine Rat Heart Membranesα1918[7]
CHO Cellsα2A-[9]
Human Fat Cellsα23.7[13]
Phenoxybenzamine Rat Cerebral Cortexα1-[6]
Rat Cerebral Cortexα2-[6]
Human Plateletsα2108[8]

Functional Specificity in Transfected Cell Lines

The functional specificity of phentolamine is determined by its ability to antagonize the downstream signaling pathways of α1 and α2-adrenergic receptors.

  • α1-Adrenergic Receptors: These receptors couple to Gq proteins, activating Phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14][15] This signaling cascade results in an increase in intracellular calcium levels.[14][15]

  • α2-Adrenergic Receptors: These receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16][17]

The following diagrams illustrate these signaling pathways.

alpha1_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol alpha1 α1-Adrenergic Receptor Gq Gq alpha1->Gq Agonist PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) PKC->CellularResponse

Alpha-1 Adrenergic Receptor Signaling Pathway

alpha2_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol alpha2 α2-Adrenergic Receptor Gi Gi alpha2->Gi Agonist AC Adenylyl Cyclase (AC) Gi->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CellularResponse Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->CellularResponse

Alpha-2 Adrenergic Receptor Signaling Pathway

Experimental Protocols

To confirm the specificity of phentolamine acetate (B1210297), the following key experiments are typically performed in transfected cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells, stably expressing specific α-adrenergic receptor subtypes.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor subtype.

Objective: To determine the Ki of phentolamine and other antagonists for α1 and α2-adrenergic receptor subtypes.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture transfected cells (e.g., CHO-α1A, HEK-α2B) to a high density.

    • Harvest cells and homogenize in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer.

  • Competition Binding Assay:

    • Incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2) and varying concentrations of the unlabeled antagonist (phentolamine, prazosin, yohimbine, or phenoxybenzamine).

    • Allow the binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the antagonist.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_binding_workflow start Start culture Culture Transfected Cells start->culture prepare Prepare Cell Membranes culture->prepare incubate Incubate Membranes with Radioligand & Antagonist prepare->incubate filter Separate Bound & Free Ligand incubate->filter measure Measure Radioactivity filter->measure analyze Analyze Data (IC50, Ki) measure->analyze end End analyze->end

Radioligand Binding Assay Workflow
Calcium Mobilization Assay (for α1-Adrenergic Receptors)

This functional assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium.

Objective: To determine the functional potency of phentolamine in blocking α1-adrenergic receptor signaling.

Methodology:

  • Cell Culture and Dye Loading:

    • Seed transfected cells (e.g., HEK-α1A) in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Pre-incubation:

    • Pre-incubate the cells with varying concentrations of phentolamine or other antagonists.

  • Agonist Stimulation and Measurement:

    • Stimulate the cells with a known α1-agonist (e.g., phenylephrine) at a concentration that elicits a submaximal response (EC80).

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Plot the agonist-induced calcium response against the log concentration of the antagonist.

    • Determine the IC50 value for the antagonist.

cAMP Assay (for α2-Adrenergic Receptors)

This functional assay measures the antagonist's ability to reverse agonist-induced inhibition of cAMP production.

Objective: To determine the functional potency of phentolamine in blocking α2-adrenergic receptor signaling.

Methodology:

  • Cell Culture:

    • Culture transfected cells (e.g., CHO-α2A) in a multi-well plate.

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of phentolamine or other antagonists.

    • Stimulate the cells with forskolin (B1673556) (to increase basal cAMP levels) and a known α2-agonist (e.g., UK-14304).

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

  • Data Analysis:

    • Plot the cAMP level against the log concentration of the antagonist.

    • Determine the IC50 value for the antagonist.

Conclusion

The experimental data consistently demonstrate that phentolamine acetate acts as a non-selective antagonist at both α1 and α2-adrenergic receptors. While it exhibits high affinity for both receptor families, it does not discriminate between them, unlike the selective antagonists prazosin (α1) and yohimbine (α2). The functional assays, measuring downstream signaling events, corroborate the binding affinity data. For researchers investigating the specific roles of α1 or α2-adrenergic receptor subtypes, the use of selective antagonists is recommended. However, phentolamine remains a valuable tool for studies requiring broad-spectrum alpha-adrenergic blockade.

References

Phentolamine Acetate's Efficacy in Blocking Norepinephrine-Induced Contraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phentolamine (B1677648) acetate's efficacy in blocking norepinephrine-induced smooth muscle contraction with that of other key alpha-adrenoceptor antagonists. The data presented is compiled from various in vitro studies, offering a quantitative and methodological resource for researchers in pharmacology and drug development.

Executive Summary

Norepinephrine (B1679862), a primary neurotransmitter of the sympathetic nervous system, induces vasoconstriction by activating alpha-adrenoceptors on vascular smooth muscle cells. The blockade of this action is a critical mechanism for various therapeutic agents. This guide focuses on phentolamine, a non-selective alpha-adrenoceptor antagonist, and compares its potency and efficacy with other antagonists, including the selective alpha-1 antagonist prazosin, the irreversible antagonist phenoxybenzamine, and the selective alpha-2 antagonist yohimbine. The presented data, derived from isolated tissue experiments, primarily on rat aorta, allows for a direct comparison of their pharmacological profiles.

Data Presentation: Comparative Antagonist Potency

The following tables summarize the quantitative data on the potency of phentolamine and its alternatives in antagonizing norepinephrine-induced contractions. The data has been compiled from multiple studies; therefore, direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: pA2 Values of Alpha-Adrenoceptor Antagonists against Norepinephrine-Induced Contraction in Rat Aorta

AntagonistReceptor SelectivityAntagonism TypepA2 Value (Rat Aorta)
Phentolamine Non-selective α₁/α₂Competitive7.71[1]
Prazosin Selective α₁Competitive9.85[1]
Yohimbine Selective α₂CompetitiveNot typically evaluated for blocking postsynaptic α₁-mediated contraction
Phenoxybenzamine Non-selective α₁/α₂Non-competitive, IrreversibleNot applicable

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Table 2: IC50 Values of Alpha-Adrenoceptor Antagonists against Norepinephrine-Stimulated Calcium Efflux in Cultured Vascular Smooth Muscle Cells

AntagonistReceptor SelectivityIC50 Value (nM)
Prazosin Selective α₁~0.1[2]
Yohimbine Selective α₂>100[2]

Note: IC50 is the concentration of an antagonist that inhibits the response to an agonist by 50%. This data is from cultured rabbit aortic smooth muscle cells and measures the blockade of norepinephrine-stimulated ⁴⁵Ca²⁺ efflux, a proxy for contraction.

Experimental Protocols

Key Experiment: Isolated Rat Aortic Ring Contraction Assay

This in vitro experiment is a standard method for assessing the contractile and relaxant properties of vasoactive compounds.

1. Tissue Preparation:

  • Male Wistar rats (250-300g) are euthanized by an approved method.

  • The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1).

  • The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 2-3 mm in width.

  • In some experiments, the endothelium may be removed by gently rubbing the intimal surface with a wooden stick.

2. Experimental Setup:

  • Aortic rings are mounted on stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂.

  • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, the viability of the rings is assessed by contracting them with a submaximal concentration of norepinephrine (e.g., 1 µM) or potassium chloride (e.g., 60 mM).

  • Once a stable contraction is achieved, the rings are washed with fresh buffer until they return to baseline tension.

  • A cumulative concentration-response curve to norepinephrine (e.g., 10⁻⁹ to 10⁻⁵ M) is then generated.

  • To assess the effect of an antagonist, the rings are incubated with the antagonist (e.g., phentolamine) for a specific period (e.g., 30 minutes) before generating a second cumulative concentration-response curve to norepinephrine in the presence of the antagonist. This is repeated for several antagonist concentrations.

4. Data Analysis (Schild Analysis):

  • The dose ratio (DR) is calculated for each antagonist concentration by dividing the EC₅₀ of norepinephrine in the presence of the antagonist by the EC₅₀ of norepinephrine in the absence of the antagonist.

  • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

  • For a competitive antagonist, the plot should be linear with a slope not significantly different from 1. The x-intercept of the regression line provides the pA2 value.

Mandatory Visualizations

Signaling Pathway of Norepinephrine-Induced Contraction and Phentolamine Blockade

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NE Norepinephrine Alpha1 α₁-Adrenoceptor NE->Alpha1 Binds to Phentolamine Phentolamine Phentolamine->Alpha1 Blocks Gq Gq protein Alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Sensitizes

Caption: Norepinephrine signaling pathway leading to smooth muscle contraction and its blockade by phentolamine.

Experimental Workflow for Assessing Antagonist Efficacy

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Rat Aorta A2 Prepare Aortic Rings A1->A2 A3 Mount in Organ Bath A2->A3 A4 Equilibrate A3->A4 B1 Generate Control Norepinephrine Concentration-Response Curve A4->B1 B2 Incubate with Antagonist (e.g., Phentolamine) B1->B2 B3 Generate Norepinephrine Concentration-Response Curve in presence of Antagonist B2->B3 B4 Repeat for multiple antagonist concentrations B3->B4 C1 Calculate EC₅₀ values B4->C1 C2 Calculate Dose Ratios (DR) C1->C2 C3 Construct Schild Plot (log(DR-1) vs -log[Antagonist]) C2->C3 C4 Determine pA₂ value C3->C4

Caption: Workflow for determining the potency of an alpha-adrenoceptor antagonist using isolated aortic rings.

References

Phentolamine's Receptor Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phentolamine (B1677648) is a potent, non-selective antagonist of alpha-adrenergic receptors, widely recognized for its utility in the management of hypertensive crises, particularly those associated with pheochromocytoma.[1][2] As an imidazoline (B1206853) derivative, its pharmacological profile extends beyond its primary targets, exhibiting interactions with other receptor systems.[3] This guide provides a comparative analysis of phentolamine's cross-reactivity with various receptors, supported by quantitative binding data and detailed experimental protocols.

Comparative Receptor Binding Profile of Phentolamine

Phentolamine's primary pharmacological action is the competitive blockade of both α1 and α2-adrenergic receptors.[4][5] This non-selectivity is evident in its comparable binding affinities for both receptor subtypes. Furthermore, phentolamine demonstrates affinity for other receptor families, albeit generally at lower potencies. The following table summarizes the binding affinities of phentolamine for a range of receptors, providing a quantitative overview of its selectivity profile.

Receptor FamilyReceptor SubtypeSpeciesAssay TypepKiKi (nM)Reference
Adrenergic α1AHumanRadioligand Binding7.815.8[6]
α1BHumanRadioligand Binding7.912.6[6]
α1DHumanRadioligand Binding7.720.0[6]
α2AHumanRadioligand Binding8.62.5[6]
α2BHumanRadioligand Binding8.35.0[6]
α2CHumanRadioligand Binding8.53.2[6]
Imidazoline I1HumanRadioligand Binding7.9411.4[6]
I2HumanRadioligand Binding< 5>10,000[7]
Serotonin (B10506) 5-HT1AHumanRadioligand Binding6.1794[6]
5-HT1BHumanRadioligand Binding5.53162[6]
5-HT1DHumanRadioligand Binding5.81585[6]
5-HT2AHumanRadioligand Binding6.5316[6]
5-HT2CHumanRadioligand Binding5.91259[6]
Dopamine (B1211576) D2-Functional Assay (pA2)6.3-[8]

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Discussion of Cross-Reactivity

Adrenergic Receptors: Phentolamine exhibits high affinity for all α1 and α2-adrenergic receptor subtypes, consistent with its classification as a non-selective alpha-blocker.[9] Its potent antagonism at these receptors leads to vasodilation and a subsequent decrease in blood pressure.[10]

Imidazoline Receptors: As an imidazoline derivative, phentolamine shows significant affinity for the I1 imidazoline receptor.[6] This interaction may contribute to its overall cardiovascular effects, as I1 receptors are implicated in the central regulation of blood pressure. Its affinity for I2 imidazoline receptors is considerably lower.[7]

Serotonin Receptors: Phentolamine displays measurable affinity for several serotonin receptor subtypes, although this is significantly lower than its affinity for adrenergic receptors. An FDA pharmacology review notes that phentolamine can block 5-HT receptors.[11] The binding affinities are in the micromolar to high nanomolar range, suggesting that these interactions are more likely to occur at higher concentrations of the drug.

Dopamine Receptors: Evidence suggests that phentolamine can act as an antagonist at presynaptic dopamine receptors.[8] Functional studies have determined a pA2 value, which is a measure of antagonist potency, against the dopamine agonist apomorphine. However, direct quantitative binding data (Ki) for dopamine receptor subtypes are not as readily available in comprehensive databases.

Signaling Pathways

The interaction of phentolamine with its primary targets, the α1 and α2-adrenergic receptors, initiates distinct intracellular signaling cascades.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Phentolamine Phentolamine Alpha1 α1-Adrenergic Receptor Phentolamine->Alpha1 Blocks Gq Gq Alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca->CellularResponse PKC->CellularResponse

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

alpha2_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Phentolamine Phentolamine Alpha2 α2-Adrenergic Receptor Phentolamine->Alpha2 Blocks Gi Gi Alpha2->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->CellularResponse

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a ligand for a receptor.

Objective: To determine the binding affinity (Ki) of phentolamine for various receptors.

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The binding of the radioligand is then competed with increasing concentrations of the unlabeled test compound (phentolamine). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Generalized Protocol:

  • Receptor Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.

  • Incubation: The membrane preparation is incubated in a buffer solution containing:

    • A fixed concentration of a specific radioligand (e.g., [³H]-prazosin for α1 receptors).

    • Increasing concentrations of unlabeled phentolamine.

    • For determination of non-specific binding, a high concentration of a known unlabeled ligand is used to saturate the receptors.

  • Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by non-linear regression analysis of the competition curve, and the Ki value is calculated.

binding_assay_workflow start Start receptor_prep Receptor Preparation (Cell Membranes) start->receptor_prep incubation Incubation with Radioligand and Phentolamine receptor_prep->incubation filtration Separation of Bound and Free Ligand (Filtration) incubation->filtration counting Quantification of Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis end End analysis->end

Caption: General Workflow for a Radioligand Binding Assay.

Functional Assays (e.g., cAMP Assays)

Functional assays measure the biological response of a cell to a ligand, determining whether the ligand is an agonist or an antagonist and its potency.

Objective: To determine the functional antagonism (e.g., pA2) of phentolamine at G-protein coupled receptors.

Principle: For Gi-coupled receptors (like α2-adrenergic receptors), activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). To measure antagonism, cells are stimulated with a known agonist in the presence of varying concentrations of the antagonist (phentolamine). The ability of the antagonist to shift the dose-response curve of the agonist to the right is a measure of its potency.

Generalized Protocol for a cAMP Assay (for a Gi-coupled receptor):

  • Cell Culture: Cells stably expressing the receptor of interest are cultured in appropriate media.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of phentolamine.

  • Stimulation: The cells are then stimulated with a fixed concentration of an agonist (e.g., UK-14304 for α2A receptors) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (to stimulate basal cAMP production).

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).

  • Data Analysis: The concentration of phentolamine that requires a two-fold increase in the agonist concentration to produce the same response is used to calculate the pA2 value, a measure of antagonist potency.

Conclusion

Phentolamine is a potent non-selective alpha-adrenergic antagonist with a broader receptor interaction profile. While its primary activity is at α1 and α2-adrenergic receptors, it also exhibits affinity for I1 imidazoline and various serotonin receptors, and functional antagonism at presynaptic dopamine receptors. Understanding this cross-reactivity is crucial for interpreting experimental results and for anticipating potential off-target effects in therapeutic applications. The data and protocols presented in this guide offer a comprehensive resource for researchers in pharmacology and drug development.

References

Phentolamine Acetate in Canine Vasoconstriction Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phentolamine (B1677648) acetate's performance in a canine model of vasoconstriction against the alternative alpha-adrenoceptor antagonist, prazosin (B1663645). The information presented is based on experimental data from peer-reviewed studies, offering an objective analysis to inform preclinical research and drug development.

Executive Summary

Phentolamine is a non-selective alpha-adrenergic antagonist, blocking both α1 and α2 receptors, leading to vasodilation and a decrease in blood pressure.[1][2] In canine models, phentolamine has been demonstrated to effectively counteract vasoconstriction induced by alpha-agonists like phenylephrine (B352888). This guide details the experimental validation of phentolamine, comparing its efficacy and hemodynamic effects with the selective α1-antagonist, prazosin. The data indicates that while both drugs effectively reduce vasoconstriction, their differing receptor selectivity leads to distinct hemodynamic profiles. Phentolamine's non-selective nature results in a more pronounced reflex tachycardia compared to prazosin.

Comparative Performance Data

The following tables summarize the key quantitative data from studies comparing phentolamine and prazosin in canine models.

Table 1: Attenuation of Phenylephrine-Induced Hypertension

DrugDosePhenylephrine Challenge DoseIncrease in Mean Arterial Pressure (mmHg) Post-Blockade
PhentolamineEquidepressor Dose5.0 µg/kg1.9 ± 0.6
PrazosinEquidepressor Dose5.0 µg/kg14.0 ± 1.6
TrimazosinEquidepressor Dose5.0 µg/kg24.0 ± 2.1
Control (no blockade)-5.0 µg/kg53.0 ± 3.5

Data adapted from a study on the effects of alpha-adrenergic receptor blocking agents on coronary circulation in conscious dogs.[3]

Table 2: Hemodynamic Effects of Phentolamine and Prazosin in Conscious Dogs

ParameterPhentolamine (2 mg/kg i.v.)Prazosin (1.2 mg/kg i.v.)
Mean Arterial Pressure ↓ 17 mmHgEquihypotensive to Phentolamine
Heart Rate No significant change
Total Peripheral Resistance ↓ 29%
Cardiac Output No significant change
Plasma Catecholamines No significant change

Data from a study investigating the effects of alpha-adrenoceptor blockade on circulatory control.[2]

Experimental Protocols

1. Phenylephrine-Induced Vasoconstriction and Reversal Model

This protocol outlines the methodology for inducing a hypertensive state in a canine model using phenylephrine, followed by the administration of an alpha-adrenoceptor antagonist to validate its vasodilatory efficacy.

  • Animal Model: Healthy adult beagle dogs of either sex, weighing between 10-15 kg.

  • Anesthesia and Instrumentation:

    • Anesthetize the dogs with an appropriate agent (e.g., sodium pentobarbital).

    • Insert a catheter into the femoral artery to continuously monitor mean arterial pressure (MAP).

    • Place a catheter in the femoral vein for intravenous administration of drugs.

    • Monitor heart rate via electrocardiogram (ECG).

  • Experimental Procedure:

    • Allow the animal to stabilize after instrumentation, and record baseline MAP and heart rate.

    • Administer a bolus intravenous injection of phenylephrine (e.g., 5.0 µg/kg) to induce a significant increase in MAP.

    • After the blood pressure returns to baseline, administer the alpha-adrenoceptor antagonist (phentolamine or prazosin) intravenously.

    • Following a designated period for the antagonist to take effect, administer the same dose of phenylephrine again.

    • Record the change in MAP in response to the second phenylephrine challenge.

    • The attenuation of the hypertensive response to phenylephrine serves as a measure of the alpha-blocker's efficacy.

Visualizations

Signaling Pathway of Phentolamine's Mechanism of Action

cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Vascular Smooth Muscle) cluster_presynaptic Presynaptic Nerve Terminal NE Norepinephrine Alpha1 α1-Adrenergic Receptor NE->Alpha1 Stimulates Alpha2 α2-Adrenergic Receptor NE->Alpha2 Stimulates Phentolamine Phentolamine Phentolamine->Alpha1 Blocks Phentolamine->Alpha2 Blocks Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Leads to Vasodilation Vasodilation Alpha1->Vasodilation Inhibition leads to NE_Inhibition Inhibition of Norepinephrine Release Alpha2->NE_Inhibition Leads to (Autoregulation) Increased_NE Increased Synaptic Norepinephrine Alpha2->Increased_NE Blockade leads to NE_Release Norepinephrine Release Start Start: Anesthetized Canine Model Instrumentation Instrumentation: - Femoral Artery Catheter (MAP) - Femoral Vein Catheter (IV) - ECG (Heart Rate) Start->Instrumentation Baseline Record Baseline: - Mean Arterial Pressure (MAP) - Heart Rate Instrumentation->Baseline Phenylephrine1 Induce Vasoconstriction: IV Bolus of Phenylephrine Baseline->Phenylephrine1 Record1 Record Peak MAP Response Phenylephrine1->Record1 Stabilize Allow MAP to Return to Baseline Record1->Stabilize AlphaBlocker Administer Alpha-Blocker: - Phentolamine - Prazosin Stabilize->AlphaBlocker Wait Allow Time for Drug Action AlphaBlocker->Wait Phenylephrine2 Re-challenge with Phenylephrine Wait->Phenylephrine2 Record2 Record Peak MAP Response Phenylephrine2->Record2 Analysis Data Analysis: Compare MAP responses before and after alpha-blocker Record2->Analysis End End of Experiment Analysis->End cluster_phentolamine Phentolamine cluster_prazosin Prazosin Phentolamine_Node Non-selective α1 and α2 Blocker Phentolamine_Effect Vasodilation Reflex Tachycardia Increased Plasma Catecholamines Phentolamine_Node->Phentolamine_Effect Prazosin_Node Selective α1 Blocker Prazosin_Effect Vasodilation Minimal Tachycardia No change in Plasma Catecholamines Prazosin_Node->Prazosin_Effect Comparison Comparison in Canine Vasoconstriction Model Comparison->Phentolamine_Node Comparison->Prazosin_Node

References

A Comparative Analysis of Phentolamine Acetate's Vasodilatory Effects Across Different Vascular Beds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of phentolamine (B1677648) acetate's effects on various vascular beds, supported by experimental data. Phentolamine is a non-selective alpha-adrenergic antagonist that induces vasodilation by blocking both alpha-1 and alpha-2 receptors.[1] This action leads to the relaxation of vascular smooth muscle and a subsequent decrease in peripheral resistance.[1][2] While its primary clinical applications include the management of hypertensive crises, particularly those associated with pheochromocytoma, and the treatment of extravasation of vasoconstrictive agents, its effects can vary significantly depending on the specific vascular bed.[3][4] This guide explores these differential effects in the coronary, renal, mesenteric, and cerebral circulations.

Quantitative Comparison of Phentolamine's Effects

The following table summarizes the quantitative effects of phentolamine acetate (B1210297) in different vascular beds based on available experimental data.

Vascular BedSpecies/ModelPhentolamine DosageKey Quantitative FindingsReference(s)
Coronary Humans with recent myocardial infarction10 mg infusion at 0.3 mg/minuteIncreased myocardial clearance of Rubidium-86 (a measure of blood flow) from 89.3 ± 29.9 ml/min/100g to 117.3 ± 33.3 ml/min/100g.[5]
Healthy Humans6 mg IV over 4.5 minutesAbolished the increase in coronary vascular resistance index (CVRI) induced by lower body negative pressure.[6][7]
Conscious Dogs100 µg/kg/min infusion for 15 minutesIncreased myocardial blood perfusion by 30-51% and decreased myocardial vascular resistance by 35-41%.[8]
Renal Humans with mild essential hypertensionIntra-arterial infusionSignificantly increased renal blood flow.
Anesthetized DogsSimultaneous infusion with levarterenolMaintained renal blood flow near baseline levels, preventing a 28-58% decrease seen with levarterenol alone.[9]
Conscious Dogs100 µg/kg/min infusion for 15 minutesNo significant change in renal blood flow, but a significant decrease in renal vascular resistance (15-20%).[8]
Mesenteric (Intestinal) Anesthetized Rabbits with induced intestinal ischemia2 mg/kg intra-arterial infusionMarkedly improved angiographic and naked-eye appearance of the ischemic bowel.[10]
Conscious Dogs100 µg/kg/min infusion for 15 minutesDecreased intestinal blood flow by 15% with only a slight decrease in vascular resistance.[8]
Cerebral (Pial Arteries) Anesthetized CatsPerivascular application of 2.5 x 10⁻⁷ MReduced norepinephrine-induced constriction of pial arteries by two-thirds. Higher concentrations (up to 1.3 x 10⁻³ M) caused dose-dependent dilations.[11]
Anesthetized Monkeys after simulated subarachnoid hemorrhage0.2 to 1.0 mg/kg intracisternallyDecreased cerebral blood flow significantly due to a fall in arterial blood pressure, with no change in cerebrovascular resistance.[12]
Conscious Dogs100 µg/kg/min infusion for 15 minutesNo significant change in cerebral blood flow, but a significant decrease in cerebral vascular resistance (15-20%).[8]

Signaling Pathways and Mechanisms of Action

Phentolamine's primary mechanism of action is the competitive, non-selective blockade of alpha-adrenergic receptors.[1] This has several downstream effects that contribute to vasodilation.

cluster_0 Phentolamine's Mechanism of Action phentolamine Phentolamine alpha1 Alpha-1 Adrenergic Receptor phentolamine->alpha1 Blocks alpha2 Alpha-2 Adrenergic Receptor (Presynaptic) phentolamine->alpha2 Blocks norepinephrine_release Norepinephrine (B1679862) Release phentolamine->norepinephrine_release Increases (by blocking inhibition) vasodilation Vasodilation phentolamine->vasodilation Leads to plc Phospholipase C (PLC) alpha1->plc Activates vasoconstriction Vasoconstriction alpha2->norepinephrine_release Inhibits (Negative Feedback) norepinephrine Norepinephrine ip3_dag IP3 & DAG Increase plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release ca_release->vasoconstriction

Caption: Phentolamine's dual blockade of alpha-1 and alpha-2 adrenergic receptors.

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating findings. Below are representative experimental protocols for assessing the vascular effects of phentolamine.

In Vivo Measurement of Regional Blood Flow in Conscious Dogs

This protocol is adapted from a study investigating the hemodynamic changes induced by phentolamine infusion.[8]

cluster_1 Experimental Workflow: In Vivo Blood Flow Measurement animal_prep Animal Preparation: Conscious dogs with electromagnetic flow probe baseline Baseline Measurement: Inject microspheres (9 µm) to measure regional blood flow animal_prep->baseline infusion Phentolamine Infusion: 100 µg/kg/min for 15 minutes baseline->infusion post_infusion Post-Infusion Measurement: Inject microspheres again to measure regional blood flow infusion->post_infusion analysis Data Analysis: Compare pre- and post-infusion blood flow and vascular resistance post_infusion->analysis

Caption: A typical workflow for in vivo assessment of phentolamine's effects.

Detailed Steps:

  • Animal Preparation: Conscious dogs are instrumented with an electromagnetic flow probe to measure cardiac output. Catheters are placed for drug administration and blood sampling.

  • Baseline Measurements: Radioactive microspheres (e.g., 9 µm in diameter) are injected into the left atrium to determine baseline regional blood flow. Arterial reference blood samples are collected to calculate flow rates. Hemodynamic parameters such as heart rate and blood pressure are continuously monitored.

  • Phentolamine Administration: Phentolamine is infused intravenously at a constant rate (e.g., 100 µg/kg/min) for a specified duration (e.g., 15 minutes).

  • Post-Infusion Measurements: Towards the end of the infusion period, a second set of differently labeled radioactive microspheres is injected to measure regional blood flow under the influence of phentolamine. Hemodynamic parameters are recorded.

  • Tissue Analysis: After the experiment, the animal is euthanized, and tissue samples from various vascular beds (heart, kidneys, brain, intestines, etc.) are collected. The radioactivity of the different microsphere labels in each tissue sample is counted to determine blood flow.

  • Data Calculation: Regional blood flow is calculated using the formula: Flow = (Tissue Radioactivity / Arterial Reference Sample Radioactivity) x Arterial Reference Sample Withdrawal Rate. Vascular resistance is calculated as Mean Arterial Pressure / Regional Blood Flow.

In Vitro Assessment of Vascular Reactivity in Isolated Arteries

This protocol is a generalized representation based on standard pharmacological preparations.

Detailed Steps:

  • Tissue Preparation: A specific artery (e.g., mesenteric, coronary) is carefully dissected from a euthanized animal (e.g., rat, rabbit). The artery is cleaned of surrounding connective tissue and cut into rings.

  • Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a period of time.

  • Viability Check: The viability of the arterial rings is assessed by inducing contraction with a known vasoconstrictor, such as potassium chloride or phenylephrine.

  • Phentolamine Application: After washing out the vasoconstrictor and allowing the tissue to return to baseline, phentolamine acetate is added to the organ bath in increasing concentrations to generate a cumulative concentration-response curve. The relaxing effect of phentolamine is measured against a pre-contracted state induced by an alpha-adrenergic agonist.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the agonist. The EC50 (concentration of phentolamine that produces 50% of the maximal relaxation) is calculated.

Logical Relationships in Phentolamine's Systemic Effects

The vasodilatory action of phentolamine in different vascular beds does not occur in isolation. It triggers a cascade of systemic cardiovascular responses, primarily mediated by the baroreceptor reflex.

cluster_2 Systemic Cardiovascular Response to Phentolamine phentolamine Phentolamine Administration vasodilation Peripheral Vasodilation phentolamine->vasodilation peripheral_resistance Decreased Total Peripheral Resistance vasodilation->peripheral_resistance hypotension Hypotension peripheral_resistance->hypotension baroreceptor Baroreceptor Reflex Activation hypotension->baroreceptor sympathetic_outflow Increased Sympathetic Nerve Firing to Heart baroreceptor->sympathetic_outflow norepinephrine_release Increased Norepinephrine Release at the Heart sympathetic_outflow->norepinephrine_release beta1_stimulation Beta-1 Adrenergic Receptor Stimulation norepinephrine_release->beta1_stimulation cardiac_effects Increased Heart Rate, Contractility, and Cardiac Output beta1_stimulation->cardiac_effects

Caption: The cascade of systemic effects following phentolamine administration.

Concluding Remarks

The vasodilatory effect of this compound exhibits considerable heterogeneity across different vascular beds. While it consistently increases blood flow in the coronary circulation, its effects on renal, mesenteric, and cerebral blood flow are more variable and can be influenced by the experimental model, the physiological state of the subject, and the dose administered. The systemic hypotensive effect of phentolamine often triggers reflex tachycardia, which can independently alter regional blood flow.[3] Researchers and clinicians should consider these differential effects when utilizing phentolamine as a pharmacological tool or therapeutic agent. Further research is warranted to elucidate the precise molecular mechanisms underlying the variable responses of different vascular beds to alpha-adrenergic blockade.

References

A Researcher's Guide: Phentolamine Acetate vs. Idazoxan for Alpha-2 Adrenoceptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of adrenergic signaling, the selection of a precise pharmacological tool is paramount for robust and reproducible research. For scientists investigating the role of alpha-2 (α2) adrenoceptors, both phentolamine (B1677648) and idazoxan (B1206943) have historically served as key antagonists. However, their utility is dictated by their distinct pharmacological profiles. This guide provides an objective comparison of phentolamine acetate (B1210297) and idazoxan, supported by experimental data, to aid researchers in selecting the optimal antagonist for their specific experimental needs.

The fundamental difference lies in their selectivity: phentolamine is a non-selective alpha-adrenoceptor antagonist, blocking both α1 and α2 receptors, whereas idazoxan exhibits marked selectivity for the α2 adrenoceptor.[1][2][3] This distinction is critical, as concurrent blockade of α1 receptors by phentolamine can introduce confounding variables, such as significant vasodilation and reflex tachycardia, which may mask or alter the specific effects of α2-adrenoceptor modulation.[3]

Mechanism of Action: The Alpha-2 Adrenergic Signaling Pathway

Alpha-2 adrenoceptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). Upon activation by endogenous agonists like norepinephrine (B1679862) or epinephrine, the Gi protein inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger. Antagonists like phentolamine and idazoxan physically block the agonist binding site on the receptor, thereby preventing this inhibitory cascade and restoring cAMP production.

alpha2_signaling cluster_membrane Cell Membrane receptor α2-Adrenoceptor gi_protein Gi/o Protein receptor->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits camp cAMP ac->camp Converts agonist Norepinephrine (Agonist) agonist->receptor Activates antagonist Phentolamine or Idazoxan (Antagonist) antagonist->receptor Blocks atp ATP atp->ac response Inhibition of Cellular Response camp->response Mediates

Caption: Alpha-2 Adrenoceptor Inhibitory Signaling Pathway.

Comparative Analysis: Binding Affinity & Selectivity

The choice between phentolamine and idazoxan often hinges on the required selectivity for the α2-adrenoceptor over the α1-adrenoceptor and other potential off-target sites. While both are effective α2 antagonists, their binding affinities (Ki), which represent the concentration required to occupy 50% of receptors, reveal a stark contrast in their selectivity profiles. A lower Ki value indicates a higher binding affinity.

Phentolamine is known to be a non-subtype-selective alpha-adrenoceptor antagonist, binding with relatively high affinity to both α1 and α2 subtypes.[4] In contrast, idazoxan is considerably more selective for α2-adrenoceptors over α1-adrenoceptors.[1][5] However, a critical consideration for researchers using idazoxan is its high affinity for non-adrenergic imidazoline (B1206853) binding sites (I-sites), which can complicate data interpretation.[6][7] Phentolamine also binds to these sites, but with a lower affinity than idazoxan.[6]

Table 1: Comparative Binding Affinities (Ki, nM) at Human Adrenoceptors

Compoundα1Aα1Bα1Dα2Aα2Bα2C
Phentolamine 1342496267.469.111.2
Idazoxan >10,000>10,000>10,000171311

Data for Phentolamine and Idazoxan are compiled from separate studies (Bavadekar S, et al., 2008; Uhlén S, et al., 1997) and should be used for relative comparison.

Table 2: Comparative Affinity at Imidazoline I2 Sites

CompoundRelative Potency at I2 Imidazoline Sites
Idazoxan High Affinity
Phentolamine Moderate Affinity (Lower than Idazoxan)

Based on data showing the order of potency at I2 sites is idazoxan > clonidine (B47849) > phentolamine.[6]

Experimental Protocols: Radioligand Binding Assay

To determine the binding affinity (Ki) of a compound for a specific receptor subtype, a competitive radioligand binding assay is the gold standard. This technique measures the ability of an unlabeled test compound (e.g., phentolamine or idazoxan) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Key Methodological Steps:
  • Membrane Preparation: Tissues or cells expressing the target α2-adrenoceptor subtype are homogenized and centrifuged to isolate a membrane fraction rich in the receptor of interest. Protein concentration is quantified.

  • Assay Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-RX821002, a highly selective α2 antagonist) is incubated with the membrane preparation.

  • Competition: Increasing concentrations of the unlabeled test compound (the "competitor," e.g., idazoxan) are added to the incubation mixture.

  • Equilibrium & Separation: The reaction is allowed to reach equilibrium. The receptor-bound radioligand is then separated from the free, unbound radioligand, typically via rapid vacuum filtration through glass fiber filters that trap the membranes.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. An IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The IC50 is then converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

binding_assay_workflow cluster_incubate Incubation Mixture prep 1. Membrane Preparation membranes Membranes (Receptors) prep->membranes incubate 2. Incubation separate 3. Separation incubate->separate Vacuum Filtration count 4. Quantification separate->count Scintillation Counting analyze 5. Data Analysis count->analyze Calculate IC50 -> Ki radioligand Radioligand (e.g., [³H]-RX821002) competitor Competitor (Phentolamine/Idazoxan) decision_tree start Start: Need an α2-Adrenoceptor Antagonist selectivity_q Is selectivity against α1-adrenoceptors critical? start->selectivity_q phentolamine Phentolamine (Non-selective α1/α2) selectivity_q->phentolamine No idazoxan Idazoxan (α2-selective) selectivity_q->idazoxan Yes phentolamine_note Note: Expect confounding effects from α1-blockade (e.g., hypotension). phentolamine->phentolamine_note idazoxan_note Note: Consider potential off-target effects at imidazoline binding sites. idazoxan->idazoxan_note

References

Safety Operating Guide

Proper Disposal of Phentolamine Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of phentolamine (B1677648) acetate (B1210297), ensuring compliance with regulations and promoting a safe laboratory environment. The following procedures are based on established guidelines for pharmaceutical waste management.

I. Immediate Safety and Handling Precautions

Phentolamine acetate, an alpha-adrenergic blocker, requires careful handling due to its pharmacological activity. Occupational exposure can lead to physiological effects, including cardiovascular and central nervous system effects.[1][2] Adherence to safety protocols is critical.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the appropriate personal protective equipment is worn.

PPE CategoryItemSpecification/Standard
Hand Protection GlovesNitrile or other impervious gloves
Eye Protection Safety Glasses/GogglesChemical splash goggles or safety glasses with side shields
Skin and Body Lab CoatClosed front and long sleeves
Respiratory RespiratorRequired if there is a risk of dust or aerosol generation

II. Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, state, and federal regulations.[3] Improper disposal, such as flushing down the drain, can lead to environmental contamination and is strongly discouraged.[4]

  • Waste Identification and Segregation:

    • Characterize the this compound waste. Determine if it is unused, expired, or contaminated.

    • Segregate this compound waste from other laboratory waste streams at the point of generation.

    • Do not mix with incompatible materials, such as strong oxidizing agents.[1]

  • Containerization:

    • Use designated, leak-proof, and clearly labeled hazardous waste containers.

    • The container label should include:

      • The words "Hazardous Waste"

      • The name of the chemical: "this compound"

      • The accumulation start date

      • Applicable hazard warnings (e.g., "Toxic")

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.

    • The storage area should be away from general laboratory traffic and incompatible chemicals.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • If an EHS department is not available, a licensed hazardous waste disposal contractor must be used.

    • The primary method for the disposal of pharmaceutical waste is typically incineration at a permitted facility.[5]

III. Spill Management Protocol

In the event of a this compound spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE:

    • Wear the personal protective equipment outlined in the table above. For larger spills or if dust is present, a respirator is necessary.

  • Contain and Clean the Spill:

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or chemical absorbent pads).[2][6]

    • For solid spills, carefully sweep or vacuum the material. Avoid generating dust. A HEPA-filtered vacuum is recommended.[3]

    • Place all contaminated materials (absorbent, PPE, cleaning materials) into a designated hazardous waste container.

  • Decontaminate the Area:

    • Clean the spill surface thoroughly with a suitable detergent and water to remove any residual contamination.[2]

  • Report the Incident:

    • Report the spill to your laboratory supervisor and EHS department, following your institution's reporting procedures.

IV. Regulatory Framework

The disposal of pharmaceutical waste is governed by several regulatory bodies in the United States:

  • Environmental Protection Agency (EPA): Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][7] The EPA's Subpart P provides specific management standards for hazardous waste pharmaceuticals from healthcare facilities.[8]

  • Drug Enforcement Administration (DEA): Regulates the disposal of controlled substances.

  • State and Local Regulations: Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[7]

It is imperative for all laboratory personnel to be trained on these regulations to ensure compliance.[5]

Disposal Workflow for this compound

cluster_start cluster_characterize cluster_segregate cluster_containerize cluster_store cluster_dispose cluster_end start Start: this compound Waste Generated characterize 1. Characterize Waste (Unused, Expired, Contaminated) start->characterize segregate 2. Segregate from Other Waste Streams characterize->segregate containerize 3. Place in Labeled Hazardous Waste Container segregate->containerize store 4. Store in Secure Secondary Containment containerize->store dispose 5. Arrange for Professional Disposal (EHS or Licensed Contractor) store->dispose end_point End: Compliant Disposal dispose->end_point

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phentolamine Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of phentolamine (B1677648) acetate (B1210297), a compound with significant anti-inflammatory and anticancer properties. Adherence to these protocols is critical to mitigate risks and ensure the integrity of your research.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for all procedures involving phentolamine acetate to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE.

Protection Type Equipment Specifications and Usage Notes
Eye and Face Protection Chemical safety goggles or a full-face shield.[1]Safety glasses with side shields are the minimum requirement.[2] Goggles are necessary when there is a risk of splashes.[3] A face shield should be worn in addition to goggles when handling larger quantities or when a significant splash hazard exists.[1][2]
Hand Protection Chemotherapy-rated or nitrile gloves.[1][2]Double gloving is recommended.[1][3] Gloves should be inspected before use and changed every 30 minutes or immediately if contaminated, punctured, or torn.[3] Remove gloves and wash hands thoroughly after handling.[1]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher).Required when handling the powder form to avoid inhalation of dust particles.[1] A fit-tested N95 mask is the minimum standard.[3] In cases of spills or when exposure limits may be exceeded, a full-face respirator may be necessary.[4] Surgical masks do not provide adequate respiratory protection.[3][5]
Body Protection Laboratory coat or gown.[2]A long-sleeved gown that opens in the back is recommended.[3] Consider a disposable gown for procedures with a high risk of contamination.
Foot Protection Closed-toe shoes.Required for all laboratory work.[2] Shoe covers may be necessary in designated hazardous drug handling areas.[1][3]

Operational Plan: Safe Handling Workflow

Proper handling of this compound from receipt to disposal is crucial to prevent exposure and contamination. The following workflow outlines the key steps for safe handling.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Solid this compound prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Surfaces handling_dissolve->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE cleanup_dispose_waste->cleanup_doff_ppe

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, disposable gowns, and weighing papers, in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour solutions down the drain.[1]

  • Sharps: Any needles or other sharps used in the handling of this compound should be disposed of in a designated sharps container.

  • Disposal Procedures: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Puncture empty containers to prevent reuse before disposal in an authorized landfill.[1]

By implementing these safety measures, researchers can handle this compound responsibly, minimizing personal risk and protecting the integrity of their work and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.